molecular formula C9H18N2O2 B1204323 N,N'-Dimorpholinomethane CAS No. 5625-90-1

N,N'-Dimorpholinomethane

Cat. No.: B1204323
CAS No.: 5625-90-1
M. Wt: 186.25 g/mol
InChI Key: MIFZZKZNMWTHJK-UHFFFAOYSA-N
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Description

N,N'-Dimorpholinomethane, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound Dimorpholinomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(morpholin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZZKZNMWTHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052859
Record name 4,4-Methylenedimorpholine
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5625-90-1
Record name Dimorpholinomethane
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Record name 4,4-Methylenedimorpholine
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Record name 4,4-Methylenedimorpholine
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Record name N,N'-methylenebismorpholine
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Record name 4,4'-METHYLENEBISMORPHOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of N,N'-Methylenebismorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of N,N'-methylenebismorpholine, a compound of interest in various chemical and pharmaceutical applications. The synthesis primarily proceeds via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, two molecules of morpholine react with a methylene donor, typically formaldehyde or its polymer paraformaldehyde, to form the desired product.

Reaction Principle and Mechanism

The synthesis of N,N'-methylenebismorpholine is a condensation reaction wherein two molecules of the secondary amine, morpholine, are linked by a methylene bridge derived from formaldehyde.[1] The reaction is typically conducted in an aqueous or alcoholic medium, and the pH can be controlled to optimize the reaction selectivity and yield.[1]

The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of formaldehyde. This is followed by protonation and subsequent dehydration to form a reactive electrophilic species known as the Eschenmoser salt precursor. This intermediate then reacts with a second molecule of morpholine to yield the final product, N,N'-methylenebismorpholine.

Experimental Protocols

While specific detailed protocols for the synthesis of N,N'-methylenebismorpholine are not extensively reported in publicly available literature, a reliable methodology can be adapted from the well-established procedures for analogous Mannich reactions. The following protocol is based on the synthesis of similar methylene-bridged compounds and general principles of the Mannich reaction.

Materials and Equipment:

  • Morpholine (C₄H₉NO)

  • Paraformaldehyde ((CH₂O)n)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Oil bath or heating mantle

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of morpholine (2.0 molar equivalents) and water is prepared.

  • Acidification: Concentrated hydrochloric acid (1.0 molar equivalent) is added dropwise to the stirred solution.

  • Addition of Formaldehyde Source: Paraformaldehyde (1.0 molar equivalent) is added to the reaction mixture.

  • Reaction: The mixture is heated to 80-90°C and refluxed for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature.

  • Neutralization and Extraction: The pH of the solution is adjusted to basic (pH > 10) with the addition of a sodium hydroxide solution. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N,N'-methylenebismorpholine can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of N,N'-methylenebismorpholine under varied conditions in the surveyed literature, the following table presents a set of representative experimental parameters adapted from analogous Mannich reactions. These parameters can serve as a starting point for the optimization of the synthesis.

ParameterValue
Reactants
Morpholine2.0 mol equiv.
Paraformaldehyde1.0 mol equiv.
Catalyst
Hydrochloric Acid1.0 mol equiv.
Solvent Water
Reaction Temperature 80 - 90 °C
Reaction Time 3 - 5 hours
Yield High (expected)

Visualizations

Reaction Pathway

The following diagram illustrates the general signaling pathway of the Mannich reaction for the synthesis of N,N'-methylenebismorpholine.

Reaction_Pathway Morpholine1 Morpholine Intermediate1 Hemiaminal Morpholine1->Intermediate1 Formaldehyde Formaldehyde Formaldehyde->Intermediate1 Morpholine2 Morpholine Product N,N'-Methylene- bismorpholine Morpholine2->Product Intermediate2 Eschenmoser Salt Precursor Intermediate1->Intermediate2 +H+, -H2O Intermediate2->Product

Caption: General reaction pathway for the synthesis of N,N'-methylenebismorpholine.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow A 1. Mix Morpholine and Water B 2. Add Hydrochloric Acid A->B C 3. Add Paraformaldehyde B->C D 4. Heat and Reflux (80-90°C, 3-5h) C->D E 5. Cool to Room Temperature D->E F 6. Basify with NaOH and Extract E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify Product G->H

Caption: Step-by-step experimental workflow for the laboratory synthesis.

References

N,N'-Dimorpholinomethane: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane, also known as 4,4'-methylenedimorpholine, is a versatile organic compound with the CAS number 5625-90-1.[1][2] It is characterized by the presence of two morpholine rings linked by a methylene bridge. This technical guide provides an in-depth overview of its chemical properties, structure, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be of interest.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at standard temperature and pressure.[3][4] It is soluble in water.[3][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5625-90-1[1][2]
Molecular Formula C₉H₁₈N₂O₂[6]
Molecular Weight 186.25 g/mol [6]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 122-124 °C at 12 mmHg[3][5]
265.1 °C at 760 mmHg[1]
Density 1.04 g/cm³[3][5]
1.13 g/cm³[7]
Refractive Index 1.4790 (estimate)[3][5]
Water Solubility Soluble[3][5]
pKa 6.91 ± 0.10 (Predicted)[5]
Flash Point 77.6 °C[1]
> 100 °C[7]
Storage Temperature 2-8°C[3][5]

Chemical Structure

The structure of this compound consists of two morpholine rings connected to a central methylene carbon atom through their nitrogen atoms. This arrangement forms a diaminal functional group.

Caption: 2D representation of this compound's structure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of morpholine with a formaldehyde source, such as paraformaldehyde.[8][9] The following is a representative experimental protocol.

Materials:

  • Morpholine

  • Paraformaldehyde

  • Solvent (e.g., acetonitrile)

  • Catalyst (optional, e.g., a mild acid or base)

Procedure:

  • In a reaction vessel, dissolve morpholine in the chosen solvent.

  • Gradually add paraformaldehyde to the solution while stirring. The molar ratio of morpholine to formaldehyde should be approximately 2:1.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for a period of time (e.g., 12 hours) to allow the reaction to proceed to completion.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

synthesis_workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Morpholine Morpholine Dissolve Dissolve Morpholine in Solvent Morpholine->Dissolve Paraformaldehyde Paraformaldehyde Add_Para Add Paraformaldehyde Paraformaldehyde->Add_Para Dissolve->Add_Para Heat Heat and Stir Add_Para->Heat Cool Cool to RT Heat->Cool Evaporate Solvent Evaporation Cool->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A direct analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a proposed method based on standard analytical practices for similar compounds.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent)

GC-MS Parameters (suggested):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 15 °C/min

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-300

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification (Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area) Detect->Quantify Result Analytical Result Identify->Result Quantify->Result

Caption: Proposed workflow for the GC-MS analysis of this compound.

Chemical Reactivity and Applications

This compound's reactivity is primarily centered around the diaminal linkage. This functional group makes it a formaldehyde donor, meaning it can release formaldehyde under certain conditions, such as hydrolysis.

Hydrolysis

In the presence of water, particularly under acidic conditions, this compound can undergo hydrolysis to yield morpholine and formaldehyde. This reactivity is characteristic of aminals.

hydrolysis Hydrolysis of this compound DMM This compound Morpholine Morpholine (2 eq.) DMM->Morpholine Formaldehyde Formaldehyde DMM->Formaldehyde Water H₂O Water->DMM Acid H⁺ (catalyst) Acid->DMM

Caption: Reaction scheme for the hydrolysis of this compound.

Applications

The chemical properties of this compound lend it to several industrial applications:

  • Biocide: It is used as a broad-spectrum bactericide and fungicide in various water-based systems, such as metalworking fluids.[7]

  • Curing Agent: It acts as a hardener or curing agent for epoxy resins, contributing to the mechanical strength of the final polymer.[2]

  • Catalyst: It serves as a catalyst in the production of polyurethanes, including both rigid and flexible foams.[7]

  • Pharmaceutical Intermediate: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[3][5]

Conclusion

This compound is a compound with a unique structure that imparts valuable chemical properties, making it useful in a range of industrial and research applications. This guide has provided a comprehensive overview of its known characteristics and suggested methodologies for its synthesis and analysis. Further research into its reaction kinetics and thermal decomposition would provide a more complete understanding of this versatile molecule.

References

A Technical Guide to the Physicochemical Properties and Biological Activity of Carbadox

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive technical overview of the physicochemical properties and biological mechanism of action of Carbadox. It is intended for researchers, scientists, and drug development professionals. While the initial query referenced CAS 5625-90-1, which corresponds to N,N'-Methylene-bis-morpholine, an industrial chemical, searches for detailed physicochemical and biological data consistently lead to Carbadox (CAS 6804-07-5).[][2][3][4] Carbadox is a quinoxaline-di-N-oxide antimicrobial agent used in veterinary medicine, particularly in swine, to control enteric diseases and promote growth.[5][6][7][8][9] Given the depth of available data and its relevance to drug development, this guide will focus on Carbadox.

Carbadox is known for its antibacterial efficacy but also for its potential carcinogenicity, which has led to its ban in many countries, including the European Union, the United Kingdom, and Canada.[5][8][9][10] The United States Food and Drug Administration (FDA) is also taking steps to withdraw its approval.[7][8][11] The drug's primary mechanism of action involves the inhibition of bacterial DNA synthesis.[5][12]

Core Physicochemical Properties

The key physicochemical properties of Carbadox are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
IUPAC Name Methyl (2E)-2-[(1,4-dioxidoquinoxalin-2-yl)methylene]hydrazinecarboxylate[13]
CAS Number 6804-07-5[12][13][14][15]
Molecular Formula C₁₁H₁₀N₄O₄[13][14]
Molecular Weight 262.22 g/mol [9][13]
Appearance Yellow crystalline solid[13][14]
Melting Point 239.5–240 °C (decomposes)[13][15]
Density 1.44 g/cm³[9][13]
Solubility Insoluble in water.[13] Soluble in 1 M NaOH (approx. 50 mg/mL) and DMSO (approx. 2.63 mg/mL).[9][12][14][15][9][12][13][14][15]
Storage Temperature 2-8°C[12]

Experimental Methodologies

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for characterizing a new chemical entity like Carbadox.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Property Measurement cluster_2 Phase 3: Biological Assays A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (Capillary Method) C->D E Solubility (Shake-Flask Method) C->E F Partition Coefficient (logP via HPLC) C->F G pKa Determination (Potentiometric Titration) C->G K Data Compilation & Reporting D->K E->K F->K H MIC Determination (Broth Dilution) G->H I Cytotoxicity Assay (e.g., MTT Assay) G->I J Mechanism of Action (e.g., DNA Synthesis Assay) G->J I->K J->K

General workflow for physicochemical and biological characterization.
  • Melting Point Determination (Capillary Method): A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. Carbadox exhibits decomposition at its melting point.[15]

  • Solubility Determination (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, DMSO, 1 M NaOH) in a flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectroscopy or HPLC. Carbadox is noted to be practically insoluble in water but shows solubility in DMSO and aqueous NaOH solutions.[9][13][14]

  • In Vitro Cytotoxicity (MTT Assay): This colorimetric assay is used to assess cell viability. For example, Vero cells are seeded in 96-well plates and exposed to various concentrations of Carbadox. After incubation, an MTT solution is added. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in DMSO, and the absorbance is measured to determine the concentration-dependent effect on cell viability.[6]

Biological Activity and Mechanism of Action

Carbadox is a broad-spectrum antimicrobial agent effective against Gram-positive and some Gram-negative bacteria, particularly anaerobes like Brachyspira spp. and Clostridium spp.[5][14] Its primary mode of action is the inhibition of bacterial DNA synthesis.[5][12] This action is believed to stem from its ability to intercalate with DNA and cause mutations, which also underlies its carcinogenic properties.[15][16]

The diagram below illustrates the proposed mechanism of action for Carbadox at the cellular level.

G Carbadox Carbadox (External) CellMembrane Bacterial Cell Wall / Membrane Carbadox->CellMembrane Passive Transport Carbadox_Internal Carbadox (Internal) CellMembrane->Carbadox_Internal DNA_Intercalation DNA Intercalation & Strand Breaks Carbadox_Internal->DNA_Intercalation Interacts with DNA Bacterial DNA Replication DNA Replication DNA->Replication Template for DNA_Intercalation->DNA Targets Inhibition INHIBITION DNA_Intercalation->Inhibition DNA_Polymerase DNA Polymerase DNA_Polymerase->Replication Catalyzes Bactericidal Bactericidal Effect Replication->Bactericidal Failure leads to Inhibition->Replication

Proposed mechanism of action for Carbadox.

The bactericidal effect of Carbadox arises from its ability to penetrate the bacterial cell and interfere directly with DNA replication.[5] This interference, through intercalation and the induction of breaks, prevents the DNA polymerase enzyme from synthesizing new DNA strands, ultimately leading to cell death.[5] Studies have also shown that Carbadox can induce prophage gene transcription in the gut microbiome, suggesting it can influence horizontal gene transfer among bacteria.[17]

Conclusion

Carbadox (CAS 6804-07-5) is a potent antimicrobial agent with well-defined physicochemical characteristics. Its yellow crystalline form, high melting point, and specific solubility profile are key identifiers. The primary mechanism of action, inhibition of bacterial DNA synthesis, is effective but also linked to its genotoxic and carcinogenic properties, which have severely restricted its use in veterinary medicine. The methodologies and data presented in this guide offer a foundational understanding for professionals in the fields of chemical research and drug development.

References

N,N'-Dimorpholinomethane: A Technical Deep-Dive into its Formaldehyde Release Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Dimorpholinomethane, a heterocyclic compound also known as 4,4'-methylenebismorpholine, is recognized for its utility as a biocide in various industrial applications, including metalworking fluids. Its antimicrobial efficacy is primarily attributed to its function as a "formaldehyde-releaser," where it slowly decomposes to release formaldehyde, a potent antimicrobial agent. This technical guide provides an in-depth analysis of the core mechanism governing this formaldehyde release, compiling available data, outlining experimental methodologies, and visualizing the key chemical pathways.

Core Release Mechanism: Hydrolysis

The fundamental mechanism driving the release of formaldehyde from this compound is hydrolysis. In the presence of water, the methylene bridge linking the two morpholine rings is cleaved, resulting in the formation of two molecules of morpholine and one molecule of formaldehyde. This reaction is a reversible equilibrium, though in many practical applications, the continuous removal or reaction of formaldehyde drives the equilibrium towards decomposition.

The overall hydrolysis reaction can be represented as follows:

This compound + H₂O ⇌ 2 Morpholine + Formaldehyde

This process is crucial for its function as a preservative, as the slow and sustained release of formaldehyde maintains a concentration sufficient to inhibit microbial growth over an extended period.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from this compound are not constant but are influenced by several environmental factors. Understanding these factors is critical for controlling the efficacy and safety of formulations containing this biocide.

  • pH: The stability of this compound and, consequently, the rate of formaldehyde release are pH-dependent. While specific quantitative data for this compound is limited in publicly available literature, formaldehyde-releasing compounds, in general, exhibit varying stability across the pH spectrum. It can be inferred that both acidic and alkaline conditions can potentially catalyze the hydrolysis of the aminal linkage.

  • Temperature: As with most chemical reactions, temperature plays a significant role in the kinetics of formaldehyde release. Increased temperatures generally accelerate the rate of hydrolysis, leading to a faster release of formaldehyde. This is an important consideration for applications where the product may be subjected to varying thermal conditions.

  • Matrix Composition: The medium in which this compound is dispersed can significantly impact formaldehyde release. The presence of other chemical species, the water activity of the formulation, and the overall polarity of the matrix can all influence the hydrolysis equilibrium.

Quantitative Data on Formaldehyde Release

Obtaining precise quantitative data, such as release rates and kinetic constants for this compound, from open-literature sources is challenging. Much of this information is likely held within proprietary industrial research. However, a human health tier II assessment has indicated that the amount of formaldehyde released can be low in specific applications like metalworking fluids, suggesting a controlled and slow-release profile under those conditions.[1]

For comparison, studies on other formaldehyde-releasing preservatives in cosmetics have shown a release order of paraformaldehyde > diazolidinyl urea > DMDM hydantoin ≈ quaternium-15 ≈ imidazolidinyl urea > methenamine > bronopol > poly(p-toluenesulfonamide-co-formaldehyde).[2] The release was found to be dependent on the matrix, pH, storage time, and, most significantly, temperature.[2]

Experimental Protocols for Formaldehyde Determination

The quantification of formaldehyde released from this compound is essential for quality control, efficacy studies, and safety assessments. A variety of analytical methods can be employed for this purpose, generally involving the derivatization of formaldehyde followed by chromatographic or spectrophotometric analysis.

1. High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

A widely used and robust method for the determination of formaldehyde involves its derivatization with 2,4-dinitrophenylhydrazine (DNPH).

  • Principle: Formaldehyde reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is chromophoric and can be readily separated and quantified by reverse-phase HPLC with detection at a specific wavelength (typically around 360 nm).

  • Sample Preparation: A known quantity of the this compound-containing sample is incubated in an aqueous solution under controlled conditions (e.g., specific pH, temperature, and time) to allow for formaldehyde release. An aliquot of this solution is then reacted with an excess of DNPH solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV/Vis detector set to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative.

  • Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from standards of known formaldehyde concentration that have undergone the same derivatization procedure.

2. Spectrophotometric Methods

Several colorimetric methods are available for the quantification of formaldehyde.

  • Nash Assay (Hantzsch Reaction):

    • Principle: Formaldehyde reacts with acetylacetone and ammonia to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine. The intensity of the color, measured spectrophotometrically at approximately 412 nm, is proportional to the formaldehyde concentration.

    • Procedure: An aliquot of the sample solution containing released formaldehyde is mixed with the Nash reagent (a solution of ammonium acetate, acetic acid, and acetylacetone) and incubated. The absorbance of the resulting solution is then measured.

  • Chromotropic Acid Method:

    • Principle: In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) to form a purple-colored complex. The absorbance is measured at around 580 nm.

    • Caution: This method involves the use of concentrated sulfuric acid and requires careful handling.

3. Gas Chromatography (GC)

For certain applications, GC can be used, often involving headspace analysis and derivatization.

  • Principle: Volatile formaldehyde released into the headspace of a sample vial can be derivatized, for example, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime is then analyzed by GC, often with an electron capture detector (ECD) for high sensitivity.

Visualization of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Formaldehyde_Release_Mechanism DMM This compound TransitionState Hydrolysis Transition State DMM->TransitionState + H₂O H2O Water (H₂O) Morpholine 2 x Morpholine TransitionState->Morpholine Formaldehyde Formaldehyde (CH₂O) TransitionState->Formaldehyde

Caption: Hydrolysis of this compound to Morpholine and Formaldehyde.

Factors_Influencing_Release Release Formaldehyde Release Rate pH pH pH->Release Temp Temperature Temp->Release Matrix Matrix Composition Matrix->Release

Caption: Key factors influencing the rate of formaldehyde release.

Experimental_Workflow_HPLC cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Incubation Incubation of This compound Sample Derivatization Derivatization with DNPH Incubation->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV/Vis Detection HPLC->Detection Quant Quantification of Formaldehyde Detection->Quant Calibration Calibration Curve Calibration->Quant

Caption: Workflow for formaldehyde quantification by HPLC-DNPH method.

References

In-Depth Technical Guide: The Hydrolysis of N,N'-Methylenebismorpholine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-methylenebismorpholine (MBM) is a widely utilized biocide, recognized for its efficacy as a formaldehyde-releaser in various industrial applications, including metalworking fluids. Its mechanism of action is predicated on its hydrolysis in aqueous environments to release formaldehyde, the active biocidal agent, and morpholine. Understanding the kinetics and pathways of this hydrolysis is critical for optimizing its use, ensuring safety, and developing stable formulations. This guide provides a comprehensive technical overview of the hydrolysis of N,N'-methylenebismorpholine, including its degradation pathway, and outlines detailed experimental protocols for its analysis.

Hydrolysis Pathway and Kinetics

The hydrolysis of N,N'-methylenebismorpholine in an aqueous solution is a rapid process that yields two primary products: formaldehyde and morpholine. This reaction is fundamental to its function as a biocide, as the released formaldehyde interacts with and deactivates microbial proteins, DNA, and RNA.[1]

The overall hydrolysis reaction can be depicted as follows:

Hydrolysis MBM N,N'-Methylenebismorpholine Products Hydrolysis Products MBM->Products Hydrolysis Water Water (H₂O) Formaldehyde Formaldehyde Products->Formaldehyde Morpholine 2 x Morpholine Products->Morpholine

Caption: Hydrolysis of N,N'-Methylenebismorpholine.

While the hydrolysis is known to be rapid in aqueous solutions at low concentrations, occurring in under six seconds, the kinetics are significantly influenced by the formulation matrix.[2] In environments such as metalworking fluid emulsions, N,N'-methylenebismorpholine exhibits greater stability, with a reported half-life of several months.[2] This stability is attributed to its oil solubility, allowing it to be incorporated into oil micelles, which provides a slow-release mechanism for formaldehyde.[2]

Quantitative data on the hydrolysis kinetics as a direct function of pH and temperature in simple aqueous solutions is not extensively available in public literature. However, the principles of hydrolysis suggest that the rate is likely dependent on both pH and temperature. For formaldehyde-releasing preservatives in general, it has been observed that the release of formaldehyde increases with longer storage times and higher temperatures, and is also influenced by the pH of the matrix.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-methylenebismorpholine and its primary hydrolysis product, morpholine, is presented in Table 1.

Table 1: Physicochemical Properties of N,N'-Methylenebismorpholine and Morpholine

PropertyN,N'-MethylenebismorpholineMorpholine
Molecular Formula C₉H₁₈N₂O₂C₄H₉NO
Molecular Weight 186.26 g/mol 87.12 g/mol
Appearance Pale yellow liquidOily, colorless liquid
Odor Slightly amine-likeCharacteristic amine smell
Boiling Point 266.4°C128°C
Relative Density (at 20°C) 1.051.0001
Water Solubility Miscible in all proportions (hydrolyzes)Miscible with water
pKa (at 20°C) 7.39 and 2.98 (calculated)8.5 and 8.33 (at 25°C)
Log P (octanol/water) -1.53 (calculated)-2.55 (at pH 7)

Data sourced from[1].

Experimental Protocols

Study of Hydrolysis Kinetics (General Protocol based on OECD TG 111)

To quantitatively assess the hydrolysis of N,N'-methylenebismorpholine as a function of pH and temperature, a study following the principles of OECD Test Guideline 111 is recommended.[1][4][5][6][7][8]

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare sterile aqueous buffer solutions (pH 4, 7, 9) Add_MBM Add N,N'-methylenebismorpholine (concentration < 0.01 M) Prep_Solution->Add_MBM Incubate Incubate samples in the dark at constant temperatures (e.g., 25°C, 40°C, 50°C) Add_MBM->Incubate Sample Withdraw aliquots at pre-determined time intervals Incubate->Sample Analyze Analyze for N,N'-methylenebismorpholine, formaldehyde, and morpholine (NMR, HPLC) Sample->Analyze Kinetics Determine rate constants (k) and half-lives (t½) Analyze->Kinetics

Caption: Workflow for a hydrolysis kinetics study.

Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of N,N'-methylenebismorpholine to each buffer solution. The concentration should not exceed 0.01 M or half of the saturation concentration.[4]

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C). To assess temperature effects, parallel experiments can be run at other temperatures (e.g., 40°C and 50°C).[1][4]

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution for analysis.

  • Analysis: Analyze the samples for the concentration of the parent substance (N,N'-methylenebismorpholine) and its hydrolysis products (formaldehyde and morpholine) using the analytical methods detailed below.

  • Data Analysis: Determine the rate of hydrolysis. If the reaction follows first-order kinetics, calculate the rate constant (k) and the half-life (t½) at each pH and temperature.

Analytical Methodology

Due to the dynamic equilibrium and rapid hydrolysis of N,N'-methylenebismorpholine in aqueous solutions, non-invasive analytical methods are preferred for the parent compound, while derivatization techniques are often necessary for the accurate quantification of formaldehyde.[2]

4.2.1 Quantification of N,N'-Methylenebismorpholine by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable technique for monitoring the degradation of N,N'-methylenebismorpholine as it can provide quantitative information about the parent compound in a complex mixture without extensive sample preparation.

Protocol:

  • Sample Preparation: At each time point from the hydrolysis experiment, transfer a precise volume of the reaction mixture (e.g., 0.5 mL) into an NMR tube. Add a known amount of a deuterated solvent (e.g., D₂O) containing an internal standard (e.g., trimethylsilyl propionate - TSP) for quantification.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at a constant, calibrated temperature (e.g., 25°C). An automated program can be used to acquire spectra at regular intervals for kinetic studies.

  • Data Processing and Analysis: Process the Free Induction Decay (FID) data. Integrate the characteristic signals of N,N'-methylenebismorpholine relative to the signal of the internal standard to determine its concentration over time.

4.2.2 Quantification of Formaldehyde and Morpholine by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the hydrolysis products. Due to formaldehyde's lack of a strong chromophore, a pre-column derivatization step is typically required.

HPLC_Workflow Start Aqueous sample containing formaldehyde and morpholine Derivatization Derivatization with 2,4-DNPH Start->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18 column) Derivatization->HPLC_Separation Detection UV Detection HPLC_Separation->Detection Quantification Quantification against calibration standards Detection->Quantification

References

An In-Depth Technical Guide to the Solubility of 4,4'-Methylenedimorpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenedimorpholine (CAS No. 5625-90-1), a heterocyclic organic compound. Due to its utility as a biocide, corrosion inhibitor, and curing agent, understanding its solubility is critical for formulation development, reaction chemistry, and various industrial applications.

Introduction to 4,4'-Methylenedimorpholine

4,4'-Methylenedimorpholine, also known as N,N'-methylenebismorpholine, is a bifunctional molecule featuring two morpholine rings linked by a methylene bridge. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in a range of solvents. It typically presents as a clear to pale yellow liquid with a faint amine-like odor.

Qualitative Solubility Profile

While specific quantitative solubility data for 4,4'-Methylenedimorpholine in a wide array of organic solvents is not extensively documented in publicly available literature, numerous sources consistently report its general solubility characteristics. The compound is noted to be miscible with water and soluble in many polar organic solvents. Its utility in both aqueous and oil-based systems further supports its versatile solubility profile.

Based on these repeated observations, a qualitative solubility table has been compiled to guide formulation efforts.

Table 1: Qualitative Solubility of 4,4'-Methylenedimorpholine

Solvent ClassSolubility Description
Polar Protic
WaterSoluble/Miscible[1]
Alcohols (e.g., Methanol, Ethanol)Expected to be soluble based on its polarity and miscibility with polar solvents.
Polar Aprotic
Ketones (e.g., Acetone)Expected to be soluble.
Ethers (e.g., Tetrahydrofuran)Expected to have good compatibility.
Non-Polar
Hydrocarbons (e.g., Toluene, Hexane)Expected to have lower solubility compared to polar solvents.

Note: This table is based on general statements of solubility. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of organic amines, is recommended.

3.1. Materials and Equipment

  • 4,4'-Methylenedimorpholine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

3.2. Gravimetric Method (Isothermal Equilibrium)

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,4'-Methylenedimorpholine to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Analysis:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the filtrate under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the dissolved 4,4'-Methylenedimorpholine is obtained.

    • Calculate the solubility in terms of g/100 mL or other desired units.

3.3. Analytical Method (e.g., HPLC/GC)

  • Calibration Curve:

    • Prepare a series of standard solutions of 4,4'-Methylenedimorpholine of known concentrations in the solvent of interest.

    • Analyze these standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

  • Analysis of Saturated Solutions:

    • Prepare saturated solutions as described in the gravimetric method (Section 3.2.1).

    • After equilibrium, withdraw a sample of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or GC method.

    • Determine the concentration of 4,4'-Methylenedimorpholine in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Determining the Solubility of 4,4'-Methylenedimorpholine cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Analysis cluster_analytical Analytical Method (HPLC/GC) prep1 Add excess 4,4'-Methylenedimorpholine to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 grav1 Collect and filter supernatant prep3->grav1 Proceed to Gravimetric Method ana3 Collect, filter, and dilute supernatant prep3->ana3 Proceed to Analytical Method grav2 Weigh the filtrate grav1->grav2 grav3 Evaporate solvent grav2->grav3 grav4 Weigh the residue grav3->grav4 grav5 Calculate solubility grav4->grav5 ana1 Prepare calibration standards ana2 Generate calibration curve ana1->ana2 ana4 Analyze diluted sample ana3->ana4 ana5 Calculate solubility ana4->ana5

Caption: A flowchart illustrating the key steps in determining the solubility of 4,4'-Methylenedimorpholine using either a gravimetric or an analytical approach.

Logical Relationship of Solubility Factors

G Factors Influencing the Solubility of 4,4'-Methylenedimorpholine cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity (Morpholine Rings) polarity_solute->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility polarity_solvent Polarity polarity_solvent->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: A diagram showing the interplay of solute, solvent, and external factors that determine the solubility of 4,4'-Methylenedimorpholine.

Conclusion

4,4'-Methylenedimorpholine is a versatile compound with good solubility in water and polar organic solvents. While quantitative data is sparse in the literature, this guide provides a framework for its qualitative solubility and a detailed protocol for its experimental determination. For critical applications in research and development, it is imperative that solubility is determined quantitatively under the specific conditions of use.

References

The Thermal Decomposition of N,N'-Dimorpholinomethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that publicly available scientific literature specifically detailing the thermal decomposition of N,N'-Dimorpholinomethane is limited. Much of the information presented herein regarding decomposition pathways is theoretical and extrapolated from data on structurally similar compounds.

Introduction

This compound, also known as 4,4'-methylenedimorpholine, is a chemical compound with the CAS number 5625-90-1.[1][2] It is utilized in various industrial applications, including as a catalyst for polyurethane systems, an epoxy resin curing agent, and a broad-spectrum bactericide.[3] Despite its applications, detailed studies on its thermal stability and decomposition are not extensively documented in accessible literature. Safety Data Sheets (SDS) often state that hazardous decomposition products are not known or that no data is available.[1][4] This guide aims to consolidate the available information, propose potential decomposition pathways based on related chemistry, and provide a framework for future experimental investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial when designing and interpreting thermal decomposition studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H18N2O2[2][5][6][7]
Molecular Weight 186.25 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 122-124 °C at 12 mmHg; 139-140 °C[8][9][10]
Density 1.04 g/cm³[8][9]
Water Solubility Soluble[8][9]
Storage Temperature 2-8 °C[8][9]

Theoretical Thermal Decomposition Pathways

In the absence of direct experimental data for this compound, we can theorize potential decomposition pathways by examining the thermal behavior of its parent amine, morpholine. Studies on the decomposition of morpholine suggest that it can undergo ring-opening and fragmentation reactions.[11][12] The presence of the methylene bridge in this compound introduces additional potential points of cleavage.

A plausible decomposition mechanism could involve the initial cleavage of the C-N bonds of the methylene bridge, leading to the formation of morpholine and reactive intermediates. Subsequent decomposition of the morpholine ring could then occur.

G A This compound B Initial Heat Application A->B Δ C Cleavage of Methylene Bridge C-N Bonds B->C D Formation of Morpholine Radicals and Formaldehyde/Imine Intermediates C->D E Morpholine Ring Opening and Fragmentation D->E F Formation of Smaller Volatile Compounds (e.g., ethenol, ethenamine) E->F G cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Product Identification cluster_3 Kinetic Analysis TGA Thermogravimetric Analysis (TGA) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA->TGA_FTIR DSC Differential Scanning Calorimetry (DSC) Isothermal_TGA Isothermal TGA Experiments DSC->Isothermal_TGA GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) TGA_MS->GC_MS TGA_FTIR->GC_MS NMR Nuclear Magnetic Resonance (NMR) of Residue GC_MS->NMR Model_Fitting Kinetic Model Fitting (e.g., ASTM E1641) Isothermal_TGA->Model_Fitting

References

Quantum Chemical Insights into N,N'-Dimorpholinomethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimorpholinomethane is a versatile organic compound with applications in various chemical syntheses and as a formaldehyde-releasing agent. Understanding its molecular structure, stability, and electronic properties is crucial for elucidating its reactivity and potential applications in fields such as drug development and materials science. This technical guide provides a comprehensive overview of a theoretical approach to characterizing this compound using quantum chemical calculations. Due to the limited availability of specific experimental quantum chemical data for this molecule, this paper presents a detailed, representative computational workflow based on Density Functional Theory (DFT). The methodologies, hypothetical results, and their interpretations are designed to serve as a practical guide for researchers undertaking similar computational studies.

Introduction

This compound (C9H18N2O2) is a diaminal formed from the condensation of morpholine and formaldehyde.[1][2] Its chemical behavior and reactivity are governed by its three-dimensional structure and electronic landscape. Quantum chemical calculations offer a powerful, non-experimental method to probe these characteristics at the atomic level.[3] By solving approximations of the Schrödinger equation, we can predict a molecule's optimized geometry, vibrational frequencies, and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4][5]

This guide outlines a standard computational protocol for the quantum chemical analysis of this compound. We will detail the steps for geometry optimization, vibrational analysis, and the examination of frontier molecular orbitals. The presented data, while hypothetical, is generated based on established principles of computational chemistry for similar organic molecules and serves to illustrate the expected outcomes of such a study.

Computational Methodology

The quantum chemical calculations described herein are based on a typical workflow for the analysis of organic molecules using Density Functional Theory (DFT).[6][7]

Software and Initial Structure Preparation

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or CP2K.[6] The initial 3D structure of this compound can be constructed using a molecular builder and saved in a standard format (e.g., .mol or .xyz).

Geometry Optimization

The initial structure is a mere approximation. To find the most stable conformation (a minimum on the potential energy surface), a geometry optimization is performed.[8] This iterative process adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[9]

  • Level of Theory: B3LYP functional.[4][5]

  • Basis Set: 6-311++G(d,p).[4]

  • Convergence Criteria: Tight convergence criteria for forces and displacement are used to ensure a true energy minimum is found.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is conducted at the same level of theory.[10][11] This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry.[12]

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities provide a theoretical IR spectrum, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry, single-point energy calculations are performed to determine the electronic properties of this compound. This includes the energies of the frontier molecular orbitals (HOMO and LUMO).[4][5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[13]

The overall computational workflow is depicted in the following diagram:

computational_workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq electronic_props Electronic Property Calculation (HOMO-LUMO Analysis) check_freq->electronic_props No Imaginary Frequencies reoptimize Re-optimize Geometry check_freq->reoptimize Imaginary Frequencies Found end Final Results and Analysis electronic_props->end reoptimize->geom_opt

Caption: Computational workflow for quantum chemical calculations.

Hypothetical Results and Discussion

This section presents the anticipated (hypothetical) quantitative data from the described quantum chemical calculations for this compound.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths and angles of the most stable conformer of this compound. A selection of key predicted geometric parameters is presented in Table 1.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-N (aminal)1.45 Å
C-H (methylene)1.09 Å
N-C (morpholine)1.47 Å
C-O (morpholine)1.43 Å
Bond AngleN-C-N (aminal)112.5°
H-C-H (methylene)109.0°
C-N-C (morpholine)110.0°

The N-C-N bond angle of the central methylene bridge is expected to be slightly larger than the ideal tetrahedral angle due to steric hindrance between the two bulky morpholine rings.

The logical relationship for determining molecular properties is illustrated below:

molecular_properties opt_geom Optimized Molecular Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq elec_prop Electronic Properties (HOMO/LUMO) opt_geom->elec_prop thermo Thermochemical Properties (Enthalpy, Gibbs Free Energy) vib_freq->thermo spectra Predicted IR/Raman Spectra vib_freq->spectra reactivity Chemical Reactivity and Stability elec_prop->reactivity

Caption: Interdependence of calculated molecular properties.
Vibrational Analysis

The vibrational analysis would confirm the stability of the optimized structure by yielding only positive (real) frequencies. The predicted vibrational frequencies correspond to the different modes of atomic motion within the molecule, such as stretching, bending, and torsional vibrations. Key predicted vibrational modes are summarized in Table 2.

Table 2: Predicted Key Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational ModeDescription
2950 - 3050C-H stretchStretching of methylene and morpholine C-H bonds
1450 - 1480CH₂ scissoringBending of methylene and morpholine CH₂ groups
1250 - 1350C-N stretchStretching of the aminal and morpholine C-N bonds
1050 - 1150C-O-C stretchAsymmetric and symmetric stretching of the ether linkage in the morpholine rings

These predicted frequencies can be used to interpret an experimental IR spectrum of this compound.

Frontier Molecular Orbitals and Electronic Properties

The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the morpholine rings, reflecting their lone pair electrons. The LUMO is likely to be distributed across the σ* orbitals of the C-N and C-O bonds. The calculated energies of these orbitals and the resulting energy gap are presented in Table 3.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Energy Gap (ΔE)7.7 eV

A large HOMO-LUMO gap, such as the predicted 7.7 eV, suggests high kinetic stability and low chemical reactivity.[13] This is consistent with the use of this compound as a stable formaldehyde-releasing agent, where the release is typically triggered by specific conditions such as hydrolysis.

Conclusion

This technical guide has outlined a standard and robust computational workflow for the quantum chemical characterization of this compound using Density Functional Theory. While the presented data is hypothetical, it is based on well-established computational chemistry principles for organic molecules and serves as a blueprint for future theoretical and experimental investigations. The detailed methodologies for geometry optimization, vibrational frequency analysis, and electronic property calculations provide a framework for researchers to predict the molecular structure, stability, and reactivity of this and similar compounds. Such computational insights are invaluable for understanding the chemical behavior of this compound and can guide its application in drug development, synthetic chemistry, and materials science.

References

"discovery and history of N,N'-methylenebismorpholine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-methylenebismorpholine (MBM) is a heterocyclic organic compound widely recognized for its potent biocidal properties. This technical guide provides a comprehensive overview of MBM, including its discovery and history, physicochemical properties, synthesis, mechanism of action, and primary applications. The information is tailored for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using DOT language are included to illustrate key processes.

Introduction

N,N'-methylenebismorpholine, also known as dimorpholinomethane, is a formaldehyde-releasing agent extensively used as a biocide in various industrial applications.[1] Its ability to slowly release formaldehyde provides long-lasting antimicrobial efficacy, particularly in aqueous environments susceptible to microbial contamination.[1][2] This document delves into the core scientific and technical aspects of MBM.

Discovery and History

While the specific historical details of the initial synthesis and discovery of N,N'-methylenebismorpholine are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of formaldehyde and formaldehyde-releasing compounds as preservatives. Formaldehyde's preservative properties were recognized in the late 19th century, leading to its use in various applications, including as a biocide. The development of formaldehyde-releasing compounds like MBM was a logical progression to provide a more controlled and sustained release of the active agent, enhancing efficacy and improving handling safety. MBM was specifically developed for use in metalworking fluids, offering a balance of oil and water solubility for stability and performance.[2]

Physicochemical Properties

N,N'-methylenebismorpholine is a pale yellow liquid with a slight amine-like odor.[3][4] Its structure has been confirmed by various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2][3]

Table 1: Physicochemical Properties of N,N'-Methylenebismorpholine

PropertyValueReference
CAS Number 5625-90-1[3][5]
Molecular Formula C₉H₁₈N₂O₂[3][4][5]
Molecular Weight 186.25 g/mol [4][5]
Appearance Pale yellow liquid[3][4]
Odor Slight amine-like[3][4]
Boiling Point 266.4 °C[3][5]
Melting Point Range 18 - 21 °C[3][5]
Density 1.0647 g/cm³ at 20 °C[3][5]
Relative Density 1.05 at 20 °C[3][5]
Vapor Pressure 0.625 Pa at 25 °C[3][5]
Water Solubility Miscible in all proportions[3]
Flash Point 115 °C[5]

Synthesis

The synthesis of N,N'-methylenebismorpholine is typically achieved through the reaction of morpholine with a formaldehyde source, such as paraformaldehyde.

Experimental Protocol: Synthesis of N,N'-Methylenebismorpholine

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Morpholine

  • Paraformaldehyde

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

  • Heating mantle

Procedure:

  • Charge the reaction vessel with morpholine and water.

  • Begin stirring the mixture and heat to a temperature of 80-90 °C.

  • Gradually add paraformaldehyde to the heated morpholine solution.

  • Maintain the reaction temperature and continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature.

  • The product, N,N'-methylenebismorpholine, can then be purified by appropriate methods such as distillation under reduced pressure.

Note: This is a generalized procedure. Reaction conditions such as stoichiometry, temperature, and reaction time may be optimized to improve yield and purity.

Mechanism of Action

The biocidal activity of N,N'-methylenebismorpholine stems from its ability to act as a formaldehyde donor.[4][5] In aqueous environments, MBM undergoes hydrolysis to release formaldehyde and morpholine.[4]

Caption: Hydrolysis of N,N'-Methylenebismorpholine.

The released formaldehyde is a potent electrophile that readily reacts with nucleophilic functional groups in biological macromolecules. Its primary mode of action is the non-specific alkylation of proteins and nucleic acids (DNA and RNA). This covalent modification disrupts the normal function of these essential cellular components, leading to microbial cell death.

Formaldehyde_MOA cluster_0 Microbial Cell Protein Proteins (-NH₂, -SH, -OH) Disruption Disruption of Cellular Function Protein->Disruption NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->Disruption CellDeath Cell Death Disruption->CellDeath Formaldehyde Released Formaldehyde Formaldehyde->Protein Alkylation Formaldehyde->NucleicAcids Alkylation

Caption: Mechanism of action of released formaldehyde.

Applications

The primary application of N,N'-methylenebismorpholine is as a biocide, particularly for the preservation of water-based industrial fluids.

Table 2: Applications of N,N'-Methylenebismorpholine

ApplicationDescription
Metalworking Fluids Acts as a preservative in soluble oils and semi-synthetic metalworking fluids to inhibit bacterial growth. It is stable in concentrates and provides long-lasting efficacy in diluted emulsions.[3]
Fuels Used as a bactericide for the preservation of fuels that are susceptible to bacterial decay.[3]

Spectroscopic Data

The structural confirmation of N,N'-methylenebismorpholine is established through various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, representative data is summarized below.

Table 3: Spectroscopic Data for N,N'-Methylenebismorpholine

TechniqueKey Observations
¹H NMR Signals corresponding to the methylene bridge protons and the morpholine ring protons would be expected. The chemical shifts would be indicative of their respective chemical environments.
¹³C NMR Resonances for the carbon atoms of the methylene bridge and the morpholine rings.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of MBM (186.25 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-N, C-O, and C-H bonds present in the molecule.

Conclusion

N,N'-methylenebismorpholine is a highly effective formaldehyde-releasing biocide with well-established applications in industrial fluid preservation. Its mechanism of action, centered on the controlled release of formaldehyde, provides broad-spectrum antimicrobial activity. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and applications, offering valuable insights for researchers and professionals in related scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of N,N'-Dimorpholinomethane as a Biocide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N,N'-Dimorpholinomethane, also known as Methylene-Bis-Morpholine (MBM), is a broad-spectrum biocide effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its primary application is in industrial settings, such as the preservation of metalworking fluids.[1][2][3] The biocidal activity of this compound stems from its nature as a formaldehyde-releasing agent.[1] The released formaldehyde interacts with essential biomolecules of microorganisms, such as proteins, DNA, and RNA, leading to the disruption of cellular functions and eventual cell death.[1]

While not a standard practice, its potent antimicrobial properties suggest a potential off-label application for the control of microbial contamination in research-based cell culture on a case-by-case basis, particularly as a last resort for salvaging valuable cultures or for decontaminating equipment. However, due to its mechanism of action, which involves the release of formaldehyde, significant cytotoxicity to mammalian cells is expected. Formaldehyde is known to be toxic to human cells, with TC50 values varying depending on the cell type and the assay used.[4] Therefore, its use requires careful consideration and thorough validation.

These application notes provide a hypothetical framework and protocols for evaluating and potentially utilizing this compound for eliminating bacterial and fungal contamination in mammalian cell cultures. It is critical to note that these are not established protocols and must be optimized and validated by the end-user for their specific cell lines and culture conditions.

Data Presentation

The following tables summarize hypothetical efficacy and cytotoxicity data for this compound. This data is extrapolated from the known effects of formaldehyde-releasing agents and should be used as a starting point for optimization.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Common Cell Culture Contaminants.

ContaminantTypeHypothetical MIC (µg/mL)
Escherichia coliGram-negative bacteria50
Pseudomonas aeruginosaGram-negative bacteria75
Staphylococcus aureusGram-positive bacteria40
Candida albicansYeast (Fungus)100
Aspergillus brasiliensisMold (Fungus)150

Table 2: Hypothetical Cytotoxicity (IC50) of this compound on Common Mammalian Cell Lines after 24-hour Exposure.

Cell LineOriginHypothetical IC50 (µg/mL)
HeLaHuman cervical cancer25
HEK293Human embryonic kidney30
CHO-K1Chinese hamster ovary35
A549Human lung carcinoma28
MCF-7Human breast cancer22

Experimental Protocols

Important Safety Precautions: this compound is a formaldehyde-releasing agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or a chemical fume hood.[5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Cell Culture Contaminants

This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a specific microbial contaminant.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in sterile DMSO or water)

  • Liquid microbial growth medium (e.g., Luria-Bertani broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Microbial culture of the contaminant

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the appropriate microbial growth medium in a 96-well plate. The final concentrations should typically range from 1 to 500 µg/mL.

  • Inoculate each well with the microbial contaminant at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microbes in medium without the biocide) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows no visible growth.

Protocol 2: Cytotoxicity Assay on Mammalian Cell Lines (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the biocide. Include untreated control wells.

  • Incubate the plate for 24 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Eradication of Contamination from a Cell Culture Flask (Hypothetical)

This protocol provides a hypothetical procedure for attempting to eliminate a bacterial or fungal contamination from an adherent cell culture. This is a high-risk procedure with a high probability of cell death. It should only be considered for invaluable cultures where discarding is not an option.

Materials:

  • Contaminated adherent cell culture flask

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • New sterile culture flasks

Procedure:

  • Pre-treatment Wash: Aspirate the contaminated medium. Wash the cell monolayer gently with sterile PBS three to five times to remove as many free-floating microbes as possible.

  • Biocide Treatment: Prepare a complete cell culture medium containing this compound at a concentration that is 2-4 times the determined MIC for the contaminant but as close to the IC50 for the cell line as possible. This concentration needs to be empirically determined.

  • Add the biocide-containing medium to the flask and incubate for a short period (e.g., 2-4 hours). The duration is a critical parameter to optimize.

  • Post-treatment Wash: Aspirate the biocide-containing medium and wash the cells again with sterile PBS three to five times to remove the biocide.

  • Cell Recovery: Add fresh, antibiotic-free complete medium to the flask.

  • Subculture and Monitoring: Monitor the culture closely for signs of recovery and the re-emergence of contamination. After 24-48 hours, if the cells appear viable, trypsinize and subculture them into a new flask. Continue to culture in antibiotic-free medium and monitor for at least two weeks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment Contaminant Identify Contaminant MIC_Assay Determine MIC (Protocol 1) Contaminant->MIC_Assay Cytotoxicity_Assay Determine IC50 (Protocol 2) MIC_Assay->Cytotoxicity_Assay Inform Concentration Wash1 Wash Cells (PBS) Cytotoxicity_Assay->Wash1 Treat Treat with Biocide Wash1->Treat Wash2 Wash Cells (PBS) Treat->Wash2 Recover Add Fresh Medium Wash2->Recover Monitor Monitor Culture Recover->Monitor Subculture Subculture Monitor->Subculture LongTermMonitor Long-term Monitoring Subculture->LongTermMonitor signaling_pathway DMM This compound Formaldehyde Formaldehyde DMM->Formaldehyde releases Proteins Proteins Formaldehyde->Proteins DNA DNA Formaldehyde->DNA RNA RNA Formaldehyde->RNA Microbe Microorganism Disruption Cellular Disruption Proteins->Disruption DNA->Disruption RNA->Disruption CellDeath Cell Death Disruption->CellDeath

References

The Versatility of N,N'-Methylenebismorpholine in Organic Synthesis: A Workhorse for Mannich Reactions and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N,N'-Methylenebismorpholine (MBM), a readily available and versatile reagent, is gaining increasing attention in the field of organic synthesis for its efficacy in aminomethylation reactions, particularly in the construction of Mannich bases. Its ability to serve as a stable and efficient source of both formaldehyde and morpholine moieties makes it a valuable tool for researchers, scientists, and drug development professionals in the creation of complex molecular architectures, including novel pharmaceutical intermediates.

N,N'-Methylenebismorpholine's primary application in organic synthesis lies in its role as a key reagent in the Mannich reaction, a cornerstone of carbon-carbon bond formation. This three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary amine is fundamental in the synthesis of a wide array of biologically active molecules. MBM conveniently provides both the formaldehyde and the morpholine amine component in a single, stable molecule, simplifying reaction setups and offering excellent yields.

Key Applications in Organic Synthesis:

  • Synthesis of Mannich Bases: MBM is highly effective in the aminomethylation of various substrates, including phenols, indoles, and active methylene compounds, to produce the corresponding Mannich bases. These products are often valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

  • One-Pot Syntheses: The use of MBM facilitates efficient one-pot reactions, reducing reaction times and improving overall synthetic efficiency. This is particularly advantageous in the synthesis of complex molecules requiring multiple steps.

  • Formation of Heterocyclic Compounds: MBM can be employed as a building block in the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Data Presentation:

The following table summarizes the quantitative data for the synthesis of bis-Mannich bases of thymol using N,N'-methylenebismorpholine, highlighting the efficiency of this reagent.

SubstrateReagentProductYield (%)Reference
ThymolN,N'-Methylenebismorpholine2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol92Badshah et al., 2021

Experimental Protocols:

Protocol 1: One-Pot Synthesis of 2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol

This protocol details the synthesis of a bis-Mannich base of thymol using N,N'-methylenebismorpholine as the aminomethylating agent.

Materials:

  • Thymol

  • N,N'-Methylenebismorpholine

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of thymol (1 equivalent) in ethanol, add N,N'-methylenebismorpholine (2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After 30 minutes, reflux the reaction mixture for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the product to obtain pure 2,6-di(morpholin-4-ylmethyl)-4-isopropyl-5-methylphenol.

Expected Yield: 92%

Visualizations:

Diagram 1: General Scheme of the Mannich Reaction using N,N'-Methylenebismorpholine

Mannich_Reaction sub Active Hydrogen Compound (R-H) product Mannich Base (R-CH2-Morpholine) sub->product Reaction mbm N,N'-Methylenebismorpholine mbm->product h_morpholine + Morpholine

Caption: General reaction scheme for the aminomethylation of an active hydrogen compound using N,N'-methylenebismorpholine.

Diagram 2: Experimental Workflow for the Synthesis of a bis-Mannich Base of Thymol

Workflow start Start step1 Dissolve Thymol in Ethanol start->step1 step2 Add N,N'-Methylenebismorpholine step1->step2 step3 Stir at Room Temperature (30 min) step2->step3 step4 Reflux for 4 hours step3->step4 step5 Monitor by TLC step4->step5 step6 Cool to Room Temperature step5->step6 step7 Filter the Precipitate step6->step7 step8 Wash with Cold Ethanol step7->step8 step9 Dry the Product step8->step9 end End step9->end

Caption: Step-by-step workflow for the one-pot synthesis of a bis-Mannich base of thymol.

The continued exploration of N,N'-methylenebismorpholine in organic synthesis is expected to unveil new applications and streamline the synthesis of valuable molecules for the pharmaceutical and chemical industries. Its ease of handling, high reactivity, and ability to facilitate one-pot reactions position it as a powerful reagent in the synthetic chemist's toolkit.

Application Notes and Protocols: N,N'-Dimorpholinomethane as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane is a tertiary amine catalyst primarily utilized in the synthesis of polyurethane (PU) polymers, particularly in the production of flexible and rigid foams. Its molecular structure, featuring two morpholine rings linked by a methylene bridge, imparts unique catalytic properties that influence the rates of the two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a catalyst in polymerization reactions.

Application in Polyurethane Foam Production

This compound functions as a balanced catalyst, promoting both the gelling and blowing reactions. This balanced activity is crucial for achieving a stable foam structure with desirable physical properties. The two nitrogen atoms of the morpholine rings act as Lewis bases, activating the reactants and accelerating the polymerization process.

Catalytic Mechanism in Polyurethane Formation

The catalytic action of tertiary amines like this compound in polyurethane formation is generally understood to proceed through the activation of either the isocyanate or the hydroxyl/water component. The lone pair of electrons on the nitrogen atoms can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the polyol or water. Alternatively, it can form a hydrogen bond with the hydroxyl groups of the polyol or water, increasing their nucleophilicity.

G cluster_activation Activation cluster_reaction Reaction cluster_regeneration Regeneration Isocyanate R-N=C=O Activated_Complex Activated Isocyanate-Catalyst or Polyol-Catalyst Complex Isocyanate->Activated_Complex Activation Polyol R'-OH Polyol->Activated_Complex Activation Catalyst This compound Catalyst->Activated_Complex Complexation Urethane_Formation Urethane Linkage Formation Activated_Complex->Urethane_Formation Nucleophilic Attack Urethane Polyurethane Urethane_Formation->Urethane Regenerated_Catalyst This compound Urethane_Formation->Regenerated_Catalyst Catalyst Release

Figure 1: General catalytic cycle of tertiary amines.
Quantitative Data on Catalyst Performance

The following table presents representative data on the performance of this compound in a typical flexible polyurethane foam formulation compared to other common tertiary amine catalysts. This data is illustrative and actual results will vary depending on the specific formulation and processing conditions.

CatalystUse Level (php*)Cream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Foam Density ( kg/m ³)
This compound 0.8 12 65 110 105 28
Triethylenediamine (TEDA)0.61055959027
N,N-Dimethylcyclohexylamine (DMCHA)1.0158013012029
Bis(2-dimethylaminoethyl)ether (BDMAEE)0.487012511526

*php = parts per hundred parts of polyol

Experimental Protocols

Protocol 1: Synthesis of Flexible Polyurethane Foam

This protocol describes a general procedure for the laboratory-scale synthesis of a water-blown flexible polyurethane foam using this compound as a catalyst.

Materials:

  • Polyether Polyol (e.g., trifunctional, MW 3000-3500)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)

  • This compound (Catalyst)

  • Silicone Surfactant

  • Deionized Water (Blowing Agent)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, deionized water, and this compound.

  • Isocyanate Addition: Under vigorous stirring, add the pre-weighed amount of Toluene Diisocyanate to the premix.

  • Mixing: Continue vigorous mixing for 5-10 seconds until the components are homogeneously blended.

  • Pouring and Curing: Immediately pour the reacting mixture into a mold and allow it to rise and cure at ambient temperature.

  • Post-Curing: After the foam has become tack-free, it can be post-cured in an oven at 70°C for 1-2 hours to ensure complete reaction.

G Start Start Premix Prepare Polyol Premix (Polyol, Surfactant, Water, Catalyst) Start->Premix Add_TDI Add Toluene Diisocyanate (TDI) Premix->Add_TDI Mix Vigorous Mixing (5-10 seconds) Add_TDI->Mix Pour Pour into Mold Mix->Pour Cure Curing at Ambient Temperature Pour->Cure Post_Cure Post-Curing in Oven (70°C, 1-2 hours) Cure->Post_Cure End End Post_Cure->End

Figure 2: Experimental workflow for foam synthesis.

Application in Other Polymerization Reactions

Ring-Opening Polymerization (ROP)

The use of this compound as a primary catalyst for ring-opening polymerization of cyclic monomers such as lactones, lactides, or epoxides is not extensively documented in scientific literature. While tertiary amines can initiate the ROP of certain monomers, their catalytic activity and control over the polymerization are generally lower compared to more established organometallic or organocatalytic systems.

Epoxy Resin Curing

This compound can act as a curing agent or a catalyst for epoxy resins. The tertiary amine functionality can catalyze the homopolymerization of epoxy groups or the reaction between epoxy groups and other curing agents like anhydrides or phenols. The mechanism involves the nucleophilic attack of the amine on the epoxy ring, followed by a chain propagation reaction.

G Catalyst This compound Initiation Ring-Opening Initiation Catalyst->Initiation Epoxy_Resin Epoxy Monomer Epoxy_Resin->Initiation Propagation Anionic Propagation Initiation->Propagation Crosslinked_Network Cured Epoxy Resin Propagation->Crosslinked_Network

Figure 3: Logical relationship in epoxy curing.

Conclusion

This compound is a versatile and effective catalyst for the production of polyurethane foams, offering a good balance between the gelling and blowing reactions. While its primary application is well-established in the polyurethane industry, its potential as a catalyst in other polymerization reactions such as ring-opening polymerization and epoxy curing warrants further investigation to fully characterize its catalytic scope and performance. The provided protocols and data serve as a foundational guide for researchers and professionals working with this catalyst.

Application Notes and Protocols for Determining the Antimicrobial Efficacy of N,N'-Dimorpholinomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane (CAS 5625-90-1), also known as N,N'-Methylenebismorpholine, is a formaldehyde-releasing agent utilized as a broad-spectrum industrial biocide.[1][2][3][4] Its antimicrobial activity is attributed to the slow release of formaldehyde, which acts as a potent electrophile that indiscriminately alkylates and cross-links proteins and nucleic acids within microbial cells, leading to cell death. This mechanism of action makes the development of microbial resistance unlikely.[2] this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi, making it a valuable preservative in various industrial applications, particularly in water-based metalworking fluids.[1][3][4]

These application notes provide detailed protocols for researchers to evaluate the antimicrobial efficacy of this compound against a variety of microorganisms. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Formaldehyde Release

This compound itself is not the primary antimicrobial agent. In aqueous environments, it hydrolyzes to release formaldehyde, which is the active biocide. The formaldehyde then exerts its antimicrobial effect through non-specific alkylation of cellular macromolecules.

DMM This compound H2O Water (Hydrolysis) DMM->H2O reacts with FA Formaldehyde H2O->FA releases Alkylation Alkylation and Cross-linking FA->Alkylation Proteins Cellular Proteins (e.g., enzymes, structural proteins) Proteins->Alkylation NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->Alkylation CellDeath Cell Death Alkylation->CellDeath

Caption: Mechanism of action of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative antimicrobial efficacy data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismATCC Strain No.MIC (µg/mL)MIC (mM)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
Aspergillus brasiliensis16404

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismATCC Strain No.MBC/MFC (µg/mL)MBC/MFC (mM)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
Aspergillus brasiliensis16404

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M07-A10 and M27-A3 guidelines for broth microdilution.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound stock solution C Prepare 96-well microtiter plates with serial dilutions A->C B Prepare microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Incubate plates (35-37°C for 24-48h for bacteria; 35°C for 24-48h for yeast) D->E F Visually inspect for turbidity E->F G Determine MIC (lowest concentration with no visible growth) F->G MIC Perform MIC Assay Subculture Subculture from clear wells (MIC and higher concentrations) onto agar plates MIC->Subculture Incubate Incubate agar plates (35-37°C for 24-48h) Subculture->Incubate Count Count colonies on each plate Incubate->Count MBC Determine MBC/MFC (lowest concentration with ≥99.9% killing) Count->MBC cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare microbial culture and adjust to 0.5 McFarland C Inoculate test tubes A->C B Prepare test tubes with broth and this compound at different concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate onto agar D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

References

Application Notes and Protocols: N,N'-Dimorpholinomethane as a Cross-linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane, also known as methylene-bis-morpholine, is a versatile organic compound that serves as an efficient cross-linking agent for a variety of polymers. Its primary function in this application is as a formaldehyde donor, releasing formaldehyde under specific conditions to form methylene bridges between polymer chains. This cross-linking process significantly modifies the physico-chemical properties of the polymers, leading to enhanced mechanical strength, thermal stability, and chemical resistance. These application notes provide detailed information and protocols for the use of this compound in polymer cross-linking.

Physico-Chemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5625-90-1[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 122-124 °C at 12 mmHg[1]
Density 1.04 g/cm³[1]
Solubility Soluble in water[1]
Synonyms Methylene-bis-morpholine, 4,4'-Methylenebismorpholine

Mechanism of Action: Formaldehyde Donor

This compound functions as a cross-linking agent by acting as a formaldehyde donor. Under thermal or acidic conditions, it undergoes hydrolysis to release formaldehyde. The released formaldehyde then reacts with active hydrogen atoms present on the polymer chains, such as those found in hydroxyl (-OH), amino (-NH), or amide (-CONH-) groups, to form stable methylene bridges (-CH₂-). This process creates a three-dimensional polymer network, leading to the observed changes in material properties. The slow and controlled release of formaldehyde from this compound can be advantageous in certain applications, providing a more uniform cross-linking density compared to using formaldehyde directly.[2]

Crosslinking_Mechanism DMM This compound FA Formaldehyde DMM->FA Heat or Acid CrosslinkedPolymer Cross-linked Polymer (X-CH₂-Y) FA->CrosslinkedPolymer Polymer1 Polymer Chain 1 (with active -XH) Polymer1->CrosslinkedPolymer Polymer2 Polymer Chain 2 (with active -YH) Polymer2->CrosslinkedPolymer

Caption: General mechanism of polymer cross-linking using this compound.

Applications and Experimental Protocols

This compound is particularly effective for cross-linking polymers that possess active hydrogen atoms. Key application areas include the modification of phenolic resins, cellulosic materials (such as cotton and wood), and certain adhesives.

Cross-linking of Phenolic Resins (Novolac Type)

Novolac resins are thermoplastic phenol-formaldehyde resins that require a curing agent to form a thermoset. This compound can be used as a formaldehyde donor to cross-link novolac resins, leading to materials with improved thermal stability and mechanical strength.

Illustrative Data on Cured Novolac Resin Properties:

This compound Conc. (wt%)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)
0 (uncured)~70~30
5~150~55
10~175~70
15~190~80

Note: The data in this table is illustrative and intended to show expected trends. Actual values will depend on the specific novolac resin and curing conditions.

Experimental Protocol: Curing of Novolac Resin

Novolac_Curing_Workflow start Start mix Mix Novolac Resin with This compound start->mix heat Heat Mixture (e.g., 150-180°C) mix->heat cure Curing Period (e.g., 1-2 hours) heat->cure cool Cool to Room Temperature cure->cool characterize Characterize Cured Resin (DSC, TGA, Mechanical Testing) cool->characterize end End characterize->end

Caption: Workflow for curing novolac resin with this compound.

Methodology:

  • Preparation of the Mixture:

    • Thoroughly mix the desired amount of novolac resin powder or flakes with this compound. The concentration of this compound can be varied (e.g., 5-15 wt%) to achieve different cross-linking densities.

    • The mixing can be done at room temperature using a mechanical stirrer or a two-roll mill for solid resins.

  • Curing Process:

    • Place the mixture in a mold or on a suitable substrate.

    • Heat the mixture in an oven or a press to a temperature typically in the range of 150-180°C. The exact temperature will depend on the specific novolac resin.

    • Maintain the temperature for a sufficient time to ensure complete curing (e.g., 1-2 hours).

  • Cooling and Characterization:

    • Allow the cured resin to cool down to room temperature slowly to avoid internal stresses.

    • Characterize the cross-linked polymer using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), Thermogravimetric Analysis (TGA) to assess thermal stability, and mechanical testing (e.g., tensile or flexural tests) to evaluate strength and modulus.[3][4][5][6]

Cross-linking of Cellulosic Materials for Textile Finishing

This compound can be used as a cross-linking agent in the textile industry to impart crease resistance to cotton and other cellulosic fabrics. The cross-linking reduces the movement of cellulose chains, thereby improving the fabric's ability to recover from wrinkling.[7][8][9]

Illustrative Data on Crease Recovery of Cotton Fabric:

This compound Conc. (g/L)Crease Recovery Angle (Warp + Weft) (°)
0 (untreated)~160
50~240
100~280
150~300

Note: The data in this table is illustrative. Actual values will depend on the fabric type, catalyst, and curing conditions.[10]

Experimental Protocol: Crease-Resistant Finishing of Cotton Fabric

Textile_Finishing_Workflow start Start prepare_bath Prepare Finishing Bath: This compound, Catalyst (e.g., MgCl₂), Wetting Agent start->prepare_bath pad Pad Cotton Fabric (Immerse and Squeeze) prepare_bath->pad dry Dry the Fabric (e.g., 80-100°C) pad->dry cure Cure the Fabric (e.g., 140-160°C) dry->cure wash Wash and Dry the Finished Fabric cure->wash evaluate Evaluate Crease Recovery (e.g., AATCC Test Method 66) wash->evaluate end End evaluate->end

Caption: Workflow for crease-resistant finishing of cotton fabric.

Methodology:

  • Preparation of the Finishing Bath:

    • Prepare an aqueous solution containing this compound (e.g., 50-150 g/L), an acid catalyst such as magnesium chloride (e.g., 10-20 g/L), and a wetting agent (e.g., 1-2 g/L).

  • Fabric Treatment:

    • Immerse the cotton fabric in the finishing bath and then pass it through a padding mangle to achieve a specific wet pickup (e.g., 70-80%).

  • Drying and Curing:

    • Dry the padded fabric in a stenter or oven at a temperature of 80-100°C.

    • Cure the dried fabric at a higher temperature, typically between 140-160°C, for 2-5 minutes. This step initiates the release of formaldehyde and the cross-linking reaction.

  • Post-Treatment and Evaluation:

    • Wash the cured fabric to remove any unreacted chemicals and then dry it.

    • Evaluate the crease recovery angle of the treated fabric according to standard methods (e.g., AATCC Test Method 66) to quantify the improvement in wrinkle resistance.[11][12]

Application in Adhesives and Binders

As a formaldehyde donor, this compound can be incorporated into adhesive and binder formulations, particularly for wood-based products. The cross-linking of the adhesive with the cellulosic components of the wood can lead to stronger and more durable bonds.[13][14]

Illustrative Data on Wood Adhesive Bond Strength:

This compound in Adhesive (wt%)Lap Shear Strength (MPa)
05.5
27.8
49.2
610.5

Note: This data is for illustrative purposes. Actual bond strength will depend on the adhesive formulation, wood species, and bonding conditions.[15]

Experimental Protocol: Preparation and Testing of a Wood Adhesive

Adhesive_Workflow start Start formulate Formulate Adhesive with This compound start->formulate apply Apply Adhesive to Wood Substrates formulate->apply assemble Assemble Lap Shear Specimens apply->assemble press Press and Cure (e.g., Hot Press) assemble->press condition Condition Specimens (e.g., 24 hours at RT) press->condition test Test Lap Shear Strength (e.g., ASTM D906) condition->test end End test->end

Caption: Workflow for preparing and testing a wood adhesive with this compound.

Methodology:

  • Adhesive Formulation:

    • Incorporate this compound into a compatible adhesive base (e.g., a polyvinyl acetate or urea-formaldehyde resin) at a desired concentration (e.g., 1-6 wt%). Ensure thorough mixing.

  • Bonding Procedure:

    • Apply the formulated adhesive evenly to the surfaces of the wood substrates to be bonded.

    • Assemble the substrates into the desired joint configuration (e.g., lap shear specimens according to ASTM D906).

  • Curing:

    • Press the assembled joints under a specified pressure and temperature. The curing conditions will depend on the adhesive system but typically involve elevated temperatures to facilitate cross-linking.

  • Conditioning and Testing:

    • Condition the bonded specimens at room temperature for a period (e.g., 24 hours) to allow the bond to fully develop.

    • Determine the bond strength by conducting mechanical tests, such as lap shear strength testing.[15]

Safety Precautions

This compound is a formaldehyde-releasing agent. Formaldehyde is a known irritant and a potential carcinogen. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is an effective formaldehyde-donating cross-linking agent for polymers containing active hydrogen atoms. Its application can significantly enhance the thermal and mechanical properties of materials such as phenolic resins, and improve the functional properties of textiles like crease resistance. The provided protocols offer a starting point for researchers to explore the use of this versatile cross-linker in their specific applications. Optimization of concentrations, temperatures, and reaction times may be necessary to achieve the desired material properties.

References

Application Notes and Protocols for the Detection of N,N'-Dimorpholinomethane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of N,N'-Dimorpholinomethane in solution. The methods described herein are essential for quality control, stability testing, and impurity profiling in the pharmaceutical and chemical industries. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the morpholine moiety, a derivatization step is recommended to improve volatility and chromatographic performance.

Application Note: GC-MS Analysis of this compound via Nitrosation Derivatization

This method is adapted from established procedures for the analysis of morpholine and its derivatives.[1] this compound, containing two secondary amine groups within its morpholine rings, can be derivatized to a more volatile and thermally stable N-nitroso derivative. This allows for sensitive detection and quantification by GC-MS.

Principle: The secondary amine functional groups of this compound react with a nitrosating agent, such as sodium nitrite, in an acidic medium to form the corresponding N-nitroso derivative. This derivative is then extracted and analyzed by GC-MS.

Quantitative Data Summary:

The following table summarizes the expected quantitative performance of the GC-MS method for this compound analysis, based on typical performance for related morpholine derivatives.[1] Note: These values are indicative and require validation for this compound specifically.

ParameterExpected Performance Range
Linearity Range10 - 500 µg/L
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantitation (LOQ)5 - 30 µg/L
Spiked Recovery Rate90% - 110%
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 10%
Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Aqueous Solutions:

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm membrane filter.

    • Take a known volume (e.g., 1.0 mL) of the clear filtrate for the derivatization step.

  • Organic Solutions:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of purified water.

    • Proceed with the derivatization step.

2. Derivatization:

  • To 1.0 mL of the aqueous sample, add 100 µL of 1 M hydrochloric acid to acidify the solution.

  • Add 100 µL of 10% (w/v) sodium nitrite solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

3. Liquid-Liquid Extraction:

  • Add 0.5 mL of dichloromethane to the derivatized solution.

  • Vortex for 1 minute to extract the N-nitroso derivative.

  • Centrifuge to separate the layers.

  • Carefully transfer the lower organic layer to a clean vial.

  • Repeat the extraction with a fresh 0.5 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 10:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 180 °C, hold for 5 minRamp 2: 20 °C/min to 280 °C, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-400

5. Data Analysis:

  • Identify the peak corresponding to the N-nitroso derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from standards subjected to the same derivatization and extraction procedure. The primary fragment ion for quantification should be selected based on its abundance and specificity.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Solution Sample Filter Filter (0.22 µm) Sample->Filter Acidify Acidify (HCl) Filter->Acidify Nitrosation Add NaNO₂ Acidify->Nitrosation React React (15 min) Nitrosation->React LLE Liquid-Liquid Extraction (Dichloromethane) React->LLE Dry Dry (Na₂SO₄) LLE->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for the quantification of non-volatile compounds in solution. For this compound, a reversed-phase HPLC method can be developed.

Application Note: HPLC-UV Analysis of this compound

This application note outlines a starting point for the development of a reversed-phase HPLC method for the determination of this compound. The method is suitable for quantification in various aqueous and organic solutions.

Principle: The sample is injected into an HPLC system where this compound is separated from other components on a C18 stationary phase. The separation is achieved using a mobile phase of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance (typically in the low UV region, e.g., 210 nm).

Quantitative Data Summary:

The following table presents a target for the quantitative performance of a developed HPLC-UV method. Note: These values are targets for method development and require experimental validation.

ParameterTarget Performance
Linearity Range1 - 200 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95% - 105%
Precision (RSD%)< 2%
Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Dilute the sample with the mobile phase to a concentration within the expected linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumental Parameters:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

3. Method Development and Validation:

  • Optimize the mobile phase composition (ratio of acetonitrile to water, and potentially the addition of a buffer) to achieve good peak shape and resolution from any impurities.

  • Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][3]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Solution Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[4][5]

Application Note: qNMR Analysis of this compound

Quantitative ¹H NMR can be used to determine the concentration of this compound in solution by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Quantitative Data Summary:

ParameterExpected Performance
Accuracy98% - 102%
Precision (RSD%)< 1%
SpecificityHigh (based on unique proton signals)
Experimental Protocol: qNMR Analysis of this compound

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve both the sample and the internal standard.

  • Vortex the tube to ensure complete dissolution and homogenization.

2. NMR Instrumental Parameters:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Nucleus ¹H
Solvent D₂O or other suitable deuterated solvent
Pulse Sequence zg30 (or other quantitative pulse program)
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise
Temperature 298 K

3. Data Processing and Calculation:

  • Process the acquired FID (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (mₛₜₐ / mₓ) * P

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛₜₐ = Integral of the standard signal

    • Nₛₜₐ = Number of protons for the standard signal

    • mₓ = Mass of the sample

    • mₛₜₐ = Mass of the standard

    • P = Purity of the standard

Logical Diagram: qNMR Quantification

qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard Standard->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Process Process Spectrum NMR->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Logical workflow for quantitative NMR analysis.

References

"N,N'-Dimorpholinomethane as a preservative in laboratory reagents"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimorpholinomethane, also known as N,N'-Methylenebismorpholine (MBM), is a broad-spectrum antimicrobial agent utilized as a preservative in various industrial and, increasingly, laboratory applications. As a formaldehyde-releasing agent, it effectively inhibits the growth of a wide range of common laboratory contaminants, including Gram-positive and Gram-negative bacteria, as well as some fungi. Its mechanism of action involves the slow release of formaldehyde, which acts as a potent biocide by cross-linking proteins and nucleic acids in microorganisms, ultimately leading to cell death. This document provides detailed application notes and protocols for the use of this compound as a preservative in laboratory reagents, with a focus on its efficacy, compatibility with sensitive reagent components, and stability.

Chemical and Physical Properties

PropertyValue
CAS Number 5625-90-1[1][2][3][4][5]
Molecular Formula C9H18N2O2[2][4]
Molecular Weight 186.25 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and organic solvents[1][2]
Stability Stable under normal conditions[6]

Antimicrobial Efficacy

This compound provides effective control against a variety of microorganisms commonly found to contaminate laboratory reagents. Its efficacy is attributed to the slow and sustained release of formaldehyde.

Mechanism of Action

The primary antimicrobial activity of this compound stems from its hydrolysis in aqueous environments, which releases formaldehyde. This released formaldehyde then exerts its biocidal effect.

MBM This compound in Aqueous Reagent Hydrolysis Hydrolysis MBM->Hydrolysis Formaldehyde Released Formaldehyde Hydrolysis->Formaldehyde Microorganism Microorganism (Bacteria, Fungi) Formaldehyde->Microorganism Components Cellular Components (Proteins, DNA, RNA) Formaldehyde->Components interacts with Microorganism->Components Crosslinking Cross-linking Components->Crosslinking Inactivation Inactivation of Cellular Functions Crosslinking->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Mechanism of antimicrobial action of this compound.

Spectrum of Activity

This compound is effective against a broad spectrum of bacteria. However, its efficacy against fungi is considered more limited, and for broad-spectrum fungicidal activity, it is often recommended for use in combination with a dedicated fungicide.

Table of Antimicrobial Activity (Qualitative)

Microorganism TypeEfficacyNotes
Gram-positive bacteria Effective
Gram-negative bacteria Effective
Yeasts & Molds LimitedMay require a co-preservative for robust fungal inhibition.

While specific Minimum Inhibitory Concentration (MIC) data for this compound against common laboratory contaminants is not widely published in peer-reviewed literature, recommended usage concentrations in similar aqueous systems, such as metalworking fluids, range from 0.15% to 0.3% (1500 to 3000 ppm).

Compatibility with Laboratory Reagents

A critical consideration for any preservative is its compatibility with the active components of the laboratory reagent. The released formaldehyde from this compound can potentially interact with proteins, including enzymes and antibodies.

Enzyme Compatibility

Formaldehyde is known to react with proteins, which can lead to a reduction in enzymatic activity. Studies have shown that formaldehyde can alter proteins like fibrin and casein, making them less susceptible to digestion by enzymes such as pepsin and trypsin.[7] Furthermore, some enzymes, like papain and trypsin, can be directly inactivated by formaldehyde, while others, such as pepsin and rennet, appear to be less affected.[7]

Recommendations:

  • For reagents containing enzymes, it is crucial to perform validation studies to determine the impact of this compound on enzyme activity at the intended preservative concentration.

  • Consider alternative preservatives for particularly sensitive enzyme-based assays where any level of inhibition is unacceptable.

Antibody Compatibility

Formaldehyde can cross-link proteins, which may affect the antigen-binding sites of antibodies. This can lead to a loss of binding affinity and impact the performance of immunoassays.[8] The extent of this effect is dependent on the concentration of formaldehyde and the specific antibody. Studies on the effects of fixation show that while some antibodies retain their binding capabilities after formaldehyde treatment, others can be significantly impaired.[9][10]

Recommendations:

  • For antibody-based reagents, thorough validation is required to assess the impact of this compound on antibody-antigen binding kinetics.

  • Techniques such as ELISA or surface plasmon resonance can be used to quantify any changes in binding affinity.

Stability and Degradation

This compound is generally stable under normal storage conditions.[6] In aqueous solutions, it slowly hydrolyzes to release formaldehyde. The rate of this release can be influenced by factors such as pH and temperature.[11][12] The degradation of the morpholine component in the environment is known to occur via microbial pathways, ultimately breaking down to ammonia.[13]

Recommendations:

  • Store this compound in a cool, dry place away from direct sunlight.

  • When added to a reagent, consider the long-term stability of the preserved solution, especially if it will be stored for extended periods. Periodic re-testing of preservative efficacy may be necessary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method to determine the MIC of this compound against common laboratory contaminants using a broth microdilution method.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial dilutions of This compound in growth medium B1 Inoculate each dilution with the test microorganism A1->B1 A2 Prepare standardized inoculum of test microorganism (e.g., E. coli, S. aureus) A2->B1 B2 Incubate at optimal temperature and time B1->B2 C1 Visually inspect for turbidity B2->C1 C2 Determine the lowest concentration with no visible growth (MIC) C1->C2

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Cultures of test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare Inoculum: Grow the test microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microorganism in broth without preservative) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Preservative Efficacy Test (Challenge Test)

This protocol is a generalized version of a preservative challenge test, based on principles from USP <51> and ISO 11930, to evaluate the effectiveness of this compound in a specific laboratory reagent.

cluster_prep Preparation cluster_challenge Challenge cluster_sampling Sampling & Plating cluster_analysis Analysis P1 Prepare reagent with and without this compound C1 Inoculate reagent samples with each microorganism separately P1->C1 P2 Prepare standardized inocula of challenge microorganisms P2->C1 S1 Sample at specified time points (0, 7, 14, 28 days) C1->S1 S2 Perform serial dilutions and plate on growth media S1->S2 A1 Incubate plates and count viable colonies S2->A1 A2 Calculate log reduction and assess against criteria A1->A2

Caption: Workflow for Preservative Efficacy Test.

Materials:

  • Laboratory reagent to be tested

  • This compound

  • Cultures of challenge microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile saline or buffer for dilutions

  • Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Preparation of Test Samples: Prepare the laboratory reagent with the desired concentration of this compound. Also, prepare a control sample of the reagent without the preservative.

  • Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculation: Inoculate separate aliquots of the preserved and unpreserved reagent with each challenge microorganism to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.

  • Sampling: Store the inoculated samples at a specified temperature (e.g., 20-25°C). At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

  • Enumeration: Perform serial dilutions of the withdrawn aliquots in a suitable neutralizer broth and plate onto the appropriate agar medium.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation: Calculate the log reduction in viable microorganisms at each time point compared to the initial inoculum. The preservative is effective if the microbial counts meet the acceptance criteria specified in relevant standards (e.g., a significant reduction in bacteria and no increase in fungi).

Conclusion

This compound can be an effective preservative for a variety of laboratory reagents due to its broad-spectrum bactericidal activity. However, its compatibility with sensitive components such as enzymes and antibodies must be carefully evaluated on a case-by-case basis. The protocols provided herein offer a framework for determining the effective concentration and validating the performance of this compound in specific reagent formulations. Researchers, scientists, and drug development professionals should conduct thorough testing to ensure that the addition of this preservative maintains the integrity and performance of their laboratory reagents.

References

Application Notes and Protocols for Determining the Cytotoxicity of N,N'-Dimorpholinomethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N'-Dimorpholinomethane is a chemical compound with applications as a broad-spectrum bactericide, a catalyst in polyurethane production, and an intermediate in pharmaceuticals.[1][2][3] While it is noted to have a relatively low toxicity profile, it is also classified as a skin and eye irritant.[1][4] A thorough evaluation of its cytotoxic potential is crucial for safety assessment and for understanding its biological effects in drug development and other applications.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the resulting formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.[5]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity Assessment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Materials and Reagents:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HepG2, A549, or a cell line relevant to the intended application of this compound).

  • This compound: Purity should be ≥95%.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C in light-protected aliquots.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.

  • 96-well flat-bottom sterile cell culture plates.

  • CO₂ Incubator: 37°C, 5% CO₂.

  • Microplate Reader: Capable of measuring absorbance at 570 nm.

2. Experimental Procedure:

Day 1: Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note that this compound is soluble in water.[1][3]

  • Perform serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations for treatment. It is recommended to use a broad range of concentrations initially to determine the effective range.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (cells with medium only).

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

Day 3/4/5: MTT Assay and Data Collection

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

  • Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere to ensure all formazan is dissolved.

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative results from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Treatment GroupConcentration (µg/mL)Mean Absorbance (570 nm) ± SD% Cell Viability
Control (Untreated)0[Value]100
Vehicle Control0[Value][Value]
This compound[Conc. 1][Value][Value]
This compound[Conc. 2][Value][Value]
This compound[Conc. 3][Value][Value]
This compound[Conc. 4][Value][Value]
This compound[Conc. 5][Value][Value]
IC50 Value (µg/mL) [Calculated Value]

Visualization

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow A Day 1: Cell Seeding (5x10^3 - 1x10^4 cells/well) B 24h Incubation (37°C, 5% CO2) A->B Allow cell attachment C Day 2: Treatment (this compound) B->C D 24/48/72h Incubation C->D Induce cytotoxicity E Add MTT Reagent (10 µL/well) D->E F 2-4h Incubation E->F Formazan formation G Add Solubilization Solution (100 µL/well) F->G H 4h Incubation / Overnight G->H Dissolve formazan I Measure Absorbance (570 nm) H->I J Data Analysis (Calculate % Viability & IC50) I->J

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound

While the specific signaling pathway affected by this compound is not detailed in the provided search results, a common mechanism for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Cytotoxic Compound (e.g., this compound) Receptor Death Receptor Ligand->Receptor Mito Mitochondrial Stress Ligand->Mito Induces DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols for Controlled Formaldehyde Release from N,N'-methylenebismorpholine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a highly reactive aldehyde with potent biological effects, including antimicrobial and cytotoxic activities. Its therapeutic potential is often limited by its high reactivity and systemic toxicity. N,N'-methylenebismorpholine (MBM) is a formaldehyde-releasing agent that hydrolyzes to release formaldehyde.[1][2] This document provides detailed application notes and protocols for the formulation of MBM in a biodegradable polymer matrix to achieve controlled formaldehyde release for research and drug development applications. The aim is to provide a sustained, localized concentration of formaldehyde, potentially enhancing its therapeutic window.

Formulation of MBM-Loaded Biodegradable Microparticles

This section outlines a protocol for the encapsulation of MBM into poly(lactic-co-glycolic acid) (PLGA) microparticles using a single emulsion-solvent evaporation technique. PLGA is a well-characterized, biodegradable, and biocompatible polymer suitable for controlled drug delivery.[3][4]

Materials and Equipment
  • N,N'-methylenebismorpholine (MBM)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g

  • Dichloromethane (DCM), HPLC grade

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Magnetic stirrer with heating plate

  • Homogenizer

  • Centrifuge

  • Freeze-dryer

  • Optical microscope

Experimental Protocol: MBM-PLGA Microparticle Formulation
  • Organic Phase Preparation: Dissolve 200 mg of PLGA in 4 mL of dichloromethane in a glass vial. Add the desired amount of MBM (e.g., 20 mg for a 10% w/w loading) to the PLGA solution and vortex until fully dissolved.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify using a homogenizer at 5000 rpm for 2 minutes to create an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker with a magnetic stir bar and stir at 200 rpm at room temperature for 4 hours to allow for the evaporation of dichloromethane and the hardening of the microparticles.

  • Microparticle Collection and Washing: Centrifuge the microparticle suspension at 5000 x g for 10 minutes. Discard the supernatant and wash the microparticles three times with deionized water to remove residual PVA and unencapsulated MBM.

  • Lyophilization: Resuspend the washed microparticles in a small amount of deionized water and freeze-dry for 48 hours to obtain a fine, free-flowing powder.

  • Characterization: Characterize the microparticles for size, morphology, and encapsulation efficiency.

Visualization of the Formulation Workflow

formulation_workflow Workflow for MBM-PLGA Microparticle Formulation cluster_prep Preparation cluster_emulsion Microparticle Formation cluster_collection Collection & Drying cluster_analysis Characterization prep_organic Prepare Organic Phase (PLGA + MBM in DCM) emulsify Emulsification (Homogenization) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsify solvent_evap Solvent Evaporation (Stirring) emulsify->solvent_evap collect_wash Collection & Washing (Centrifugation) solvent_evap->collect_wash freeze_dry Lyophilization (Freeze-Drying) collect_wash->freeze_dry characterize Characterization (Size, Morphology, Loading) freeze_dry->characterize

Caption: A flowchart illustrating the key steps in the formulation of MBM-loaded PLGA microparticles.

In Vitro Formaldehyde Release Studies

This section describes a protocol to quantify the release of formaldehyde from the MBM-loaded PLGA microparticles in a physiological buffer.

Materials and Equipment
  • MBM-loaded PLGA microparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

  • Centrifuge

  • HPLC system with a UV detector

  • C18 HPLC column

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile, HPLC grade

  • Formaldehyde standard solution

Experimental Protocol: Formaldehyde Release Assay
  • Sample Preparation: Accurately weigh 10 mg of MBM-loaded microparticles and suspend them in 10 mL of PBS (pH 7.4) in a sealed vial.

  • Incubation: Place the vial in an incubator shaker at 37°C with gentle agitation (100 rpm).

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), withdraw 500 µL of the release medium. Replace the withdrawn volume with 500 µL of fresh PBS to maintain a constant volume.

  • Derivatization: To the collected 500 µL sample, add 500 µL of a DNPH solution in acetonitrile. Incubate at 40°C for 30 minutes to allow for the derivatization of formaldehyde to its 2,4-dinitrophenylhydrazone derivative.

  • HPLC Analysis: Analyze the derivatized sample by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with detection at 360 nm.[5][6]

  • Quantification: Create a calibration curve using known concentrations of formaldehyde standard solutions that have been derivatized in the same manner. Calculate the concentration of formaldehyde in the release samples based on the calibration curve.

Data Presentation: Illustrative Formaldehyde Release Profile
Time (hours)Cumulative Formaldehyde Released (µg/mg of microparticles)% of Total Encapsulated MBM Released as Formaldehyde
15.2 ± 0.85.2%
415.6 ± 2.115.6%
828.9 ± 3.528.9%
2455.3 ± 4.955.3%
4872.1 ± 6.272.1%
7285.4 ± 7.185.4%

Note: The data presented in this table is illustrative and will vary depending on the specific formulation parameters.

In Vitro Cytotoxicity Assessment

This protocol outlines a method to assess the cytotoxicity of the MBM-loaded microparticles on a relevant cell line.

Materials and Equipment
  • Mammalian cell line (e.g., HeLa, A549, or a specific cancer cell line of interest)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MBM-loaded microparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the MBM-loaded microparticles in cell culture medium. Remove the old medium from the wells and add 100 µL of the microparticle suspensions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Illustrative Cytotoxicity Data
FormulationCell LineIncubation Time (hours)IC50 (µg/mL of microparticles)
MBM-PLGA MicroparticlesHeLa48150.5 ± 12.3
MBM-PLGA MicroparticlesA54948180.2 ± 15.8
Free MBMHeLa4825.7 ± 3.1
Free MBMA5494832.9 ± 4.5

Note: The data presented in this table is illustrative and will vary depending on the cell line and formulation.

Signaling Pathways Activated by Formaldehyde

Formaldehyde has been shown to activate several cellular signaling pathways, including the NF-κB and YAP/TAZ pathways.[1][2][7] Understanding these pathways is crucial for elucidating the mechanism of action of formaldehyde-releasing formulations.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[8] Formaldehyde can induce oxidative stress, which is a known activator of the canonical NF-κB pathway.

nfkB_pathway Formaldehyde-Induced NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus formaldehyde Formaldehyde ros Reactive Oxygen Species (ROS) formaldehyde->ros induces ikk IKK Complex ros->ikk activates ikb IκB ikk->ikb phosphorylates nfkB_p50_p65 p50 p65 ikb->nfkB_p50_p65 degrades, releasing nfkB_p50_p65_ikb p50 p65 IκB nfkB_p50_p65_nuc p50 p65 nfkB_p50_p65->nfkB_p50_p65_nuc translocates to dna DNA nfkB_p50_p65_nuc->dna binds to gene_expression Gene Expression (Inflammation, Survival) dna->gene_expression regulates

Caption: A simplified diagram of the NF-κB signaling pathway activated by formaldehyde-induced oxidative stress.

YAP/TAZ Signaling Pathway

The YAP/TAZ pathway is involved in cell proliferation, organ size control, and mechanotransduction.[9][10] Formaldehyde can activate this pathway, potentially through the generation of reactive oxygen species or by inducing mechanical stress through protein cross-linking.[1][2][7]

yap_taz_pathway Formaldehyde-Induced YAP/TAZ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus formaldehyde Formaldehyde stress Oxidative/Mechanical Stress formaldehyde->stress induces lats1_2 LATS1/2 stress->lats1_2 inhibits yap_taz_p p-YAP/TAZ lats1_2->yap_taz_p phosphorylates yap_taz YAP/TAZ yap_taz_p->yap_taz dephosphorylates to yap_taz_nuc YAP/TAZ yap_taz->yap_taz_nuc translocates to tead TEAD yap_taz_nuc->tead binds to gene_expression Gene Expression (Proliferation, Survival) tead->gene_expression regulates

Caption: A simplified diagram of the YAP/TAZ signaling pathway potentially activated by formaldehyde.

Conclusion

The formulation of N,N'-methylenebismorpholine in biodegradable microparticles offers a promising strategy for the controlled release of formaldehyde. The protocols provided in this document serve as a starting point for researchers to develop and evaluate such formulations for various therapeutic applications. Further optimization of formulation parameters and in-depth biological characterization are necessary to fully realize the potential of this approach.

References

Troubleshooting & Optimization

"stability of N,N'-Dimorpholinomethane in cell culture media over time"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N,N'-Dimorpholinomethane in cell culture media. As an aminal, this compound is susceptible to hydrolysis, which can impact its efficacy and introduce confounding variables in experimental settings. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assess its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential degradation products in cell culture media?

This compound is a chemical compound classified as an aminal. In aqueous environments, such as cell culture media, it is susceptible to hydrolysis, a chemical breakdown process involving water. This degradation is a reversible reaction that yields formaldehyde and two molecules of morpholine.[1][2][3] The rate of this hydrolysis is dependent on the pH of the medium.[1][2][3]

Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640) at 37°C?

Currently, there is no specific published data detailing the half-life or degradation kinetics of this compound in common cell culture media. However, based on the general chemistry of aminals, its stability is influenced by the pH of the environment.[1][2][3] Cell culture media is typically buffered to a pH of 7.2-7.4. While aminals are more stable in neutral to basic conditions, some degradation over the course of a typical cell culture experiment is possible.[1][2] It is crucial for researchers to empirically determine the stability under their specific experimental conditions.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound:

  • pH: Aminals are more prone to hydrolysis in acidic conditions.[1][2][3] Any significant drop in the pH of your cell culture medium can accelerate its degradation.

  • Temperature: While standard cell culture is performed at 37°C, storage of media containing the compound at lower temperatures (e.g., 2-8°C) may slow down the degradation process.[4][5]

  • Media Components: The presence of certain components in the cell culture media could potentially interact with this compound or its degradation products.

  • Cellular Metabolism: Cells themselves may metabolize this compound or its breakdown products, formaldehyde and morpholine.

Q4: My cells are showing unexpected toxicity or altered signaling. Could this be related to the degradation of this compound?

Yes, this is a possibility. The degradation of this compound releases formaldehyde, which is a highly reactive and cytotoxic compound known to influence cellular signaling pathways.[6][7][8] Formaldehyde can cause a variety of cellular effects, including apoptosis.[9] If you observe unexpected cellular responses, it is advisable to assess the stability of this compound in your culture system and consider the potential effects of its degradation products.

Q5: How can I monitor the stability of this compound and the formation of its degradation products?

You can monitor the stability by collecting samples of your cell culture medium at different time points and analyzing the concentration of the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for this purpose.[10][11][12][13] Specific protocols often require a derivatization step for the detection of formaldehyde.[10][11][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound over the course of the experiment.Perform a time-course stability study in your specific cell culture medium to determine its half-life. Consider adding the compound fresh at different time points if significant degradation occurs.
Increased cell death or unexpected morphological changes Cytotoxic effects of formaldehyde released from the degradation of this compound.[9]Test the effect of formaldehyde alone on your cells at concentrations that could be expected from the degradation of your compound. Measure the concentration of formaldehyde in your culture medium over time.
Precipitate formation upon addition to media Poor solubility of this compound.Ensure the compound is fully dissolved in a suitable solvent before adding it to the cell culture medium. Perform a solubility test at the desired concentration.

Data Presentation

As no quantitative stability data for this compound in cell culture media is currently available in the literature, researchers should generate their own data. The following table provides a template for recording and presenting such findings.

Time Point (hours)This compound Concentration (µM)Formaldehyde Concentration (µM)Morpholine Concentration (µM)pH of Media
0
6
12
24
48
72

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound
  • Your chosen cell culture medium (e.g., DMEM with 10% FBS)
  • Sterile microcentrifuge tubes
  • Incubator (37°C, 5% CO₂)
  • Analytical instrumentation (HPLC or GC-MS)
  • Appropriate standards for this compound, formaldehyde, and morpholine.

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
  • Spike the cell culture medium with this compound to the desired final concentration.
  • Immediately collect a sample for the 0-hour time point.
  • Incubate the medium at 37°C and 5% CO₂.
  • Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
  • Store the collected samples at -80°C until analysis.
  • Analyze the samples for the concentration of this compound and its degradation products, formaldehyde and morpholine, using a validated analytical method.

3. Analytical Methods:

  • For this compound and Morpholine: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[13] A spectrophotometric method is also available for morpholine.[16]
  • For Formaldehyde: Due to its volatility and reactivity, formaldehyde often requires derivatization prior to analysis by GC-MS or HPLC.[10][11][12] Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH).[11][14]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of This compound spike Spike Cell Culture Medium prep->spike t0 Collect Time 0 Sample spike->t0 incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Samples at Various Time Points incubate->collect store Store Samples at -80°C collect->store analyze Analyze Samples by HPLC or GC-MS store->analyze data Quantify Compound and Degradation Products analyze->data degradation_pathway Hypothetical Degradation Pathway of this compound DMM This compound H2O + H2O (Hydrolysis) DMM->H2O Formaldehyde Formaldehyde H2O->Formaldehyde Morpholine 2 x Morpholine H2O->Morpholine

References

Technical Support Center: Troubleshooting N,N'-Dimorpholinomethane Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from N,N'-Dimorpholinomethane in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might I encounter it?

This compound, also known as 4,4'-methylenedimorpholine, is a chemical compound with the molecular formula C9H18N2O2.[1] It may be present in compound libraries used for high-throughput screening (HTS) or synthesized as part of a chemical series in drug discovery programs.

Q2: Why might this compound interfere with my biochemical assay?

Q3: What are the common signs of assay interference?

Common indicators of assay interference include:

  • High hit rates in a screening campaign that are not target-specific.

  • Irreproducible results upon re-testing of a purified compound.

  • A steep dose-response curve that does not fit standard models.

  • Activity that is not observed in orthogonal assays that use a different detection technology.[5]

  • A low Z'-factor , which measures the statistical separation between positive and negative controls, can indicate assay variability or interference.[5][6]

Troubleshooting Guide

Issue 1: My assay is showing a high rate of false positives after screening a library containing this compound derivatives.

Possible Cause: this compound or its analogs may be acting as "nuisance compounds." These are compounds that appear as "hits" due to assay interference rather than true biological activity.[3][5] This interference can arise from various mechanisms, including covalent protein reactivity or interference with the assay's detection system.[7]

Troubleshooting Steps:

  • Perform Counter-Screens: Use assays that can identify interfering compounds. For example, if your primary assay uses a fluorescent readout, a counter-screen could measure the intrinsic fluorescence of the compound itself.[5]

  • Use Orthogonal Assays: Confirm hits using a different assay technology that is less likely to be affected by the same interference mechanism.[5]

  • Check for Non-Specific Reactivity: Assays to detect non-specific protein reactivity, such as the use of thiol-containing probes, can help identify compounds that covalently modify proteins.[2]

Issue 2: My Z'-factor is consistently low (<0.5) when this compound is present in my assay plates.

Possible Cause: A low Z'-factor indicates a small separation between your positive and negative controls, which could be due to high data variability or a low signal-to-background ratio.[5][6] this compound might be contributing to this by increasing the background signal or quenching the positive control signal.

Troubleshooting Workflow:

Low_Z_Factor_Troubleshooting Start Low Z'-Factor (<0.5) Check_CV Check %CV of Controls Start->Check_CV High_CV High %CV (>15%) Problem is Variability Check_CV->High_CV Low_CV Low %CV (<15%) Variability is OK Check_CV->Low_CV Investigate_Dispensing Investigate Dispensing Errors (Liquid Handler, Clogs) High_CV->Investigate_Dispensing Check_Reagent_Stability Check Reagent Stability (Degradation, Precipitation) High_CV->Check_Reagent_Stability Investigate_Signal Investigate Signal Interference Low_CV->Investigate_Signal High_Background High Background Signal Investigate_Signal->High_Background Signal_Quenching Signal Quenching Investigate_Signal->Signal_Quenching Run_Counterscreen Run Counterscreen for This compound High_Background->Run_Counterscreen Signal_Quenching->Run_Counterscreen Modify_Protocol Modify Assay Protocol (e.g., change readout time) Run_Counterscreen->Modify_Protocol

Caption: Troubleshooting workflow for a low Z'-factor.

Data Presentation: Hypothetical Optimization Data

The following table shows hypothetical data from an assay optimization experiment aimed at improving the Z'-factor in the presence of a suspected interfering compound like this compound.

ConditionCompound ConcentrationIncubation Time (min)Signal-to-Background (S/B)Z'-FactorDecision
110 µM305.20.35Sub-optimal
210 µM604.80.28Sub-optimal
31 µM3011.50.72Optimal
41 µM6010.90.68Near-optimal

Experimental Protocols

Protocol 1: Assessing Spectroscopic Interference

Objective: To determine if this compound interferes with the assay signal through absorbance or fluorescence.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 384-well plate, add the compound dilutions to wells containing only the assay buffer and detection reagents (without the biological target).

  • Read the plate on a plate reader using the same settings as the primary assay.

  • Data Analysis: A concentration-dependent increase in signal suggests that the compound has intrinsic fluorescence or otherwise interferes with the detection reagents. This signal should change linearly with concentration.[7]

Protocol 2: Orthogonal Assay Confirmation

Objective: To confirm the activity of hits in an assay that uses a different detection technology.

Workflow Diagram:

Orthogonal_Assay_Workflow Primary_Screen Primary Screen (e.g., Fluorescence) Hits Putative Hits Primary_Screen->Hits Orthogonal_Assay Orthogonal Assay (e.g., Luminescence) Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits False_Positives False Positives (Interference) Orthogonal_Assay->False_Positives

Caption: Workflow for hit confirmation using an orthogonal assay.

Methodology:

  • Identify a suitable orthogonal assay for your biological target that relies on a different detection principle (e.g., if the primary assay is fluorescence-based, use a luminescence-based or absorbance-based orthogonal assay).

  • Test the putative hits from the primary screen in the orthogonal assay at a range of concentrations.

  • Data Analysis: True hits should show activity in both assays, while compounds that are only active in the primary screen are likely assay interferents.

Signaling Pathway Considerations

Interfering compounds can sometimes appear to modulate a signaling pathway by non-specifically affecting a downstream reporter. The following diagram illustrates a generic signaling pathway and highlights potential points of interference.

Signaling_Pathway_Interference Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene Interference This compound Interference Interference->Reporter_Gene

Caption: Potential interference point in a reporter gene assay.

By implementing these troubleshooting strategies and experimental protocols, researchers can more effectively identify and mitigate potential interference from this compound and other nuisance compounds in their biochemical assays, leading to more reliable and reproducible results.

References

Technical Support Center: Optimizing N,N'-Methylenebismorpholine Concentration for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-methylenebismorpholine (MBM) for bacterial growth inhibition studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of N,N'-methylenebismorpholine.

1. Issue: Inconsistent or No Inhibition of Bacterial Growth at Expected Concentrations

  • Possible Cause 1: Hydrolysis and Degradation of MBM. N,N'-methylenebismorpholine is a formaldehyde-releasing agent, and its antimicrobial activity depends on the release of formaldehyde. The rate of hydrolysis can be influenced by the composition, pH, and temperature of the culture medium.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh stock solutions of MBM before each experiment. The compound can hydrolyze in aqueous solutions, leading to a decrease in potency over time.

      • Control pH of Media: The stability of MBM can be pH-dependent. Ensure the pH of your growth medium is consistent across experiments.

      • Consider Media Components: Components in complex media, such as amino acids and thiols, can react with and neutralize the released formaldehyde, reducing its effective concentration. Consider using a defined minimal medium for initial screening to minimize these interactions.

  • Possible Cause 2: Volatility of Formaldehyde. Formaldehyde is a volatile compound. Improper sealing of experimental plates or tubes can lead to the loss of the active agent, resulting in lower than expected inhibition.

    • Troubleshooting Steps:

      • Seal Plates Properly: Use adhesive plate seals for microtiter plates to minimize evaporation.

      • Minimize Headspace: When using culture tubes, use a volume that minimizes the headspace above the culture.

  • Possible Cause 3: Bacterial Resistance. While resistance to formaldehyde is not common due to its non-specific mode of action, some bacteria possess detoxification mechanisms.[1]

    • Troubleshooting Steps:

      • Increase Concentration: If you suspect resistance, perform a dose-response experiment with a wider range of MBM concentrations.

      • Test Different Strains: Compare the susceptibility of your test strain with a known sensitive control strain (e.g., a standard laboratory strain of E. coli).

2. Issue: High Variability Between Replicate Wells in MIC Assays

  • Possible Cause 1: Uneven Distribution of MBM. MBM may not disperse evenly in the culture medium, especially if not properly solubilized.

    • Troubleshooting Steps:

      • Ensure Complete Solubilization: Ensure your MBM stock solution is fully dissolved before adding it to the medium. Vortex the stock solution and the final culture medium after adding MBM.

      • Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of the compound and bacterial inoculum.

  • Possible Cause 2: Edge Effects in Microtiter Plates. Evaporation can be more pronounced in the outer wells of a microtiter plate, leading to an effective increase in the concentration of non-volatile components and potentially affecting bacterial growth.

    • Troubleshooting Steps:

      • Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for critical experiments. Fill them with sterile medium to act as a humidity barrier.

      • Incubate in a Humidified Chamber: Place the microtiter plates in a humidified incubator to reduce evaporation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of N,N'-methylenebismorpholine?

N,N'-methylenebismorpholine is a formaldehyde-releasing agent. Its biocidal activity is not due to the molecule itself, but rather the slow release of formaldehyde through hydrolysis.[2] Formaldehyde is a highly reactive electrophile that readily cross-links with biological macromolecules. It primarily targets amino and sulfhydryl groups in proteins and nitrogen atoms in purine bases of DNA.[3] This non-specific action disrupts cellular processes, leading to the inhibition of bacterial growth or cell death.[3]

2. What is a good starting concentration range for MBM in bacterial growth inhibition assays?

For industrial applications such as in metalworking fluids, the concentration of N,N'-methylenebismorpholine in diluted, ready-to-use fluids is typically in the range of 0.15% to 0.3% (w/w), which corresponds to 1500 to 3000 ppm.[4] However, for laboratory-based research, the optimal concentration can be significantly different and is highly dependent on the bacterial species, strain, and the specific experimental conditions. It is strongly recommended to perform a dose-response experiment starting from a lower concentration and moving upwards to determine the Minimum Inhibitory Concentration (MIC) for your specific system.

3. Which bacterial species are susceptible to N,N'-methylenebismorpholine?

N,N'-methylenebismorpholine is known to be a broad-spectrum biocide, effective against both Gram-positive and Gram-negative bacteria.[5] Its efficacy has been demonstrated against a variety of bacteria, including common spoilage organisms found in industrial settings.[4]

4. How should I prepare and store N,N'-methylenebismorpholine solutions?

N,N'-methylenebismorpholine is hydrolytically unstable in water.[4] It is recommended to prepare fresh aqueous solutions for each experiment. For stock solutions, consider using a solvent in which MBM is more stable, if compatible with your experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and storage instructions.

5. Are there any known bacterial resistance mechanisms to formaldehyde?

Yes, some bacteria have evolved detoxification pathways to tolerate formaldehyde. These mechanisms primarily involve the enzymatic conversion of formaldehyde to less toxic compounds like formate. Common pathways include the glutathione-dependent pathway and the ribulose monophosphate (RuMP) pathway.[6] These systems are often regulated by formaldehyde-sensing transcriptional regulators.[6]

Data Presentation

Table 1: General Concentration Ranges of N,N'-Methylenebismorpholine in Industrial Applications

ApplicationConcentration in ConcentrateConcentration in Diluted Fluid
Metalworking Fluids1.0% - 3.0%0.15% - 0.3%
Fuels0.01% - 0.1%N/A

Note: These are typical ranges for industrial use and should be considered as a starting point for determining optimal concentrations in a research setting. MIC values for specific bacterial strains should be determined empirically.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.

  • Preparation of MBM Stock Solution: Prepare a stock solution of N,N'-methylenebismorpholine in a suitable solvent (e.g., sterile deionized water, prepared fresh). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the MBM stock solution to the first well of each row to be tested and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and bacterial inoculum, but no MBM.

    • Negative (Sterility) Control: Wells containing broth only.

  • Incubation: Seal the plate with an adhesive seal and incubate at the optimal temperature for the bacterial strain for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of MBM that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

MBM_Mechanism_of_Action Mechanism of Action of N,N'-Methylenebismorpholine MBM N,N'-Methylenebismorpholine Hydrolysis Hydrolysis (in aqueous environment) MBM->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde BacterialCell Bacterial Cell Formaldehyde->BacterialCell Crosslinking Cross-linking and Adduct Formation Formaldehyde->Crosslinking DNA DNA BacterialCell->DNA Proteins Proteins BacterialCell->Proteins DNA->Crosslinking Proteins->Crosslinking Inhibition Inhibition of DNA Replication & Protein Function Crosslinking->Inhibition GrowthInhibition Bacterial Growth Inhibition / Cell Death Inhibition->GrowthInhibition MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock Prepare Fresh MBM Stock Solution SerialDilution Perform Serial Dilution of MBM in 96-well Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate SerialDilution->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Seal Plate and Incubate (18-24 hours) Controls->Incubate Read Read Results for Visible Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC Bacterial_Detoxification Bacterial Formaldehyde Detoxification Pathways cluster_gsh Glutathione-Dependent Pathway cluster_rump Ribulose Monophosphate (RuMP) Pathway Formaldehyde Formaldehyde GSH Glutathione (GSH) Formaldehyde->GSH RuMP Ribulose-5-Phosphate Formaldehyde->RuMP HMGS S-hydroxymethyl- glutathione GSH->HMGS spontaneous or enzyme-catalyzed SFG S-formylglutathione HMGS->SFG Dehydrogenase Formate_GSH Formate SFG->Formate_GSH Hydrolase H6P Hexulose-6-Phosphate RuMP->H6P F6P Fructose-6-Phosphate H6P->F6P CentralMetabolism Central Metabolism F6P->CentralMetabolism

References

"degradation pathways of N,N'-Dimorpholinomethane under laboratory conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N,N'-Dimorpholinomethane under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation behavior a concern?

A1: this compound, also known as dimorpholinomethane or methylenebismorpholine, is an organic compound classified as an aminal and is used in various industrial applications, including as a biocide. As a formaldehyde-releasing agent, understanding its degradation is crucial for assessing its stability, shelf-life, and the potential release of formaldehyde and other byproducts under different environmental and storage conditions.

Q2: What are the expected primary degradation products of this compound in an aqueous environment?

A2: Based on its chemical structure as an aminal, this compound is expected to undergo hydrolysis in aqueous solutions. This reaction will likely yield morpholine and formaldehyde as the primary degradation products.

Q3: Under what conditions is this compound most susceptible to degradation?

A3: Aminals are known to be particularly unstable in acidic aqueous media.[1] Therefore, the degradation of this compound is expected to be accelerated in the presence of acid. Elevated temperatures can also be expected to increase the rate of degradation.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its non-volatile degradation product, morpholine. A separate method, such as derivatization followed by HPLC or a specific colorimetric assay, would be required to quantify the volatile degradation product, formaldehyde.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed in control samples. 1. The solvent or buffer used is acidic. 2. Contamination of glassware with acidic residues. 3. Instability of the compound at the experimental temperature.1. Ensure the pH of the solvent or buffer is neutral or slightly alkaline. 2. Thoroughly clean and rinse all glassware. 3. Perform control experiments at a lower temperature to assess thermal stability.
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in temperature or pH during the experiment. 2. Inconsistent sample preparation. 3. Photodegradation from exposure to light.1. Use a calibrated and stable incubator/water bath and a buffered solution. 2. Follow a standardized protocol for sample preparation. 3. Protect samples from light by using amber vials or covering them with aluminum foil.
Difficulty in detecting and quantifying formaldehyde. 1. Formaldehyde is a volatile compound and may be lost from the sample. 2. The analytical method lacks the required sensitivity.1. Keep sample vials tightly sealed. 2. Use a validated analytical method for formaldehyde, such as derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.
Appearance of unexpected peaks in the chromatogram. 1. Secondary degradation products may form under harsh stress conditions. 2. Impurities in the starting material or reagents.1. Analyze samples at earlier time points to distinguish primary from secondary degradation products. 2. Run a blank with all reagents to check for impurities.

Experimental Protocols

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile.

  • Preparation of Reaction Solutions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 N hydrochloric acid to achieve the desired final concentration.

    • Basic Hydrolysis: Add a known volume of the stock solution to 0.1 N sodium hydroxide.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

  • Incubation: Incubate the reaction solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Reaction Setup: Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling and Analysis: Follow steps 4-6 from the Hydrolytic Degradation Study protocol.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Conditions

Condition Time (hours) This compound Remaining (%) Morpholine Formed (mol %) Formaldehyde Formed (mol %)
0.1 N HCl, 60 °C 0100.00.00.0
445.254.854.8
818.981.181.1
242.597.597.5
Water, 60 °C 0100.00.00.0
498.11.91.9
896.33.73.7
2490.59.59.5
0.1 N NaOH, 60 °C 0100.00.00.0
499.80.20.2
899.50.50.5
2498.71.31.3
3% H₂O₂, RT 0100.00.00.0
497.2Not DetectedNot Detected
894.5Not DetectedNot Detected
2488.1Not DetectedNot Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the expected chemical behavior of aminals. Actual experimental results may vary.

Visualizations

Hydrolysis_Pathway DMM This compound Intermediate Hemiaminal Intermediate DMM->Intermediate + H₂O (Acid-catalyzed) Morpholine Morpholine Intermediate->Morpholine Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acidic (0.1 N HCl, 60°C) Stock->Acid Base Basic (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral (Water, 60°C) Stock->Neutral Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Quenching Formaldehyde Released from N,N'-Dimorpholinomethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using N,N'-Dimorpholinomethane (DMM) in their experiments and need to control the release of formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMM) and why does it release formaldehyde?

A1: this compound (DMM) is a chemical compound that acts as a formaldehyde donor or releaser.[1] Its chemical structure contains a methylene bridge between two morpholine rings, which can undergo hydrolysis (reaction with water) to slowly release formaldehyde. This property makes it useful in various applications where a controlled release of formaldehyde is desired.

Q2: Under what conditions does DMM release formaldehyde?

A2: The release of formaldehyde from formaldehyde-releasing preservatives is generally influenced by environmental factors such as pH, temperature, and the composition of the matrix (e.g., aqueous or organic). Increased temperature and prolonged storage time tend to increase the amount of formaldehyde released.

Q3: Why is it necessary to quench the released formaldehyde?

A3: Formaldehyde is a highly reactive and toxic compound. In experimental settings, it can lead to unintended side reactions, such as cross-linking of proteins and nucleic acids, which can interfere with downstream analyses.[2] It is also a known carcinogen and sensitizing agent, making its neutralization crucial for laboratory safety.

Q4: What are the common quenching agents for formaldehyde?

A4: Common quenching agents, also known as scavengers, for formaldehyde include:

  • Glycine: Widely used in biological applications like Chromatin Immunoprecipitation (ChIP) to stop formaldehyde-induced cross-linking.[3][4][5]

  • Tris (tris(hydroxymethyl)aminomethane): A buffer component that is also a very efficient formaldehyde quencher.[5][6]

  • Sodium Metabisulfite: An inorganic salt that effectively neutralizes formaldehyde.

  • Amine-containing compounds: Ammonia, melamine, and primary or secondary amines can scavenge formaldehyde.[7]

Q5: How do I choose the right quenching agent for my experiment?

A5: The choice of quenching agent depends on several factors:

  • Downstream Applications: Consider if the quencher or its byproducts will interfere with subsequent analytical techniques. For example, Tris and glycine are common buffers in biological experiments and may or may not be suitable depending on the specific assay.

  • Efficiency: Tris is generally considered a more efficient formaldehyde scavenger than glycine.

  • Reaction Conditions: The pH of your experimental system can affect the efficiency of the quenching reaction. For instance, the efficacy of glycine as a quencher is improved at a reduced pH.[6]

  • Potential for Reversal: High concentrations of Tris have been reported to potentially reverse formaldehyde cross-links, which may be a consideration in some applications.

Troubleshooting Guide

Issue 1: Incomplete Quenching of Formaldehyde

  • Symptom: You observe unexpected cross-linking of proteins or other macromolecules, or your analytical results are inconsistent.

  • Possible Cause 1: Insufficient amount of quenching agent.

    • Solution: Ensure you are using a molar excess of the quenching agent relative to the potential amount of formaldehyde that can be released by DMM. For critical applications, a significant excess is recommended.

  • Possible Cause 2: Inefficient quenching agent for your experimental conditions.

    • Solution: Consider switching to a more efficient quencher. For example, if you are using glycine, you might switch to Tris.[5][6] Also, check the optimal pH for your chosen quencher.

  • Possible Cause 3: Insufficient reaction time or temperature.

    • Solution: Increase the incubation time with the quenching agent. Most protocols for quenching in biological systems suggest at least 5 minutes at room temperature.[4][5]

Issue 2: Interference of the Quenching Agent with Downstream Analysis

  • Symptom: You observe artifacts or unexpected results in your downstream analysis (e.g., mass spectrometry, HPLC, NMR).

  • Possible Cause: The quenching agent or its adduct with formaldehyde is interfering with your analytical method.

    • Solution 1: Choose a quencher that is compatible with your downstream application. For example, if primary amines are problematic, consider an inorganic quencher like sodium metabisulfite.

    • Solution 2: Remove the quenching agent and its byproducts after the quenching step. This could be achieved through dialysis, size-exclusion chromatography, or other purification methods appropriate for your sample.

    • Solution 3: For techniques like mass spectrometry, be aware that formaldehyde can modify proteins, and the quenching agent (like Tris) can also adduct to these modifications. It may be necessary to reverse cross-links before analysis.[2]

Issue 3: Variability in Experimental Results

  • Symptom: Poor reproducibility between experiments.

  • Possible Cause: Inconsistent formaldehyde release from DMM or inconsistent quenching efficiency.

    • Solution 1: Standardize the conditions that affect formaldehyde release, such as temperature, pH, and incubation time of your DMM-containing solution.

    • Solution 2: Prepare fresh quenching solutions for each experiment and ensure the concentration is accurate.

    • Solution 3: Implement a quality control step to verify the absence of free formaldehyde after quenching, if your experimental system allows.

Quantitative Data on Formaldehyde Scavengers

The following tables summarize available quantitative data on the efficiency of various formaldehyde scavengers. Note that the data is drawn from different experimental contexts (e.g., industrial applications, biological cross-linking), but can provide a basis for selecting a suitable quencher.

Table 1: Comparison of Common Formaldehyde Quenching Agents

Quenching AgentTypical ConcentrationIncubation TimeTemperatureNotes
Glycine125 mM5 minRoom TempCommonly used in ChIP-seq protocols.[3][4][5] Efficiency can be pH-dependent.[6]
Tris750 mM for 1% HCHO5-10 minRoom TempMore efficient than glycine.[5][6] May reverse cross-links at high concentrations.
Sodium MetabisulfiteVariesVariesRoom TempEffective inorganic scavenger.
Primary Alkyl Amines0.5 - 1.0%VariesVariesPropylamine showed up to 50% reduction in free formaldehyde in one study.[7]

Table 2: Formaldehyde Reduction Efficiency of Various Scavengers in Particleboard Production

ScavengerAddition LevelFormaldehyde ReductionReference
Propylamine0.5%31%[7]
Propylamine0.7%42%[7]
Propylamine1.0%50%[7]
CyclopentylamineNot specified57%[7]
Formaldehyde Scavenger (FS)5%8.97%[8]
Formaldehyde Scavenger (FS)15%43.24%[8]

Experimental Protocols

Protocol 1: General Procedure for Quenching Formaldehyde Released from DMM in Aqueous Solution using Glycine

  • Determine the Molar Concentration of DMM: Calculate the molar concentration of DMM in your experimental solution.

  • Prepare Glycine Stock Solution: Prepare a 1.25 M stock solution of glycine in deionized water.

  • Add Glycine to the Reaction: For each mole of DMM in your solution, add at least a 10-fold molar excess of glycine. For example, for a 10 mM DMM solution, add glycine to a final concentration of at least 100 mM. For critical applications, a final concentration of 125 mM is commonly used.[4]

  • Incubate: Gently mix the solution and incubate at room temperature for a minimum of 5 minutes.[4]

  • Proceed with Downstream Applications: Your solution is now ready for your subsequent experimental steps. Be mindful that glycine is now a component of your reaction mixture.

Protocol 2: General Procedure for Quenching Formaldehyde Released from DMM in Aqueous Solution using Tris

  • Determine the Molar Concentration of DMM: Calculate the molar concentration of DMM in your experimental solution.

  • Prepare Tris Stock Solution: Prepare a 1 M Tris-HCl stock solution at a pH appropriate for your experiment (e.g., pH 8.0).

  • Add Tris to the Reaction: Add Tris-HCl to your DMM-containing solution to a final concentration that is in significant molar excess to the DMM. For example, a final concentration of 150-300 mM can be a starting point.

  • Incubate: Gently mix and incubate at room temperature for 5-10 minutes.

  • Proceed with Downstream Applications: Your solution now contains Tris, which may need to be considered in subsequent steps.

Visualizations

experimental_workflow Experimental Workflow for Quenching Formaldehyde from DMM cluster_prep Preparation cluster_quenching Quenching cluster_downstream Downstream Analysis start Start: Experiment with This compound (DMM) prepare_quencher Prepare Quenching Agent Stock Solution (e.g., 1.25 M Glycine) start->prepare_quencher add_quencher Add Quenching Agent to DMM solution (molar excess) start->add_quencher prepare_quencher->add_quencher incubate Incubate at Room Temperature (e.g., 5-10 minutes) add_quencher->incubate analysis Proceed with Downstream Experimental Steps incubate->analysis end End analysis->end

Caption: A general experimental workflow for quenching formaldehyde.

logical_relationship Decision Logic for Choosing a Formaldehyde Quencher cluster_decision Decision Process start Need to Quench Formaldehyde from DMM downstream Downstream Application Sensitive to Primary Amines? start->downstream efficiency Is Highest Quenching Efficiency Critical? downstream->efficiency No inorganic Use an Inorganic Scavenger (e.g., Sodium Metabisulfite) downstream->inorganic Yes glycine Use Glycine efficiency->glycine No tris Use Tris efficiency->tris Yes

Caption: A decision tree for selecting an appropriate formaldehyde quencher.

References

Technical Support Center: Minimizing N,N'-Dimorpholinomethane (DMM) Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of N,N'-Dimorpholinomethane (DMM) in mammalian cell culture experiments. DMM is known to act as a formaldehyde-releasing agent, and its cytotoxic effects are primarily attributed to the released formaldehyde.[1][2] Understanding and controlling the rate of formaldehyde release is therefore critical for managing its impact on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMM) and why is it cytotoxic?

A1: this compound (DMM), also known as 4,4'-methylenedimorpholine, is a chemical compound that gradually releases formaldehyde in aqueous environments.[1][2] The cytotoxicity of DMM is primarily due to the released formaldehyde, which can cause cellular damage by cross-linking proteins and DNA, inducing oxidative stress, and triggering apoptosis or necrosis.[3]

Q2: What are the main factors influencing the rate of formaldehyde release from DMM?

A2: The rate of formaldehyde release from DMM is influenced by several factors, including:

  • pH: The hydrolysis of DMM is pH-dependent.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis and formaldehyde release.[4]

  • Cell Culture Medium Composition: The components of the cell culture medium can interact with DMM and influence its stability and the rate of formaldehyde release.[4]

Q3: How can I determine the optimal non-toxic concentration of DMM for my experiments?

A3: The optimal non-toxic concentration of DMM is cell-type specific and depends on the experimental duration. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of DMM for your specific mammalian cell line. This will help you identify a concentration range where the desired biological activity of DMM can be observed with minimal cytotoxicity.

Q4: Are there any chemical agents that can mitigate DMM-induced cytotoxicity?

A4: Since DMM's cytotoxicity is mediated by formaldehyde, agents that detoxify formaldehyde or combat its downstream effects may offer protection. For instance, enhancing intracellular glutathione (GSH) levels, a key molecule in formaldehyde detoxification, could potentially reduce cytotoxicity. However, the use of such agents should be carefully considered as they might interfere with the intended effects of DMM in your experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death observed even at low DMM concentrations. The specific cell line is highly sensitive to formaldehyde.- Perform a time-course experiment to determine if shorter exposure times reduce cytotoxicity.- Test a wider range of DMM concentrations, starting from very low (nanomolar) levels.- Consider using a more resistant cell line if experimentally feasible.
Inconsistent results between experiments. - Variability in DMM stock solution preparation.- Fluctuation in incubator temperature or CO2 levels.- Inconsistent cell seeding density.- Prepare fresh DMM stock solutions for each experiment.- Ensure the stability and calibration of the incubator.- Standardize cell seeding protocols to ensure monolayer confluency or consistent cell numbers.
Precipitate formation upon adding DMM to the culture medium. - The concentration of DMM exceeds its solubility in the medium.- Interaction with media components.- Pre-warm the medium to 37°C before adding DMM.- Add the DMM stock solution to a smaller volume of medium first, mix gently, and then bring it to the final volume.- Evaluate the effect of serum concentration on DMM solubility.

Quantitative Data Summary

Due to the limited publicly available data on the specific cytotoxicity of DMM across various cell lines, the following table provides a template for researchers to populate with their own experimental data. It is recommended to determine the IC50 values for DMM in the cell lines relevant to your research.

Cell Line Tissue of Origin DMM IC50 (µM) after 24h DMM IC50 (µM) after 48h DMM IC50 (µM) after 72h
e.g., A549Human Lung Carcinoma[Insert your data][Insert your data][Insert your data]
e.g., MCF-7Human Breast Adenocarcinoma[Insert your data][Insert your data][Insert your data]
e.g., HEK293Human Embryonic Kidney[Insert your data][Insert your data][Insert your data]
e.g., NIH/3T3Mouse Embryonic Fibroblast[Insert your data][Insert your data][Insert your data]

Experimental Protocols

Protocol 1: Determination of DMM IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DMM on a chosen mammalian cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of DMM in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared DMM dilutions or controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the DMM concentration to determine the IC50 value.

Protocol 2: Quantification of Formaldehyde Release from DMM in Cell Culture Medium

This protocol provides a method to quantify the amount of formaldehyde released from DMM under cell culture conditions.

  • Sample Preparation: Prepare solutions of DMM in a complete cell culture medium at various concentrations. Include a medium-only control.

  • Incubation: Incubate the solutions at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Formaldehyde Derivatization: At each time point, take an aliquot of the medium and derivatize the released formaldehyde using a suitable reagent such as 2,4-dinitrophenylhydrazine (DNPH).[4]

  • Quantification: Analyze the derivatized formaldehyde using High-Performance Liquid Chromatography (HPLC).[4]

  • Standard Curve: Prepare a standard curve using known concentrations of formaldehyde to quantify the amount released in the experimental samples.

Visualizations

experimental_workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dmm Prepare DMM serial dilutions treat_cells Treat cells with DMM prepare_dmm->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt dissolve_formazan Dissolve formazan add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 dmm_cytotoxicity_pathway DMM This compound (DMM) Hydrolysis Hydrolysis (pH, Temp, Medium) DMM->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Crosslinking DNA-Protein Cross-links Formaldehyde->Crosslinking OxidativeStress Oxidative Stress (ROS Generation) Formaldehyde->OxidativeStress Apoptosis Apoptosis Crosslinking->Apoptosis Necrosis Necrosis Crosslinking->Necrosis OxidativeStress->Apoptosis OxidativeStress->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

References

"impact of pH on the stability and activity of 4,4'-Methylenedimorpholine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and activity of 4,4'-Methylenedimorpholine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Methylenedimorpholine and what is its mechanism of action?

A1: 4,4'-Methylenedimorpholine is a heterocyclic organic compound used as a broad-spectrum biocide and corrosion inhibitor. Its primary mechanism of action is as a formaldehyde-releasing agent. In aqueous environments, it undergoes hydrolysis to slowly release formaldehyde and morpholine. Formaldehyde is a potent electrophile that inactivates microorganisms by reacting with proteins, DNA, and other cellular components.

Q2: How does pH affect the stability of 4,4'-Methylenedimorpholine solutions?

A2: The stability of 4,4'-Methylenedimorpholine is highly dependent on pH. The hydrolysis of the methylene bridge connecting the two morpholine rings is catalyzed by both acidic and basic conditions. Generally, for many formaldehyde-releasing compounds, stability is greater in a slightly acidic to neutral pH range. In highly acidic or alkaline solutions, the rate of degradation increases, leading to a more rapid release of formaldehyde. This pH-dependent release is a critical factor to consider in formulation and application.[1][2]

Q3: How does pH influence the antimicrobial activity of 4,4'-Methylenedimorpholine?

A3: The antimicrobial activity of 4,4'-Methylenedimorpholine is directly linked to the rate of formaldehyde release, which is pH-dependent. At a pH that favors controlled hydrolysis, a sustained release of formaldehyde provides prolonged antimicrobial efficacy. If the pH causes very rapid hydrolysis, the immediate high concentration of formaldehyde might be effective but short-lived. Conversely, if the pH is in a range where hydrolysis is very slow, the concentration of released formaldehyde may not reach the minimum inhibitory concentration (MIC) required to be effective against the target microorganisms.

Q4: What are the degradation products of 4,4'-Methylenedimorpholine?

A4: The primary degradation products of 4,4'-Methylenedimorpholine in aqueous solution are formaldehyde and morpholine.[3] The hydrolysis reaction cleaves the central methylene bridge.

Q5: What are the optimal storage conditions for 4,4'-Methylenedimorpholine and its formulations?

A5: To ensure the stability of 4,4'-Methylenedimorpholine, it should be stored in a cool, dry place away from direct sunlight and incompatible materials such as strong acids and oxidizing agents. For aqueous formulations, maintaining the pH within the optimal stability range (typically slightly acidic to neutral) is crucial to prevent premature degradation and loss of activity.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of antimicrobial activity in my formulation over time. pH of the formulation has shifted outside the optimal range for stability. 1. Measure the current pH of your formulation. 2. Compare it to the recommended pH for optimal stability (typically slightly acidic to neutral). 3. If the pH has shifted, consider adding a suitable buffering agent to maintain the pH within the desired range. 4. If the formulation has been stored for an extended period at an inappropriate pH, it may have degraded, and a fresh batch should be prepared.
Elevated storage temperature. Store the formulation at the recommended temperature to minimize the rate of hydrolysis.
Inconsistent results in antimicrobial efficacy tests. Variability in the pH of the test medium. 1. Ensure the pH of the growth medium or test buffer is consistent across all experiments. 2. Measure and adjust the pH of the medium before introducing 4,4'-Methylenedimorpholine. 3. Be aware that microbial growth can alter the pH of the medium; consider using a buffered medium.
Precipitation or cloudiness observed in my formulation. Reaction with other components in the formulation or significant degradation. 1. Review the compatibility of all formulation components. 2. Assess the pH of the formulation, as significant shifts can sometimes lead to solubility issues with degradation products or other ingredients.
Unexpectedly rapid initial antimicrobial effect followed by a sharp decline. The pH of the system is causing a rapid "burst" release of formaldehyde. 1. Measure the pH of your system. 2. If the pH is in a range that promotes rapid hydrolysis, adjust it to a more neutral or slightly acidic pH to achieve a more sustained release of formaldehyde.

Quantitative Data on pH-Dependent Stability and Activity

Due to the limited availability of specific quantitative data for 4,4'-Methylenedimorpholine in publicly accessible literature, the following tables present illustrative data based on the known behavior of similar formaldehyde-releasing biocides. These tables should be used as a general guide, and it is recommended to perform specific stability and efficacy studies for your particular formulation and application.

Table 1: Illustrative pH-Dependent Stability of 4,4'-Methylenedimorpholine at 25°C

pHEstimated Half-life (t½)Stability Profile
4.0> 30 daysHigh stability
5.0~ 20 daysGood stability
6.0~ 10 daysModerate stability
7.0~ 5 daysModerate stability
8.0~ 2 daysLow stability
9.0< 1 dayVery low stability

Table 2: Illustrative pH-Dependent Activity of 4,4'-Methylenedimorpholine against a Mixed Bacterial Culture

pHMinimum Inhibitory Concentration (MIC) after 24hActivity Profile
4.0High (>500 ppm)Low activity due to slow formaldehyde release
5.0Moderate (~250 ppm)Moderate activity with sustained release
6.0Low (~100 ppm)Optimal activity with controlled release
7.0Low (~120 ppm)Good activity
8.0Moderate (~300 ppm)Initial high activity, but may not be sustained
9.0High (>600 ppm)Poor sustained activity due to rapid degradation

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of 4,4'-Methylenedimorpholine

Objective: To determine the rate of hydrolysis of 4,4'-Methylenedimorpholine at various pH values.

Materials:

  • 4,4'-Methylenedimorpholine

  • Buffered solutions at pH 4, 5, 6, 7, 8, and 9

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath set to a constant temperature (e.g., 25°C or 40°C for accelerated testing)

  • Volumetric flasks and pipettes

  • pH meter

Methodology:

  • Prepare a stock solution of 4,4'-Methylenedimorpholine in a suitable solvent (e.g., methanol or acetonitrile).

  • In separate volumetric flasks, add a known volume of the stock solution to each of the buffered solutions to achieve a final desired concentration (e.g., 100 ppm).

  • Immediately after preparation (t=0), withdraw an aliquot from each buffered solution, and analyze it by HPLC to determine the initial concentration of 4,4'-Methylenedimorpholine.

  • Incubate the remaining solutions at a constant temperature.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the remaining concentration of 4,4'-Methylenedimorpholine.

  • Plot the concentration of 4,4'-Methylenedimorpholine versus time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.

Protocol 2: Assessment of pH-Dependent Antimicrobial Activity (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4,4'-Methylenedimorpholine against a target microorganism at different pH values.

Materials:

  • 4,4'-Methylenedimorpholine

  • Target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Sterile growth medium (e.g., Mueller-Hinton Broth), with its pH adjusted and buffered to the desired values (e.g., 5.5, 6.5, 7.5, 8.5)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Prepare a stock solution of 4,4'-Methylenedimorpholine in a sterile solvent.

  • Perform serial dilutions of the stock solution in each of the pH-adjusted growth media in the wells of the 96-well plates.

  • Prepare an inoculum of the target microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).[4]

  • Add the microbial inoculum to each well of the microplates. Include positive controls (medium with inoculum, no biocide) and negative controls (medium only) for each pH.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.[4]

  • After incubation, determine microbial growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

  • The MIC is the lowest concentration of 4,4'-Methylenedimorpholine at which there is no visible growth (or a significant reduction in OD compared to the positive control) for each pH condition.

Visualizations

Hydrolysis_Pathway cluster_products MDM 4,4'-Methylenedimorpholine TS Hydrolysis (pH-dependent) MDM->TS + H₂O Formaldehyde Formaldehyde TS->Formaldehyde Morpholine Morpholine TS->Morpholine Products Degradation Products

Caption: Hydrolysis pathway of 4,4'-Methylenedimorpholine.

Troubleshooting_Workflow Start Loss of Activity Observed Check_pH Measure Formulation pH Start->Check_pH pH_Optimal Is pH within optimal range? Check_pH->pH_Optimal Check_Temp Check Storage Temperature pH_Optimal->Check_Temp Yes Adjust_pH Adjust pH and add buffer. pH_Optimal->Adjust_pH No Temp_Optimal Is temperature correct? Check_Temp->Temp_Optimal Degradation Product likely degraded. Prepare fresh batch. Temp_Optimal->Degradation No Temp_Optimal->Degradation Yes End Problem Resolved Adjust_pH->End Adjust_Temp Store at correct temperature. Adjust_Temp->End

Caption: Troubleshooting workflow for loss of activity.

Stability_Testing_Workflow Prep_Solutions Prepare solutions in pH-buffered media Initial_Analysis Analyze concentration at t=0 (HPLC) Prep_Solutions->Initial_Analysis Incubate Incubate at constant temperature Initial_Analysis->Incubate Time_Points Withdraw aliquots at set time intervals Incubate->Time_Points HPLC_Analysis Analyze concentration of aliquots (HPLC) Time_Points->HPLC_Analysis Data_Analysis Plot concentration vs. time HPLC_Analysis->Data_Analysis Calc_HalfLife Calculate half-life (t½) at each pH Data_Analysis->Calc_HalfLife

Caption: Experimental workflow for pH-dependent stability testing.

References

Technical Support Center: N,N'-Dimorpholinomethane Chemical Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the compatibility of N,N'-Dimorpholinomethane with common laboratory plastics. Given the reactive nature of this compound, direct compatibility data is often unavailable, necessitating a thorough evaluation by the end-user. This guide offers troubleshooting advice, frequently asked questions, and standardized testing protocols to ensure safe and effective handling in your research environment.

Troubleshooting Guide: Identifying Plastic Incompatibility

Encountering issues with your plastic labware when using this compound? Use this guide to identify and address common signs of incompatibility.

IssuePotential CauseRecommended Action
Cracking, Crazing, or Brittleness Chemical attack on the polymer chains, leading to a loss of structural integrity. This can be exacerbated by mechanical stress.Immediately discontinue use of the affected plasticware. Transfer the this compound to a more resistant material like glass or PTFE pending further testing. Quarantine and dispose of the damaged plasticware according to your institution's safety protocols.
Swelling or Discoloration Absorption of this compound into the plastic matrix, causing physical changes.[1][2]While the plastic may not have failed, these are indicators of incompatibility. For critical applications, transfer the reagent to an alternative container. For non-critical, short-term use, monitor the plastic closely for any further degradation.
Softening or Loss of Rigidity The chemical is acting as a plasticizer, reducing the hardness and strength of the material.[1][3]This is a sign of significant chemical attack. The plasticware is compromised and should no longer be used. Safely transfer the contents and dispose of the affected item.
Leaching or Contamination of Reagent The plastic may be degrading and releasing its constituents into the this compound, potentially affecting experimental results.If you suspect contamination, it is best to discard the reagent. To confirm, you may need to perform analytical testing on the this compound. Switch to a more inert plastic or glass for future use.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with my plastic labware?

A1: Due to the corrosive nature of this compound, its compatibility with plastics cannot be assumed.[4][5][6] While general chemical resistance charts for plastics can provide some guidance, they often do not include specific data for this compound. Therefore, it is crucial for researchers to perform their own compatibility testing under their specific experimental conditions (e.g., temperature, contact time, and concentration).[1][7]

Q2: What are the initial signs of incompatibility I should look for?

A2: Initial signs of incompatibility can include changes in the physical appearance of the plastic, such as swelling, discoloration, cracking, or crazing.[1][2] You may also notice a change in the material's flexibility, such as softening or becoming more brittle.

Q3: Which plastics are generally more chemically resistant?

A3: Polytetrafluoroethylene (PTFE) is known for its excellent chemical resistance to a wide range of chemicals.[8][9][10][11][12] High-density polyethylene (HDPE) and polypropylene (PP) also offer good resistance to many chemicals.[13][14][15][16][17][18] Polycarbonate (PC) and polyvinyl chloride (PVC) can be susceptible to attack by certain organic solvents and corrosive chemicals.[2][3][19][20][21][22][23] However, the specific formulation of the plastic, including any additives, can influence its resistance.[3]

Q4: How can I test the compatibility of a plastic with this compound?

A4: A common method is an immersion test based on ASTM D543.[24][25] This involves exposing a sample of the plastic to this compound for a specified period and then evaluating changes in its weight, dimensions, appearance, and mechanical properties (e.g., tensile strength). A detailed protocol is provided in the "Experimental Protocols" section below.

General Chemical Resistance of Common Laboratory Plastics

The following table provides a summary of the general chemical resistance of common laboratory plastics. Note: This information is for general guidance only and is not specific to this compound. Users must conduct their own tests for their specific applications.[7][11][14][16][23][26][27][28][29][30]

PlasticAbbreviationGeneral Resistance to Amines & Corrosives
High-Density PolyethyleneHDPEGood to Excellent[13][14][31][32][33]
Low-Density PolyethyleneLDPEGood[13][29][31][34][35]
PolypropylenePPGood to Excellent[15][16][17][36][37]
Polyvinyl ChloridePVCFair to Good (can be attacked by some solvents)[3][22][23][38][39]
Polyethylene Terephthalate, Glycol-modifiedPETGFair to Good (can be attacked by some solvents)[1][26][27][40]
PolycarbonatePCFair (can be attacked by amines and organic solvents)[2][19][20][21][28]
PolytetrafluoroethylenePTFEExcellent[8][9][10][11][12]

Experimental Protocols

Protocol for Chemical Compatibility Testing (Based on ASTM D543)[25][26][42]

This protocol outlines a procedure for determining the compatibility of a plastic with this compound.

1. Materials:

  • Test specimens of the plastic material (e.g., 1x3 inch strips).

  • This compound.

  • Control liquid (e.g., distilled water or air).

  • Glass containers with tight-fitting lids.

  • Analytical balance.

  • Calipers.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

2. Procedure:

  • Initial Measurements: For each plastic specimen, record the initial weight, length, width, and thickness. Note its initial appearance (color, transparency, texture).

  • Immersion: Place the test specimens in separate glass containers. Add enough this compound to fully immerse the specimens. For control, immerse separate specimens in the control liquid.

  • Exposure: Seal the containers and store them at the intended operating temperature for a predetermined duration (e.g., 24 hours, 7 days, or 30 days).

  • Post-Exposure Evaluation:

    • Carefully remove the specimens from the liquids, handling them with appropriate PPE.

    • Gently blot the specimens dry.

    • Immediately re-weigh the specimens and measure their dimensions.

    • Visually inspect the specimens for any changes in appearance (swelling, discoloration, cracking, etc.).

    • (Optional) Perform mechanical testing (e.g., tensile strength) to quantify any changes in physical properties.

3. Data Analysis:

  • Calculate the percentage change in weight and dimensions.

  • Document all visual observations.

  • Compare the results of the specimens exposed to this compound with the control specimens.

Logical Workflow for Plastic Selection

The following diagram illustrates a logical workflow for selecting a compatible plastic for use with this compound.

A Start: Need to select plastic for This compound B Consult General Chemical Resistance Charts A->B C Is the plastic class generally rated as 'Good' or 'Excellent' for amines/corrosives? B->C D Perform Short-Term Immersion Test (e.g., 24 hours) C->D Yes J Plastic is not compatible. Select an alternative material (e.g., glass, PTFE) or re-evaluate from resistance charts. C->J No E Observe for any immediate degradation (swelling, cracking, discoloration)? D->E F Perform Long-Term Immersion Test (e.g., 7-30 days) under operational conditions E->F No E->J Yes G Evaluate changes in weight, dimensions, and appearance. Conduct mechanical testing if required. F->G H Are the changes within acceptable limits for the application? G->H I Plastic is likely compatible. Proceed with caution and monitor during use. H->I Yes H->J No

Caption: Workflow for Determining Plastic Compatibility.

References

Technical Support Center: Residual N,N'-Methylenebismorpholine (MBM) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual N,N'-methylenebismorpholine (MBM) and its hydrolysis products, formaldehyde and morpholine, from experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-methylenebismorpholine (MBM) and why is its removal important?

A1: N,N'-methylenebismorpholine (MBM) is a broad-spectrum antimicrobial agent and biocide commonly used in metalworking fluids, water treatment, and as a preservative in some chemical formulations.[1][2] It functions as a formaldehyde-releaser, slowly degrading to formaldehyde and morpholine, which are responsible for its biocidal activity.[3] Removal of residual MBM is critical due to its hazardous properties, including causing severe skin burns, eye damage, and being a potential skin sensitizer.[4] Furthermore, residual MBM and its degradation products can interfere with experimental assays, leading to inaccurate results.

Q2: What are the primary hydrolysis products of MBM I need to be concerned about during cleaning?

A2: MBM rapidly hydrolyzes in the presence of water to form formaldehyde and morpholine.[3] Therefore, your cleaning protocol must be effective at removing not only the parent MBM compound but also these two breakdown products to ensure a truly clean experimental setup.

Q3: What are the general safety precautions I should take when handling and cleaning up MBM?

A3: Due to its hazardous nature, appropriate personal protective equipment (PPE) is essential when handling MBM and during the cleaning process. This includes:

  • Gloves: Nitrile, neoprene, or natural rubber gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from splashes.

  • Ventilation: All handling and cleaning procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

Troubleshooting Guides

Issue: I suspect residual MBM is interfering with my experiment. How can I confirm its presence?

Solution:

Validating the cleanliness of your experimental setup is crucial. This typically involves a two-step process of sampling the surface and then analyzing the sample for the presence of MBM and its hydrolysis products.

  • Surface Sampling:

    • Swab Sampling: This is a common method for accessible surfaces. A sterile swab is moistened with a suitable solvent (e.g., a mixture of methanol and water) and used to wipe a defined area (e.g., 10x10 cm) of the equipment surface.[3][6] The swab is then extracted into a known volume of solvent for analysis.

    • Rinse Sampling: For internal surfaces of tubing or complex glassware, a rinse with a known volume of a suitable solvent can be performed. The rinse solution is then collected for analysis.

  • Analytical Detection:

    • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be developed and validated for the simultaneous determination of MBM and morpholine. This provides a quantitative measure of the residual contamination.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that can be used to detect and quantify morpholine. A common method involves derivatization of morpholine to the more volatile N-nitrosomorpholine prior to analysis.

    • Formaldehyde Test Kits: Commercially available colorimetric test kits can provide a qualitative or semi-quantitative indication of formaldehyde residues.

Issue: My current cleaning protocol doesn't seem to be effective in removing MBM.

Solution:

An ineffective cleaning protocol may be due to the choice of cleaning agent, the cleaning procedure itself, or the nature of the contaminated surface. Consider the following troubleshooting steps:

  • Review Your Cleaning Agent:

    • MBM is soluble in water, alcohols, and ketone solvents.[1] Aqueous cleaning solutions are generally effective.

    • For formaldehyde removal, cleaning with cold water is often recommended.[1][7]

    • Consider using a laboratory-grade detergent, such as Liquinox®, which is effective for cleaning a wide range of chemical residues.

  • Optimize Your Cleaning Procedure:

    • Mechanical Action: Simple rinsing may not be sufficient. Manual scrubbing with a brush or the use of sonication can significantly improve cleaning efficacy.

    • Contact Time: Ensure the cleaning agent is in contact with the surface for a sufficient amount of time to dissolve and remove the contaminants.

    • Multiple Rinses: Perform multiple rinses with the cleaning agent followed by a final rinse with deionized water to remove any detergent residue.[5]

  • Consider the Surface Material:

    • Stainless steel is a common laboratory surface. While generally resistant, prolonged contact with certain cleaning agents like bleach should be avoided as it can be corrosive.[5]

    • For porous or complex surfaces, disassembly of the equipment may be necessary to ensure all parts are thoroughly cleaned.

Quantitative Data Summary

The following table summarizes the solubility of N,N'-methylenebismorpholine in various solvents. This information can be used to select an appropriate cleaning agent.

SolventSolubilityReference
WaterMiscible in all proportions[3]
AlcoholsSoluble[1]
Ketone SolventsSoluble[1]
DMSOCompletely miscible[3]
TolueneCompletely miscible[3]
EthanolCompletely miscible[3]
n-OctanolCompletely miscible[3]
AcetoneCompletely miscible[3]
CyclohexanePartially soluble[3]
Heptane2000 - 2500 mg/L[3]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Decontamination of Glassware and Stainless Steel Surfaces
  • Pre-rinse: Rinse the contaminated equipment with cold deionized water to remove gross contamination.

  • Primary Cleaning:

    • Prepare a 1-2% aqueous solution of a laboratory detergent (e.g., Liquinox®).

    • Submerge smaller items in the detergent solution. For larger equipment, apply the solution liberally to all surfaces.

    • Using a brush, scrub all accessible surfaces thoroughly. For complex items, sonicate in the detergent solution for at least 15 minutes.

  • Rinsing:

    • Rinse the equipment thoroughly with tap water to remove the detergent.

    • Perform a final rinse with deionized water at least three times.

  • Drying: Allow the equipment to air dry completely or rinse with a volatile solvent like acetone to expedite drying.

  • Verification (Optional but Recommended):

    • Perform swab or rinse sampling as described in the troubleshooting guide.

    • Analyze the sample for residual MBM, formaldehyde, and morpholine to validate the cleaning procedure.

Protocol 2: Swab Sampling for Cleaning Validation
  • Define Sampling Area: Identify and mark a specific area (e.g., 10 cm x 10 cm) on the cleaned surface.

  • Prepare Swab: Moisten a sterile, low-particle swab with a suitable solvent (e.g., 70% methanol in water).

  • Swabbing Technique:

    • Wipe the defined area with the moistened swab, applying firm, even pressure.

    • Swipe in overlapping parallel strokes, first horizontally and then vertically.

  • Sample Extraction:

    • Place the swab head into a sterile vial containing a known volume of the extraction solvent (e.g., 5 mL of 70% methanol).

    • Vortex or sonicate the vial for 5-10 minutes to extract the analytes from the swab.

  • Analysis: Analyze the extract using a validated analytical method (e.g., HPLC-UV).

Visualizations

Experimental_Workflow_for_MBM_Removal cluster_prep Preparation cluster_cleaning Cleaning Procedure cluster_verification Verification A Contaminated Equipment C Pre-rinse with Deionized Water A->C B Prepare Cleaning Solution & PPE D Wash with Detergent Solution (Scrub/Sonicate) B->D C->D E Rinse with Tap Water D->E F Final Rinse with Deionized Water E->F G Dry Equipment F->G H Swab/Rinse Sampling G->H I Analytical Testing (HPLC/GC-MS) H->I J Decontaminated Equipment I->J Troubleshooting_Logic A Suspected MBM Contamination? B Is Cleaning Protocol Effective? A->B C Perform Swab/Rinse Sampling & Analysis B->C Yes D Review Cleaning Agent B->D No G Validated Clean Equipment C->G E Optimize Cleaning Procedure D->E F Consider Surface Material E->F H Implement Improved Cleaning Protocol F->H H->B

References

"troubleshooting inconsistent results with N,N'-Dimorpholinomethane biocide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dimorpholinomethane (DMM), a highly effective broad-spectrum biocide. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving inconsistencies when using this compound.

Inconsistent Antimicrobial Efficacy

Question: Why am I seeing variable antimicrobial performance with DMM across different batches or experiments?

Answer: Inconsistent results with DMM, a formaldehyde-releasing biocide, are often linked to environmental and chemical factors that affect its stability and the rate of formaldehyde release.[1][2][3] Key factors include pH, temperature, and interactions with other chemicals in your system.

Troubleshooting Workflow

To diagnose the source of inconsistency, follow this logical progression:

G cluster_0 A Inconsistent Results Observed B Verify Formulation pH A->B C Is pH within optimal range (7.0-9.0)? B->C Measure D Adjust pH and re-test C->D No E Check for Temperature Fluctuations C->E Yes D->B F Maintain Consistent Temperature and re-test E->F No G Analyze for Interfering Substances E->G Yes F->E H Are amines or sulfur compounds present? G->H Analyze I Isolate/remove interfering substances H->I Yes J Review DMM Storage Conditions H->J No I->G K Store in cool, dry place and use fresh stock J->K Yes L Consistent Results Achieved J->L No K->A

Caption: Troubleshooting workflow for inconsistent DMM results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a formaldehyde-releasing biocide.[2][3] In aqueous environments, it slowly hydrolyzes to release formaldehyde, which is the primary antimicrobial agent. Formaldehyde acts by cross-linking proteins and nucleic acids in microorganisms, leading to cell death.[4]

Q2: How does pH affect the performance of DMM?

A2: The hydrolysis of DMM to release formaldehyde is pH-dependent. The rate of release is significantly faster in neutral to alkaline conditions (pH 7-9) and slower in acidic environments. For consistent results, it is crucial to maintain a stable pH within the optimal range for your application.[5]

Q3: Can temperature impact the efficacy of DMM?

A3: Yes, higher temperatures accelerate the hydrolysis of DMM, leading to a faster release of formaldehyde.[1] This can be beneficial for rapid antimicrobial action but may also lead to a shorter duration of protection. Temperature fluctuations between experiments can be a significant source of inconsistent results.

Q4: Are there any known chemical incompatibilities with DMM?

A4: Yes, compounds that can react with or "scavenge" formaldehyde will reduce the efficacy of DMM. These include primary and secondary amines, ammonia, and sulfur-containing compounds like sulfites and mercaptans. It's important to review all components of your formulation for potential incompatibilities.

Q5: What are the typical dosage levels for DMM?

A5: The effective concentration of DMM can vary significantly depending on the application, microbial load, and the presence of interfering substances. Typical dosage levels are often in the range of 0.1% to 0.25% in working fluids.[6]

ApplicationRecommended Concentration (w/w)
Metalworking Fluid Concentrates2.0% - 5.0%
Diluted Metalworking Fluids0.1% - 0.25%
General Water-Based Systems0.05% - 0.5%

Q6: How should DMM be stored?

A6: DMM should be stored in a cool, dry place away from direct sunlight and heat to prevent premature degradation.[7] Keep containers tightly sealed to avoid contamination.

Q7: What is the expected shelf life of DMM?

A7: When stored under recommended conditions in its original unopened packaging, DMM typically has a shelf life of up to 2 years.[7]

Chemical Breakdown and Mechanism of Action

The biocidal activity of this compound is dependent on its hydrolysis to release formaldehyde. This reaction is influenced by the surrounding chemical environment.

cluster_hydrolysis Hydrolysis of DMM cluster_action Antimicrobial Action DMM This compound (C9H18N2O2) Products Formaldehyde (CH2O) + 2 Morpholine DMM->Products Hydrolysis H2O Water (H2O) H2O->DMM Formaldehyde Formaldehyde Microbe Microorganism (Bacteria, Fungi) Formaldehyde->Microbe Cross-links proteins and nucleic acids Inactivation Cell Inactivation Microbe->Inactivation Leads to

Caption: Hydrolysis of DMM and subsequent antimicrobial action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of DMM against a specific microorganism.

  • Prepare Culture: Grow the target microorganism in a suitable liquid broth to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of twofold dilutions of DMM in the liquid broth in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microorganism, no DMM) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism for 24-48 hours.

  • Observation: The MIC is the lowest concentration of DMM that completely inhibits visible growth of the microorganism.

Protocol 2: Stability Study of DMM in a Formulation

This protocol can be used to assess the stability of DMM in your specific experimental matrix over time.

  • Sample Preparation: Prepare several identical samples of your formulation containing a known concentration of DMM.

  • Storage Conditions: Store the samples under different conditions relevant to your experiments (e.g., varying temperatures, pH levels).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a sample from each storage condition.

  • Quantification: Analyze the concentration of DMM or formaldehyde in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of DMM or formaldehyde over time for each condition to determine the rate of degradation.

Note on Analytical Methods: The choice of analytical method is critical for accurate results. Gas chromatography-mass spectrometry (GC-MS) can be used for the determination of morpholine, a hydrolysis product.[8] RP-HPLC with diode-array detection is a suitable method for quantifying related compounds in various matrices.[9]

References

Validation & Comparative

A Comparative Analysis of N,N'-Dimorpholinomethane and Triazine Biocides for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used formaldehyde-releasing biocides: N,N'-Dimorpholinomethane (also known as MBM) and triazine-based biocides, such as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these antimicrobial agents in various industrial settings, particularly in metalworking fluids.

Performance Data: A Comparative Overview

Formaldehyde-releasing biocides are valued for their broad-spectrum antimicrobial activity and cost-effectiveness. Both this compound and triazine biocides function by slowly releasing formaldehyde, which acts as the primary antimicrobial agent. While a direct head-to-head comparative study with identical testing parameters was not identified in the reviewed literature, this section summarizes available performance data for each biocide.

It is important to note that the efficacy of a biocide can be influenced by the specific formulation, the types of microorganisms present, and the operational conditions of the system being treated.

Table 1: Antimicrobial Efficacy Data

BiocideTest OrganismConcentration/MICApplication/MatrixSource(s)
This compound (MBM) Gram-negative bacteriaEffective at 0.15% w/wFuels[1]
General microbial controlRecommended dosage: 0.1%-0.25% in working fluidsMetalworking Fluids[2]
Triazine Biocide (Grotan) Mycobacterium immunogenumMIC: 1,000 ppmSynthetic Metalworking Fluid[3]
Pseudomonas fluorescensMIC: 100 ppmSynthetic Metalworking Fluid[3]
General microbial controlRecommended dosage: 50-500 ppmOil and Gas[4]
General microbial controlEffective above 500 ppmMetalworking Fluids[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented above is compiled from different studies and should be interpreted with caution due to variations in testing methodologies and conditions.

Properties and Applications

FeatureThis compound (MBM)Triazine Biocides
Mechanism of Action Slow release of formaldehyde.[6][7]Release of formaldehyde through hydrolysis.[5][8]
Spectrum of Activity Broad-spectrum: gram-positive and gram-negative bacteria, fungi, and yeasts.[2][6][7]Broad-spectrum: aerobic and sulfate-reducing bacteria, fungi, and algae.[9] Some studies suggest a potential efficacy gap against SRB and Mycobacterium species.[10][11]
Primary Applications Metalworking fluids, fuels, polyurethane production.[1][2][3][6]Water treatment, oil & gas industry, paints & coatings, metalworking fluids.[4][9][12][10]
Solubility Good in both oil and water-based systems.[6]Typically used in water-based systems.[12]
Key Characteristics Lower skin irritation and milder odor compared to triazines.[2] Possesses some anti-rust properties.[6]High pH stability, low cost, and widely available.[10]
Potential Concerns Formaldehyde-releaser.[1]Formaldehyde-releaser with associated health concerns.[5][8]

Experimental Protocols

To ensure a standardized and reproducible comparison of the biocidal efficacy of this compound and triazine biocides, a detailed experimental protocol is essential. The following methodology is based on the ASTM E2275-24: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance .[6]

Objective: To determine and compare the bactericidal efficacy of this compound and a selected triazine biocide in a water-miscible metalworking fluid against a challenge of Pseudomonas aeruginosa.

Materials:

  • This compound

  • Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine

  • Water-miscible metalworking fluid concentrate

  • Sterile synthetic hard water

  • Culture of Pseudomonas aeruginosa (e.g., ATCC 15442)

  • Nutrient agar and broth

  • Sterile test containers (microcosms)

  • Aeration system

  • Plate counting equipment

Procedure:

  • Preparation of Metalworking Fluid Dilutions:

    • Prepare dilutions of the metalworking fluid concentrate in sterile synthetic hard water to the desired end-use concentration (e.g., 5% v/v).

    • Create separate test solutions by adding varying concentrations of this compound and the triazine biocide to the metalworking fluid dilutions. Include a control sample with no biocide.

  • Inoculum Preparation:

    • Culture Pseudomonas aeruginosa in nutrient broth to achieve a logarithmic growth phase.

    • Centrifuge and wash the bacterial cells with sterile saline to remove residual broth.

    • Resuspend the cells in sterile saline and adjust the concentration to approximately 10⁸ colony-forming units (CFU)/mL.

  • Challenge Test:

    • Dispense equal volumes of the biocide-containing and control metalworking fluid dilutions into the sterile test containers.

    • Inoculate each container with the prepared Pseudomonas aeruginosa suspension to achieve an initial concentration of approximately 10⁶ CFU/mL.

    • Aerate the microcosms to simulate circulation in an industrial system.[6]

  • Sampling and Analysis (Time-Kill Assay):

    • Collect samples from each microcosm at specified time intervals (e.g., 0, 4, 8, 24, 48, and 72 hours).

    • Perform serial dilutions of the collected samples in sterile saline.

    • Plate the dilutions onto nutrient agar plates and incubate at an appropriate temperature and duration.

    • Count the number of viable colonies (CFU/mL) for each sample.

  • Data Interpretation:

    • Calculate the log reduction in viable bacteria for each biocide concentration at each time point compared to the initial inoculum and the control.

    • The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of the biocide that results in no visible growth after a specified incubation period.[3]

    • The Minimum Bactericidal Concentration (MBC) can be determined by subculturing from the MIC tubes with no visible growth onto fresh agar plates. The lowest concentration that shows no growth on the subculture is the MBC.

Signaling Pathways and Mechanisms

Both this compound and triazine biocides are formaldehyde-releasers. Their antimicrobial activity is not due to the parent molecule but rather the slow, controlled release of formaldehyde in aqueous environments. Formaldehyde is a highly reactive molecule that kills microorganisms by denaturing proteins and nucleic acids.

The following diagrams illustrate the proposed mechanism of formaldehyde release from each type of biocide.

G Mechanism of Formaldehyde Release from this compound MBM This compound (C9H18N2O2) Hydrolysis Hydrolysis MBM->Hydrolysis Water Water (H2O) Water->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde Morpholine Morpholine (C4H9NO) Hydrolysis->Morpholine MicrobialCell Microbial Cell Formaldehyde->MicrobialCell cross-links proteins and nucleic acids Disruption Disruption of Cellular Functions MicrobialCell->Disruption

Caption: Hydrolysis of this compound to release formaldehyde.

G Mechanism of Formaldehyde Release from Triazine Biocide Triazine Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine Hydrolysis Hydrolysis (pH and temperature dependent) Triazine->Hydrolysis Water Water (H2O) Water->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde Ethanolamine Monoethanolamine (MEA) Hydrolysis->Ethanolamine MicrobialCell Microbial Cell Formaldehyde->MicrobialCell denatures proteins and damages DNA Disruption Disruption of Cellular Functions MicrobialCell->Disruption

References

A Comparative Guide for Researchers: N,N'-Methylenebismorpholine vs. Isothiazolinones in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antimicrobial agents for research and industrial applications, N,N'-methylenebismorpholine (MBM) and isothiazolinones stand out as two distinct classes of biocides. This guide offers an objective comparison of their performance, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific needs.

Executive Summary

FeatureN,N'-Methylenebismorpholine (MBM)Isothiazolinones
Mechanism of Action Releases formaldehyde, which reacts with proteins, DNA, and RNA.Inhibit thiol-containing enzymes, disrupting metabolic pathways.
Antimicrobial Spectrum Effective against Gram-positive and Gram-negative bacteria; limited efficacy against fungi.Broad spectrum: effective against bacteria, fungi, and algae.
Primary Applications Metalworking fluids, fuels, coatings, water treatment systems.Water treatment, paints, cosmetics, personal care products, wood preservation.
Key Advantages Good stability in specific formulations (e.g., metalworking fluids), low formaldehyde release in some applications.High efficacy at low concentrations, broad-spectrum activity.
Key Disadvantages Limited data on antimicrobial efficacy (MIC values), potential for formaldehyde-related concerns.Potential for skin sensitization and allergies, stability can be affected by pH and temperature.

Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of MBM and isothiazolinones is challenging due to the lack of studies conducting head-to-head comparisons under identical conditions. However, available data on their individual performance provides valuable insights.

N,N'-Methylenebismorpholine (MBM)

MBM is recognized for its effectiveness against a range of bacteria. In applications like metalworking fluids, it is typically used at concentrations of 1,000 to 1,500 ppm in the final user dilution[1]. Its efficacy is attributed to the slow release of formaldehyde. While specific Minimum Inhibitory Concentration (MIC) data from peer-reviewed studies are limited, it is known to be effective against both Gram-positive and Gram-negative bacteria[1]. However, its fungal efficacy is considered limited, often requiring the use of a supplementary fungicide[1].

Isothiazolinones

Isothiazolinones, a broad class of biocides, exhibit potent, broad-spectrum antimicrobial activity. Their efficacy varies depending on the specific molecule (e.g., MIT, CMIT, BIT, OIT, DCOIT).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isothiazolinones against Various Microorganisms

IsothiazolinoneMicroorganismMIC (µg/mL)Reference
Methylisothiazolinone (MIT)Escherichia coli41[2]
Schizosaccharomyces pombe245[2]
Chloromethylisothiazolinone (CMIT)Escherichia coli0.5[2]
Schizosaccharomyces pombe2.6[2]
Benzisothiazolinone (BIT)Escherichia coliNot specified[2]
Schizosaccharomyces pombeNot specified[2]

Cytotoxicity

The potential for cellular toxicity is a critical consideration in the application of any biocide.

N,N'-Methylenebismorpholine (MBM)

Isothiazolinones

Isothiazolinones have been more extensively studied for their cytotoxic potential, with some compounds showing the ability to induce skin sensitization and allergic reactions[3]. In vitro studies have provided IC50 values for various isothiazolinones, highlighting differences in their cytotoxic profiles.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Isothiazolinones

IsothiazolinoneCell LineIC50 (µM)Reference
Methylisothiazolinone (MIT)HepG2 (human liver carcinoma)Not specified[2]
Chloromethylisothiazolinone (CMIT)HepG2 (human liver carcinoma)Not specified[2]
Octylisothiazolinone (OIT)HepG2 (human liver carcinoma)Not specified[2]
Dichlorooctylisothiazolinone (DCOIT)HepG2 (human liver carcinoma)Not specified[2]

Chemical Stability

The stability of a biocide under various environmental conditions is crucial for its sustained efficacy.

N,N'-Methylenebismorpholine (MBM)

MBM is noted for its exceptional stability in metalworking fluid concentrates[1]. It is reported to be usable in fluids with a wide pH range of 3 to 12[1]. However, detailed kinetic data on its degradation under varying temperature and pH conditions are not extensively published. As a hydrolysable substance, its water solubility cannot be definitively determined, though it is miscible in water in all proportions at temperatures between 10-30°C and a pH of 5-9[4].

Isothiazolinones

The stability of isothiazolinones is known to be influenced by pH and temperature. They are generally more stable in acidic conditions and can degrade in alkaline environments and at elevated temperatures[2][5]. The presence of nucleophiles can also lead to the opening of the isothiazole ring and a loss of biocidal activity[2][5].

Mechanisms of Action

The fundamental difference in the antimicrobial action of MBM and isothiazolinones lies in their chemical reactivity with cellular components.

N,N'-Methylenebismorpholine (MBM)

MBM functions as a formaldehyde-releasing agent. The released formaldehyde is a highly reactive electrophile that can interact with various cellular macromolecules. It forms covalent bonds with primary amines and thiol groups on proteins, leading to protein cross-linking and inactivation. Furthermore, formaldehyde can react with nucleotides in DNA and RNA, causing damage to genetic material and inhibiting essential cellular processes like replication and transcription.

MBM_Mechanism MBM N,N'-Methylenebismorpholine (MBM) HCHO Formaldehyde (HCHO) MBM->HCHO releases Proteins Bacterial Proteins (-NH2, -SH groups) HCHO->Proteins reacts with DNA_RNA DNA / RNA (Nucleotides) HCHO->DNA_RNA reacts with Inactivation Protein Inactivation & Cross-linking Proteins->Inactivation Damage Genetic Material Damage DNA_RNA->Damage CellDeath Cell Death Inactivation->CellDeath Damage->CellDeath

Mechanism of N,N'-methylenebismorpholine (MBM)

Isothiazolinones

The antimicrobial activity of isothiazolinones stems from their ability to inhibit essential enzymes within microbial cells[6]. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups (-SH) found in the active sites of many enzymes, particularly dehydrogenases involved in cellular respiration and energy production[6][7][8]. This reaction leads to the formation of mixed disulfides, effectively inactivating the enzymes and halting critical metabolic pathways, ultimately leading to cell death[6]. Some studies also suggest that isothiazolinones can induce the production of pro-inflammatory cytokines through the upregulation of the MAP kinase signaling pathway[2].

Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Enzymes Thiol-containing Enzymes (-SH) Isothiazolinone->Enzymes reacts with MAPK MAP Kinase Pathway Isothiazolinone->MAPK activates Inactivation Enzyme Inactivation (Mixed Disulfides) Enzymes->Inactivation MetabolicPathways Metabolic Pathways (e.g., Respiration) Inflammation Pro-inflammatory Cytokine Release MAPK->Inflammation Disruption Pathway Disruption Inactivation->Disruption CellDeath Cell Death Disruption->CellDeath

Mechanism of Isothiazolinones

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of biocides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the biocide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted biocide is inoculated with the microbial suspension. A growth control well (no biocide) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_biocide Prepare Serial Dilutions of Biocide in 96-well Plate start->prep_biocide prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_biocide->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize.

  • Compound Treatment: The cells are treated with various concentrations of the test biocide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the biocide that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Accelerated Stability Testing

This method is used to predict the long-term stability of a product by subjecting it to elevated stress conditions.

  • Sample Preparation: The biocide formulation is stored in its final commercial packaging.

  • Storage Conditions: The samples are placed in a stability chamber at an elevated temperature (e.g., 54 ± 2 °C) for a defined period (e.g., 14 days)[2][9].

  • Analysis: At specified time points (initial and final), the samples are analyzed for key parameters, including the concentration of the active ingredient, pH, and physical appearance (e.g., color, phase separation)[10][11].

  • Evaluation: The data is analyzed to determine the degradation rate of the active substance and to predict the shelf life of the product under normal storage conditions.

Conclusion

The choice between N,N'-methylenebismorpholine and isothiazolinones for research applications depends heavily on the specific requirements of the study. Isothiazolinones offer potent, broad-spectrum antimicrobial activity at low concentrations, but their potential for skin sensitization and their stability profile must be carefully managed. MBM, on the other hand, demonstrates good stability in certain formulations and may be preferred where formaldehyde-releasing technology is acceptable and a narrower antimicrobial spectrum is sufficient.

The significant gap in direct comparative data underscores the need for future research to conduct head-to-head studies evaluating the efficacy, cytotoxicity, and stability of these two important classes of biocides under standardized conditions. Such studies would provide invaluable data for researchers to make more informed decisions based on quantitative performance metrics.

References

N,N'-Dimorpholinomethane: A Comparative Guide to its Antimicrobial Efficacy via MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of N,N'-Dimorpholinomethane, a formaldehyde-releasing biocide, against a panel of common microorganisms. Its performance is evaluated alongside other antimicrobial agents, supported by experimental data on Minimum Inhibitory Concentration (MIC). Detailed experimental protocols and a mechanistic overview are included to facilitate informed decisions in research and development.

Executive Summary

This compound demonstrates broad-spectrum antimicrobial activity by slowly releasing formaldehyde, which disrupts essential cellular processes in microorganisms. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published in publicly available literature, this guide compiles available information on its general efficacy and compares it with other relevant biocides, including other formaldehyde-releasers and morpholine derivatives. This comparative analysis aims to provide a valuable resource for evaluating its potential applications as an antimicrobial agent.

Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and a selection of alternative biocides are presented below. The data is organized by microbial species, with MIC values providing a quantitative measure of potency. Lower MIC values indicate greater efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Biocides against Escherichia coli

Antimicrobial AgentChemical ClassMIC (µg/mL)
This compound Formaldehyde ReleaserData Not Available
BronopolFormaldehyde Releaser12.5 - 50
Triazine-based BiocidesFormaldehyde ReleaserEffective at 300 - 800 ppm
CiprofloxacinFluoroquinolone0.004 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of Various Biocides against Staphylococcus aureus

Antimicrobial AgentChemical ClassMIC (µg/mL)
This compound Formaldehyde ReleaserData Not Available
N-Alkyl Morpholine DerivativesMorpholine Derivative3.9 - 15.6[1]
BronopolFormaldehyde Releaser10 - 50
Benzalkonium ChlorideQuaternary Ammonium1 - 4

Table 3: Minimum Inhibitory Concentration (MIC) of Various Biocides against Pseudomonas aeruginosa

Antimicrobial AgentChemical ClassMIC (µg/mL)
This compound Formaldehyde ReleaserData Not Available
BronopolFormaldehyde Releaser15 - 50
Triazine-based BiocidesFormaldehyde ReleaserEffective against Pseudomonas
Peptide-conjugated Morpholino OligomersMorpholino Oligomer0.5 - 16[2]

Table 4: Minimum Inhibitory Concentration (MIC) of Various Biocides against Candida albicans

Antimicrobial AgentChemical ClassMIC (µg/mL)
This compound Formaldehyde ReleaserLimited Efficacy
BronopolFormaldehyde Releaser1600
Hydrazine-based compoundsHydrazine derivative5.6 - 11.1
FluconazoleAzole Antifungal0.25 - 16

Mechanism of Action: Formaldehyde Release

This compound belongs to the class of formaldehyde-releasing biocides. Its antimicrobial activity is not inherent to the molecule itself but is dependent on its hydrolysis to release formaldehyde. Formaldehyde is a highly reactive molecule that exerts a broad-spectrum antimicrobial effect through multiple mechanisms.

cluster_Cell Microbial Cell DMM This compound Hydrolysis Hydrolysis DMM->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Proteins Proteins Formaldehyde->Proteins Reacts with amino groups DNA DNA Formaldehyde->DNA Induces cross-links Enzymes Enzymes Formaldehyde->Enzymes Denaturation Inactivation Inactivation & Cross-linking Proteins->Inactivation Damage Damage DNA->Damage Inhibition Inhibition Enzymes->Inhibition

Caption: Mechanism of this compound.

The released formaldehyde readily reacts with primary amines and amides in microbial cells, leading to the cross-linking and inactivation of essential proteins and enzymes. It can also cause damage to nucleic acids (DNA and RNA), ultimately leading to inhibition of cellular functions and cell death.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method. This method is a standard procedure for assessing the in vitro activity of an antimicrobial agent.

start Start prep_agent Prepare serial dilutions of This compound in 96-well plate start->prep_agent inoculate Inoculate each well with the microbial suspension prep_agent->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution MIC Testing Workflow.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • A two-fold serial dilution of this compound is performed in the wells of a 96-well plate using the appropriate broth medium.

    • The concentration range should be selected to bracket the expected MIC.

    • A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) must be included.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the plate is visually inspected for turbidity (visible growth).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a broad-spectrum biocide that functions through the release of formaldehyde. While its general effectiveness against a range of bacteria is acknowledged, the lack of publicly available, specific MIC data for this compound presents a challenge for direct quantitative comparison with other antimicrobial agents. The compiled data on alternative biocides provides a useful benchmark for researchers. Further empirical testing to determine the specific MIC values of this compound against key pathogens is essential for a complete and accurate assessment of its antimicrobial potential. The standardized MIC testing protocol provided in this guide offers a framework for conducting such validation studies.

References

"assessing the formaldehyde release rate of N,N'-Dimorpholinomethane compared to other donors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formaldehyde release characteristics of N,N'-Dimorpholinomethane (DMM) against other commonly used formaldehyde-releasing agents. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate formaldehyde donors based on their release profiles and intended applications. This document summarizes available quantitative data, details experimental methodologies for assessing formaldehyde release, and provides visual representations of key processes.

Executive Summary

Formaldehyde-releasing compounds are integral to various applications, including as preservatives in cosmetics and biocides in metalworking fluids, and also hold potential in pharmaceutical research as controlled-release prodrugs. The efficacy and safety of these donors are directly related to the rate and extent of formaldehyde release, which is influenced by factors such as pH, temperature, and the chemical matrix.

Comparative Analysis of Formaldehyde Release

The following table summarizes the relative amounts of formaldehyde released from various donors as determined in a study on cosmetic preservatives. It is important to note that the release is highly dependent on the specific experimental conditions.

Table 1: Comparative Formaldehyde Release from Various Donors

Formaldehyde Donor (Abbreviation)Chemical NameRelative Order of Formaldehyde Release
Paraformaldehyde (PF)Polyoxymethylene1 (Highest)
Diazolidinyl Urea (DU)N,N'-bis(hydroxymethyl)urea2
Dimethyloldimethyl Hydantoin (DMDM)1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione3 (tie)
Quaternium-15 (QU)N-(3-chloroallyl)hexaminium chloride3 (tie)
Imidazolidinyl Urea (IU)N,N''-Methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea]3 (tie)
Methenamine (MA)1,3,5,7-Tetraazatricyclo[3.3.1.1]decane4
Bronopol (BP)2-Bromo-2-nitropropane-1,3-diol5
Poly(p-toluenesulfonamide-co-formaldehyde) (PTSAF)-6 (Lowest)

Source: Adapted from a study on formaldehyde release from preservatives in cosmetics. The ranking indicates the amount of formaldehyde released under the specific conditions of the study, from highest to lowest.[1]

Factors such as higher temperatures and longer storage times have been shown to increase the amount of formaldehyde released.[1] The chemical matrix also plays a crucial role; for instance, most of these preservatives release more formaldehyde in aqueous solutions compared to cosmetic formulations.[1]

Experimental Protocols for Assessing Formaldehyde Release

Accurate and reproducible quantification of formaldehyde release is critical for comparing different donor compounds. A widely accepted method involves derivatization of the released formaldehyde followed by chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying formaldehyde released into a liquid matrix.

1. Principle: Formaldehyde in the sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified using reverse-phase HPLC with UV detection.

2. Reagents and Materials:

  • Formaldehyde donor compound (e.g., DMM, DMDM hydantoin)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in acetonitrile with a small amount of sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formaldehyde standard solutions of known concentrations

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Vis detector (set to an appropriate wavelength, e.g., 360 nm for the DNPH derivative)

    • C18 reverse-phase column

    • Autosampler and injector

    • Data acquisition and processing software

4. Procedure:

  • Sample Preparation:

    • Prepare a solution of the formaldehyde donor in a relevant aqueous matrix (e.g., water, buffer solution at a specific pH).

    • Incubate the solution under controlled conditions (e.g., specific temperature and time) to allow for formaldehyde release.

    • Take an aliquot of the sample solution at desired time points.

  • Derivatization:

    • Mix the sample aliquot with an excess of the DNPH solution.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature to ensure complete derivatization.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.45 µm syringe filter.

    • Inject a known volume of the filtered sample into the HPLC system.

    • Elute the derivative using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect the derivative at the specified wavelength.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing formaldehyde standard solutions of known concentrations.

    • Determine the concentration of the formaldehyde derivative in the sample by comparing its peak area to the calibration curve.

    • Calculate the amount of formaldehyde released from the donor compound.

Visualizing Key Processes

To better understand the experimental workflow and the chemical reactions involved, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis donor Formaldehyde Donor Solution incubation Incubation (Controlled Temp & Time) donor->incubation Release of Formaldehyde aliquot Sample Aliquot incubation->aliquot reaction Formation of Formaldehyde-DNPH Derivative aliquot->reaction dnph DNPH Solution dnph->reaction hplc HPLC-UV Analysis reaction->hplc quant Quantification vs. Calibration Curve hplc->quant

Figure 1. Experimental workflow for the quantification of formaldehyde release.

chemical_reaction cluster_dmm This compound (DMM) Hydrolysis cluster_dnph Derivatization Reaction dmm DMM Structure (Image Placeholder) h2o + 2 H₂O products 2 Morpholine + Formaldehyde h2o->products Hydrolysis formaldehyde Formaldehyde (H₂C=O) dnph + DNPH derivative Formaldehyde-DNPH Derivative (Colored) dnph->derivative Acid Catalyst

Figure 2. Hydrolysis of DMM and subsequent derivatization of released formaldehyde.

Concluding Remarks

The selection of a formaldehyde donor for a specific application requires careful consideration of its release kinetics. While this guide provides a comparative framework based on available data for several common formaldehyde-releasing agents, it highlights the need for direct, quantitative studies of this compound under standardized conditions to allow for a precise comparison of its release rate against other donors. The experimental protocols detailed herein provide a robust methodology for conducting such assessments. For researchers and developers, understanding the nuances of formaldehyde release from different donors is paramount for optimizing product performance, ensuring safety, and meeting regulatory requirements.

References

Unmasking a Hidden Variable: A Comparative Guide to N,N'-Dimorpholinomethane Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for immunoassay accuracy, understanding the potential for cross-reactivity of all reagents is paramount. This guide provides an objective comparison of N,N'-Dimorpholinomethane, a formaldehyde-releasing agent, and its alternatives, highlighting the potential for unintended cross-reactivity in immunological assays.

This compound (DMM) is utilized in various industrial and laboratory applications, sometimes finding its way into biological buffers and solutions as a preservative. As a formaldehyde-releasing agent, its mechanism of action involves the slow liberation of formaldehyde.[1][2] While effective for its intended purpose, the released formaldehyde can be a significant source of interference in sensitive immunological assays, leading to unreliable results. This guide will delve into the mechanisms of this cross-reactivity and compare DMM with other commonly used reagents.

The Specter of Formaldehyde-Induced Cross-Reactivity

The primary concern with using this compound in the context of immunoassays is its role as a formaldehyde donor. Formaldehyde is a highly reactive molecule that can indiscriminately cross-link proteins by reacting with primary amines on amino acid residues like lysine. This non-specific binding can lead to several issues in an immunoassay.[2]

Potential Consequences of Formaldehyde Release:

  • Antibody and/or Antigen Modification: Formaldehyde can alter the conformational structure of both antibodies and target antigens. This can lead to the destruction of native epitopes or the creation of new, unintended binding sites.

  • False Positives: Cross-linking of assay components, such as the capture and detection antibodies, can lead to signal generation in the absence of the target analyte.[3]

  • False Negatives: Modification of the target analyte's epitope can prevent recognition by the assay antibodies, leading to an underestimation of its concentration.[3]

  • Increased Non-Specific Binding: Formaldehyde can promote the adhesion of assay components to the solid phase (e.g., microplate wells), resulting in high background noise and reduced assay sensitivity.

Below is a diagram illustrating the hypothetical mechanism of formaldehyde-induced cross-reactivity in a sandwich immunoassay.

cluster_0 Standard Sandwich ELISA cluster_1 Formaldehyde-Induced Cross-Reactivity Capture Ab Capture Ab Analyte Analyte Capture Ab->Analyte Specific Binding Detection Ab Detection Ab Analyte->Detection Ab Enzyme Enzyme Detection Ab->Enzyme Conjugated Capture Ab_mod Modified Capture Ab Detection Ab_mod Modified Detection Ab Capture Ab_mod->Detection Ab_mod Cross-linking Formaldehyde Formaldehyde Formaldehyde->Capture Ab_mod Formaldehyde->Detection Ab_mod

Caption: Hypothetical mechanism of formaldehyde-induced false positive in a sandwich ELISA.

Comparative Analysis: this compound vs. Alternatives

Given the potential for interference, it is crucial to consider alternatives to formaldehyde-releasing agents in immunoassay buffers and protocols. The following table provides a comparison of this compound with other commonly used reagents.

FeatureThis compoundGlutaraldehydeSodium AzideProClin™
Mechanism of Action Releases formaldehyde, which cross-links primary amines.Cross-links primary amines via its two aldehyde groups.Inhibits cytochrome oxidase in the electron transport chain, preventing microbial growth.A mixture of isothiazolinones that inhibit microbial growth by disrupting metabolic pathways.
Primary Use in Assays Preservative (potential contaminant).Cross-linking agent for conjugating antibodies to enzymes or solid phases.Preservative in buffers and reagents.Preservative in buffers and reagents.
Potential for Cross-Reactivity High, due to the release of highly reactive formaldehyde.High, as it is a potent cross-linking agent. Its use must be carefully controlled.Low. It is not a cross-linking agent and generally does not interfere with antibody-antigen interactions.Low. It is not a cross-linking agent and is designed for use in diagnostic reagents.
Advantages Effective broad-spectrum antimicrobial agent.Forms stable cross-links.Effective preservative at low concentrations.Broad-spectrum antimicrobial activity at low concentrations; compatible with most immunoassays.
Disadvantages Releases formaldehyde, a known carcinogen and potent cross-linker.[2]Can lead to protein polymerization and loss of antibody activity if not used under optimal conditions.Can be toxic and may interfere with HRP-based detection systems.Can be a skin sensitizer.

Experimental Protocols: Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a substance like this compound in a specific immunological assay, a systematic approach is required. Below is a generalized experimental protocol for evaluating interference in a sandwich ELISA.

Objective: To determine if this compound causes non-specific signal generation or interferes with specific antibody-antigen binding in a sandwich ELISA.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Diluent Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Capture Antibody specific for the target analyte

  • Recombinant Analyte Standard

  • Biotinylated Detection Antibody specific for the target analyte

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • This compound (DMM) stock solution

Experimental Workflow:

start Start: Prepare Reagents coat Coat Plate with Capture Antibody start->coat block Block Plate coat->block add_dmm Add DMM to Wells (Test Group) Add Buffer to Wells (Control Group) block->add_dmm add_analyte Add Analyte Standard Curve and Negative Controls add_dmm->add_analyte add_detection_ab Add Detection Antibody add_analyte->add_detection_ab add_streptavidin Add Streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add TMB Substrate add_streptavidin->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate at 450 nm stop_reaction->read_plate analyze Analyze Data: Compare Test vs. Control read_plate->analyze end End: Determine Interference analyze->end

Caption: Generalized workflow for assessing compound interference in a sandwich ELISA.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Interference Testing:

    • Test Group: Add serial dilutions of DMM (in diluent buffer) to a set of wells.

    • Control Group: Add only diluent buffer to another set of wells.

    • Include wells with and without the target analyte for both groups to assess false positives and false negatives.

  • Analyte Addition: Add the recombinant analyte standard curve and negative controls (diluent buffer only) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Addition: Add the biotinylated detection antibody to all wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP to all wells. Incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to all wells and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add stop solution to all wells.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • False Positives: Compare the signal in the negative control wells of the DMM group to the negative control wells of the buffer-only group. A significantly higher signal in the DMM group indicates non-specific signal generation.

  • False Negatives/Interference: Compare the standard curves of the DMM group and the buffer-only group. A decrease in the signal or a shift in the standard curve in the DMM group indicates interference with analyte detection.

Conclusion

While this compound may be an effective preservative, its property as a formaldehyde-releasing agent poses a significant risk of cross-reactivity in immunological assays. The released formaldehyde can non-specifically modify key protein reagents, leading to unreliable and difficult-to-interpret results. For applications requiring high assay specificity and sensitivity, it is advisable to utilize non-cross-linking preservatives such as sodium azide or ProClin™. If the use of a formaldehyde-releasing agent is unavoidable, its potential for interference must be rigorously evaluated using systematic experimental protocols. By understanding the chemical properties of all assay components, researchers can better ensure the accuracy and reproducibility of their immunological data.

References

Evaluating the Efficacy of N,N'-methylenebismorpholine Against Antibiotic-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This guide provides a comparative evaluation of the efficacy of N,N'-methylenebismorpholine (MBM), a formaldehyde-releasing biocide, against key antibiotic-resistant bacteria. Due to a lack of direct clinical studies on MBM, this guide utilizes data from other formaldehyde-releasing agents (FARs) as a proxy to compare its potential efficacy against standard-of-care antibiotics.

Executive Summary

N,N'-methylenebismorpholine is a biocide that exerts its antimicrobial effect through the slow release of formaldehyde.[1] This mechanism involves the denaturation of proteins and nucleic acids, suggesting a low probability of resistance development.[2] While primarily used as an industrial preservative, its broad-spectrum activity against gram-positive and gram-negative bacteria warrants investigation as a potential therapeutic agent. This guide compares the bactericidal activity of FARs to that of established antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa.

Mechanism of Action: Formaldehyde-Releasing Agents

N,N'-methylenebismorpholine and other FARs do not possess intrinsic antimicrobial activity. Their efficacy lies in their ability to slowly hydrolyze and release formaldehyde. Formaldehyde, a highly reactive aldehyde, readily interacts with primary amines and other nucleophilic groups in essential biomolecules. This leads to the alkylation and cross-linking of proteins and DNA, ultimately resulting in the inhibition of cellular processes and cell death.[2][3]

MBM N,N'-methylenebismorpholine (MBM) Hydrolysis Hydrolysis MBM->Hydrolysis Formaldehyde Formaldehyde (Released) Hydrolysis->Formaldehyde Crosslinking Alkylation & Cross-linking Formaldehyde->Crosslinking Protein Bacterial Proteins Protein->Crosslinking DNA Bacterial DNA DNA->Crosslinking Inhibition Inhibition of Cellular Functions Crosslinking->Inhibition Death Cell Death Inhibition->Death

Mechanism of action of N,N'-methylenebismorpholine.

Comparative Efficacy Data

The following tables present a comparison of the antimicrobial activity of formaldehyde-releasing agents (as surrogates for MBM) and standard-of-care antibiotics against critical antibiotic-resistant pathogens.

Table 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antimicrobial AgentConcentrationExposure TimeResult
Formaldehyde-Releasing Agents (FARs)
Sodium Hydroxymethylglycinate (SMG)40 mM120 min>95% kill rate
Standard Antibiotics
Daptomycin0.125 - 1.0 µg/mL-MIC range[4]
Vancomycin0.5 - >8 µg/mL-MIC range (VISA/VRSA)[5]

MIC: Minimum Inhibitory Concentration; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus.

Table 2: Efficacy Against Vancomycin-Resistant Enterococcus (VRE)
Antimicrobial AgentConcentrationExposure TimeResult
Formaldehyde-Releasing Agents (FARs)
Diazolidinyl Urea (DAU)40 mM120 min>94% kill rate
Standard Antibiotics
Daptomycin≤ 4 µg/mL-MIC (Susceptible Dose Dependent)[6]
Vancomycin≥32 µg/mL-MIC (Resistant)[7]

MIC: Minimum Inhibitory Concentration.

Table 3: Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa
Antimicrobial AgentConcentrationExposure TimeResult
Formaldehyde-Releasing Agents (FARs) All tested FARs-Bactericidal effect
Standard Antibiotics
Ceftazidime≥32 mg/L-MIC (Resistant)[8][9]
Ceftazidime-avibactam≤8 mg/liter-MIC (Susceptible)[10]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., N,N'-methylenebismorpholine or comparator antibiotic) at a known concentration.

  • Bacterial Inoculum: Culture the test organism (e.g., MRSA, VRE, or P. aeruginosa) on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first column of wells, creating a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of dilutions.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.

  • Include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or a plate reader.[11]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilutions of Antimicrobial A->D B Prepare Bacterial Inoculum E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate at 37°C for 16-20 hours E->F G Read and Determine MIC F->G

Workflow for the Broth Microdilution MIC Assay.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antimicrobial agent over time.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare stock solutions to achieve desired final concentrations (e.g., 1x, 2x, 4x MIC).

  • Bacterial Inoculum: Prepare a mid-logarithmic phase culture of the test organism with a standardized starting concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL).

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Neutralizing Broth: A solution to inactivate the antimicrobial agent (e.g., Dey-Engley neutralizing broth).

  • Agar Plates: For colony counting.

2. Procedure:

  • Inoculate flasks containing CAMHB and the desired concentrations of the antimicrobial agent with the prepared bacterial culture. Include a growth control flask without the antimicrobial.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in neutralizing broth.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

3. Interpretation of Results:

  • Count the number of colony-forming units (CFU) on the plates from each time point and concentration.

  • Plot the log₁₀ CFU/mL against time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

cluster_0 Preparation cluster_1 Exposure & Sampling cluster_2 Quantification & Analysis A Prepare Antimicrobial Concentrations C Inoculate Flasks A->C B Prepare Bacterial Inoculum B->C D Incubate and Sample at Time Points C->D E Serial Dilution and Plating D->E F Incubate Plates and Count Colonies E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for the Time-Kill Assay.

Conclusion

The available data on formaldehyde-releasing agents suggest a potent, broad-spectrum bactericidal activity against a range of pathogens, including antibiotic-resistant strains. The non-specific mechanism of action of released formaldehyde is a significant advantage, as it may circumvent common resistance mechanisms developed against traditional antibiotics. However, it is crucial to note that the data presented for FARs are from in vitro studies, and further research is required to establish the clinical efficacy and safety of N,N'-methylenebismorpholine as a therapeutic agent. This guide provides a foundational comparison to encourage and inform future investigations into this and other novel antimicrobial compounds.

References

A Comparative Guide to the Long-Term Stability of N,N'-Dimorpholinomethane and Other Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of preservatives is a critical factor in the development of safe and effective pharmaceutical and cosmetic products. A preservative's ability to remain chemically stable and maintain its antimicrobial efficacy throughout a product's shelf life is paramount. This guide provides a comparative analysis of the long-term stability of N,N'-Dimorpholinomethane, a formaldehyde-releasing preservative, against other commonly used preservative systems, including other formaldehyde-releasers, parabens, phenoxyethanol, and isothiazolinones. While direct comparative long-term stability studies are limited in published literature, this guide synthesizes available data on the chemical properties and stability profiles of these preservative classes to offer a comprehensive overview for formulation scientists.

Overview of Preservative Classes

Preservatives are essential in multi-dose formulations to prevent microbial contamination. The ideal preservative is effective against a broad spectrum of microorganisms, stable over the product's shelf-life, and compatible with the formulation's active and inactive ingredients.

This compound is a formaldehyde-releasing preservative (FRP). Its antimicrobial activity stems from the slow and continuous release of formaldehyde, which acts as a potent biocide.[1] This controlled release mechanism is designed to provide sustained antimicrobial protection. It is recognized for its broad-spectrum activity and compatibility with various formulations.[2]

Other Formaldehyde-Releasing Preservatives include compounds such as DMDM Hydantoin, Diazolidinyl Urea, and Imidazolidinyl Urea. Like this compound, their efficacy is dependent on the release of formaldehyde. The rate of this release, and thus their stability and efficacy, is influenced by factors such as temperature, pH, and the formulation matrix.[3][4]

Parabens (e.g., methylparaben, propylparaben) have a long history of use as preservatives due to their broad-spectrum antimicrobial activity and stability across a wide pH range.

Phenoxyethanol is a versatile preservative known for its high stability under various conditions, including a wide pH range and elevated temperatures.[5] It is often used in combination with other preservatives to broaden the spectrum of activity.

Isothiazolinones (e.g., methylisothiazolinone, chloromethylisothiazolinone) are potent, broad-spectrum biocides. However, their stability can be sensitive to thermal and pH conditions.

Comparative Stability and Efficacy

The long-term stability of a preservative is intrinsically linked to its chemical integrity and its ability to exert antimicrobial action over time. The following table summarizes the known stability characteristics of this compound and other preservative classes.

Table 1: Comparison of Preservative Stability Characteristics

Preservative ClassThis compound & Other FRPsParabensPhenoxyethanolIsothiazolinones
Primary Stability Concern Hydrolysis leading to formaldehyde release. Rate is dependent on temperature, pH, and formulation matrix.[3][4]Generally stable, but can be susceptible to hydrolysis at extreme pH values.High stability across a wide range of pH and temperatures.[5]Susceptible to degradation at high temperatures and pH. Can be deactivated by nucleophiles.
pH Stability Optimal stability in a neutral to slightly acidic pH range. Rate of formaldehyde release increases in acidic or alkaline conditions.Stable over a wide pH range (typically 4-8).Stable over a wide pH range.Less stable at pH > 8 and in the presence of reducing or oxidizing agents.
Temperature Stability Increased temperatures accelerate the rate of formaldehyde release, potentially leading to a shorter duration of efficacy.[3][4]Generally stable at temperatures used in manufacturing.Very stable at elevated temperatures.[5]Can be unstable at elevated temperatures.
Compatibility Good compatibility with many formulation excipients.[2]Can interact with some non-ionic surfactants, reducing efficacy.Good compatibility with a wide range of cosmetic and pharmaceutical ingredients.Can be incompatible with certain reducing agents and amines.
Long-Term Efficacy Designed for sustained, long-term efficacy through the slow release of the active agent (formaldehyde).Proven long-term efficacy in a wide range of products.Excellent long-term efficacy due to its high stability.Efficacy can diminish over time if the formulation conditions lead to degradation of the active molecule.

Experimental Protocols for Long-Term Stability Assessment

To rigorously compare the long-term stability of this compound and other preservatives, a comprehensive stability-indicating analytical method should be developed and validated. The following outlines a general experimental protocol.

1. Stability-Indicating HPLC Method Development and Validation

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing preservative stability.

  • Objective: To develop a validated HPLC method capable of separating and quantifying the intact preservative from its potential degradation products.

  • Forced Degradation Studies: The preservative is subjected to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and photolysis) to generate degradation products.[6][7] This is crucial for demonstrating the specificity of the analytical method.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the preservative has maximum absorbance.

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6][7]

2. Long-Term Stability Study Design

  • Formulations: Prepare identical formulations (e.g., an oil-in-water emulsion) with each preservative at its recommended use concentration. A control formulation with no preservative should also be included.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines for stability testing:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples should be analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests:

    • Preservative Content: Quantify the concentration of the preservative using the validated stability-indicating HPLC method.

    • Antimicrobial Efficacy Testing (AET): Perform AET (challenge testing) at each time point to ensure the preservative system remains effective against microbial challenges.

    • Physicochemical Properties: Monitor pH, viscosity, and appearance of the formulation.

Visualizing Methodologies and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and preservative mechanisms.

Experimental_Workflow cluster_0 Method Development cluster_1 Long-Term Stability Study Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) HPLC_Method HPLC Method Development (Column, Mobile Phase, Detection) Forced_Degradation->HPLC_Method Identifies Degradants Validation Method Validation (ICH Guidelines) HPLC_Method->Validation Ensures Reliability Formulation Prepare Formulations with Each Preservative Validation->Formulation Applies Validated Method Storage Store at ICH Conditions (Long-term & Accelerated) Formulation->Storage Analysis Analyze at Time Points (0, 3, 6... months) Storage->Analysis HPLC_Assay Preservative Content Analysis->HPLC_Assay Tests AET Antimicrobial Efficacy Analysis->AET Tests PhysChem Physicochemical Properties Analysis->PhysChem Tests

Caption: Workflow for a comparative long-term stability study of preservatives.

FRP_Mechanism cluster_FRP Formaldehyde-Releasing Preservative (FRP) Action cluster_Cell Microbial Cell FRP This compound (in formulation) Hydrolysis Hydrolysis (Triggered by water, pH, temp) FRP->Hydrolysis Formaldehyde Formaldehyde (Free) Hydrolysis->Formaldehyde releases Cell_Wall Cell Wall/ Membrane Formaldehyde->Cell_Wall Cross-links proteins & damages membrane DNA_Proteins DNA & Proteins Formaldehyde->DNA_Proteins Denatures proteins & damages DNA Cell_Death Cell Death

Caption: Mechanism of action for formaldehyde-releasing preservatives.

Conclusion

This compound, as a formaldehyde-releasing preservative, is designed for long-term efficacy through a controlled release mechanism. Its stability, along with that of other FRPs, is highly dependent on the formulation's environment, particularly temperature and pH. In contrast, preservatives like phenoxyethanol offer greater intrinsic stability across a broader range of conditions. Parabens also exhibit good stability, though potential interactions with other excipients must be considered. Isothiazolinones, while highly effective, are generally the most sensitive to formulation conditions.

The selection of an appropriate preservative system requires a thorough evaluation of its long-term stability within the specific drug product formulation. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to ensure product quality and patient safety. For drug development professionals, understanding the nuances of each preservative class's stability profile is essential for successful formulation development.

References

In Vitro Cytotoxicity of Formaldehyde-Releasing Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of several common formaldehyde-releasing biocides used as preservatives in a variety of products. The information presented is collated from multiple scientific studies to aid in the selection and risk assessment of these compounds in research and product development.

Data Presentation: Comparative Cytotoxicity

The following table summarizes quantitative data on the cytotoxic effects of formaldehyde and formaldehyde-releasing biocides from various in vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, experimental conditions, and cytotoxicity endpoints.

Biocide/CompoundCell LineAssayEndpointResult
Formaldehyde Human Osteoblastic Cells (U2OS)Not SpecifiedIC50~3 mM[1]
Human Hepatoma (HepG2)MTS AssayIC50103.79 ± 23.55 mg/L[2][3][4]
Human Lung Carcinoma (A549)MTS AssayIC50198.36 ± 9.54 mg/L[2][3][4]
Human Skin FibroblastsMTS AssayIC50196.68 ± 36.73 mg/L[2][3][4]
Human Fibroblast (WI-38)Mitochondrial Dehydrogenase Activity50% Toxic ConcentrationSlightly less than glutaraldehyde in molar terms[5]
Imidazolidinyl Urea Human Red Blood CellsHemolysis AssayHemoglobin Release (120 min)33%-36% at cosmetic use concentrations
Diazolidinyl Urea Human Red Blood CellsHemolysis AssayHemoglobin Release (120 min)75%-82% at cosmetic use concentrations
DMDM Hydantoin Not SpecifiedNot SpecifiedGeneral ToxicityConsidered a formaldehyde-releaser with potential for skin irritation and allergy.[3][4][6]
Quaternium-15 Not SpecifiedNot SpecifiedGeneral ToxicityKnown to be a formaldehyde-releaser and a skin toxicant and allergen.[6]
Bronopol Not SpecifiedNot SpecifiedGeneral ToxicityA formaldehyde-releasing preservative.[6]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in this guide are outlined below. These protocols are synthesized from standard laboratory procedures and findings from the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Exposure: Prepare serial dilutions of the formaldehyde-releasing biocides in a suitable cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Following the MTT incubation, add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a solution of sodium dodecyl sulfate - SDS in diluted HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Hemolysis Assay

This assay measures the lytic effect of a substance on red blood cells (erythrocytes) by quantifying the amount of hemoglobin released.

  • Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to separate the erythrocytes from the plasma and buffy coat. Wash the erythrocytes several times with an isotonic phosphate-buffered saline (PBS) solution.

  • Erythrocyte Suspension: Prepare a diluted suspension of the washed erythrocytes in PBS (e.g., a 2% or 5% suspension).

  • Compound Exposure: Prepare serial dilutions of the formaldehyde-releasing biocides in PBS.

  • Incubation: In test tubes or a 96-well plate, mix the erythrocyte suspension with the different concentrations of the test compounds. Include a negative control (erythrocytes in PBS) and a positive control for 100% hemolysis (erythrocytes in a hypotonic solution like distilled water or with a strong detergent like Triton X-100). Incubate the mixtures at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation: After incubation, centrifuge the tubes or plates to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvettes. Measure the absorbance of the supernatant at a wavelength of approximately 540 nm, which corresponds to the peak absorbance of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Mandatory Visualization

Formaldehyde-Induced Apoptotic Signaling Pathway

The following diagram illustrates a key signaling pathway involved in the cytotoxic effects of formaldehyde, leading to programmed cell death (apoptosis). Formaldehyde is known to induce oxidative stress and mitochondrial dysfunction, which are critical upstream events in the apoptotic cascade.

Formaldehyde_Apoptosis_Pathway Formaldehyde Formaldehyde ROS Increased Reactive Oxygen Species (ROS) Formaldehyde->ROS Induces PTEN PTEN Formaldehyde->PTEN Downregulates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Inhibits PI3K_Akt->Apoptosis Inhibits

Caption: Formaldehyde-induced apoptosis pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The diagram below outlines the general workflow for assessing the in vitro cytotoxicity of formaldehyde-releasing biocides using cell-based assays.

Cytotoxicity_Workflow Start Start: Cell Culture Cell_Seeding Cell Seeding (e.g., 96-well plate) Start->Cell_Seeding Exposure Exposure of Cells to Biocides Cell_Seeding->Exposure Compound_Prep Preparation of Biocide Serial Dilutions Compound_Prep->Exposure Incubation Incubation (24-72 hours) Exposure->Incubation Assay Cytotoxicity Assay (e.g., MTT, Hemolysis) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Analysis Data Analysis (% Viability, IC50) Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for cytotoxicity testing.

References

Correlation of In Vitro and In Vivo Efficacy of N,N'-Dimorpholinomethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of N,N'-Dimorpholinomethane (DMM), a formaldehyde-releasing biocide. Due to the limited availability of direct comparative studies on DMM, this guide synthesizes available data on DMM and compares it with other common formaldehyde-releasing preservatives: Diazolidinyl Urea (DAU), 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin), and Sodium Hydroxymethylglycinate (SMG).

Executive Summary

This compound (also known as N,N'-Methylenebismorpholine or MBM) is a broad-spectrum antimicrobial agent effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2] Its primary mechanism of action is the slow release of formaldehyde, which acts as a potent biocide by cross-linking proteins and nucleic acids within microorganisms, ultimately leading to cell death.[3] DMM is predominantly used as a preservative in industrial applications, particularly in water-based metalworking fluids, to prevent microbial contamination and spoilage.[1][4][5] While specific quantitative in vitro and in vivo efficacy data for DMM is limited in publicly available literature, this guide provides available usage concentrations and compares them with the more extensively documented efficacy of other formaldehyde-releasing agents.

In Vitro Efficacy

This compound (DMM)
ApplicationRecommended Concentration in ConcentrateResulting Concentration in Diluted FluidTarget Microorganisms
Metalworking Fluids1.0% - 3.0%1000 - 3000 ppm (0.1% - 0.3%)Gram-positive and Gram-negative bacteria, Fungi, Yeasts

Table 1: Recommended usage concentrations of this compound in metalworking fluids.[5]

Alternative Formaldehyde-Releasing Biocides

In contrast to DMM, more specific efficacy data is available for other formaldehyde-releasing preservatives. A study by Kerdraon et al. (2020) evaluated the bactericidal efficacy of several formaldehyde-releasing agents against pathogens relevant to infectious keratitis. The following table summarizes their findings.[6][7]

CompoundConcentrationIncubation TimeTarget MicroorganismKill Rate (%)
Diazolidinyl Urea (DAU) 40 mM120 minVancomycin-resistant Enterococcus (VRE)> 94
DMDM Hydantoin 100 mM60 minVancomycin-resistant Enterococcus (VRE)91
Sodium Hydroxymethylglycinate (SMG) 40 mM120 minMethicillin-resistant Staphylococcus aureus (MRSA)> 95
Sodium Hydroxymethylglycinate (SMG) 100 mM60 minMethicillin-resistant Staphylococcus aureus (MRSA)96
Sodium Hydroxymethylglycinate (SMG) 100 mM60 minPseudomonas aeruginosa (PA)96

Table 2: In Vitro bactericidal efficacy of selected formaldehyde-releasing biocides. Data extracted from Kerdraon et al. (2020).[6][7]

It is important to note that these are ex vivo results and may not be directly comparable to the industrial application concentrations of DMM due to different experimental conditions and target organisms.

In Vivo Efficacy

There is a significant lack of publicly available data on the in vivo efficacy of this compound in animal models of infection. The majority of available information focuses on its industrial applications as a preservative rather than as a therapeutic agent. Further research, including animal studies, would be necessary to evaluate its potential for in vivo applications.[6][7]

Mechanism of Action and Signaling Pathways

The biocidal activity of DMM and other formaldehyde-releasing agents is dependent on the release of formaldehyde. Formaldehyde is a highly reactive molecule that readily cross-links with primary amines in proteins and amino groups in nucleic acids (DNA and RNA), leading to enzyme inactivation, inhibition of protein synthesis, and disruption of cellular function, ultimately resulting in microbial cell death.[3]

Recent studies have also shed light on the cellular stress signaling pathways induced by formaldehyde. Exposure to formaldehyde can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can activate stress response pathways such as the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[8][9] Formaldehyde is also recognized as a potent proteotoxic stressor, causing the accumulation of polyubiquitinated proteins destined for degradation.[10]

Formaldehyde_Mechanism_of_Action Conceptual Signaling Pathway of Formaldehyde-Induced Cell Death DMM This compound (DMM) Formaldehyde Formaldehyde DMM->Formaldehyde Slow Release ROS Reactive Oxygen Species (ROS) Formaldehyde->ROS CellularTargets Proteins, DNA, RNA Formaldehyde->CellularTargets ProteotoxicStress Proteotoxic Stress Formaldehyde->ProteotoxicStress OxidativeStress Oxidative Stress ROS->OxidativeStress Crosslinking Macromolecular Cross-linking CellularTargets->Crosslinking CellDeath Microbial Cell Death Crosslinking->CellDeath YAP_NFkB Activation of YAP & NF-κB Pathways OxidativeStress->YAP_NFkB ProteotoxicStress->CellDeath YAP_NFkB->CellDeath

Caption: Mechanism of this compound action via formaldehyde release and cellular stress.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (General Protocol)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a biocide, which can be adapted for testing DMM and its alternatives.

MIC_Testing_Workflow General Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BiocidePrep Prepare stock solution of biocide SerialDilution Perform serial dilutions of biocide in microplate BiocidePrep->SerialDilution MediaPrep Prepare sterile growth medium MediaPrep->SerialDilution InoculumPrep Prepare standardized microbial inoculum Inoculation Inoculate microplate wells with microbial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation VisualInspection Visually inspect for turbidity (growth) Incubation->VisualInspection MIC_Determination Determine MIC: Lowest concentration with no visible growth VisualInspection->MIC_Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Materials:

    • Prepare a stock solution of the test biocide (e.g., DMM) in a suitable solvent.

    • Sterilize the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the biocide stock solution in the growth medium.

    • Inoculate each well with a standardized volume of the microbial suspension.

    • Include positive (microorganism and medium, no biocide) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually assess the wells for turbidity, indicating microbial growth.

    • The MIC is determined as the lowest concentration of the biocide at which there is no visible growth.

Preservative Efficacy Testing in Metalworking Fluids (Challenge Test)

A challenge test is a common method to evaluate the effectiveness of a preservative in a specific formulation.

  • Preparation:

    • Prepare samples of the metalworking fluid formulation with and without the preservative (DMM).

    • Prepare a mixed inoculum of relevant bacteria and fungi commonly found in contaminated metalworking fluids.

  • Inoculation:

    • Inoculate the metalworking fluid samples with a specified concentration of the microbial inoculum.

  • Incubation and Sampling:

    • Incubate the samples under conditions that simulate industrial use (e.g., with aeration and at a controlled temperature).

    • At regular intervals (e.g., 0, 7, 14, and 28 days), draw samples from each container.

  • Microbial Enumeration:

    • Determine the number of viable microorganisms in each sample using standard plate count methods.

  • Evaluation:

    • Compare the microbial counts in the preserved samples to the unpreserved control. A significant reduction in the microbial population in the preserved samples indicates efficacy.

Conclusion

This compound is an effective formaldehyde-releasing biocide widely used for industrial preservation, particularly in metalworking fluids. Its broad-spectrum activity against bacteria and fungi is attributed to the release of formaldehyde. While quantitative in vitro and in vivo efficacy data for DMM is scarce, its established use at specific concentrations in demanding industrial environments suggests a high level of antimicrobial performance. For a more direct comparison of its efficacy against other formaldehyde-releasing agents like DAU, DMDM Hydantoin, and SMG, further standardized testing under identical conditions is required. The provided experimental protocols offer a framework for conducting such comparative studies. The understanding of formaldehyde's mechanism of action, including the induction of cellular stress pathways, provides a basis for further investigation into its specific molecular interactions and potential for resistance development.

References

"benchmarking N,N'-Dimorpholinomethane performance against industry standard biocides"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the critical landscape of industrial microbiology and pharmaceutical sciences, the selection of an effective biocide is paramount to preventing microbial contamination and ensuring product integrity. This guide provides an objective comparison of the performance of N,N'-Dimorpholinomethane (MBM), a formaldehyde-releasing biocide, against a range of industry-standard biocides, including quaternary ammonium compounds (QACs) and isothiazolinones. The following data, compiled from various studies, offers a quantitative look at their efficacy against common industrial and pathogenic microorganisms.

Data Presentation: A Quantitative Comparison of Biocidal Efficacy

The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of a biocide, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism. The tables below summarize the MIC values for this compound and other prominent biocides against a variety of bacteria and fungi. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (MBM) and Other Biocides against Bacteria

Biocide ClassActive IngredientTest OrganismMIC (ppm or mg/L)
Formaldehyde-Releaser This compound (MBM) Pseudomonas aeruginosaData not available
Staphylococcus aureusData not available
Mycobacterium immunogenum>1000[1]
Pseudomonas fluorescens>1000[1]
Isothiazolinone CMIT/MIT (Kathon™)Pseudomonas fluorescens20[2]
Mycobacterium immunogenum600[2]
Escherichia coli0.5[3]
Staphylococcus aureusData not available
Benzisothiazolinone (BIT)Escherichia coli1060[4]
Staphylococcus aureus212[4]
Quaternary Ammonium Compound Didecyldimethylammonium chloride (DDAC)Pseudomonas aeruginosa>1000[5][6]
Escherichia coli0.5 - 6.0[7]
Staphylococcus aureusData not available
Benzalkonium chloride (BAC)Escherichia coli12 - 60[8]
Staphylococcus aureusData not available
Phenolic o-phenylphenol (Preventol®)Pseudomonas fluorescens1000[2]
Mycobacterium immunogenum>1000[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (MBM) and Other Biocides against Fungi

Biocide ClassActive IngredientTest OrganismMIC (ppm or mg/L)
Formaldehyde-Releaser This compound (MBM) Aspergillus nigerData not available
Isothiazolinone CMIT/MITSchizosaccharomyces pombe2.6[3]
Aspergillus nigerData not available
Benzisothiazolinone (BIT)Schizosaccharomyces pombeData not available
Aspergillus nigerData not available
Quaternary Ammonium Compound Didecyldimethylammonium chloride (DDAC)Yeasts525 (Yeasticidal concentration)[6]

Note: "Data not available" indicates that specific MIC values for that biocide against the listed organism were not found in the surveyed literature under comparable conditions.

Experimental Protocols

The evaluation of biocide performance is typically conducted following standardized methodologies to ensure reproducibility and comparability of results. The data presented in this guide is largely based on protocols similar to those outlined by the American Society for Testing and Materials (ASTM).

Key Experimental Methodologies:

  • ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance: This standard is a comprehensive method for assessing the effectiveness of biocides in metalworking fluids. The protocol involves challenging the fluid (with and without the biocide) with a microbial inoculum. The performance is then evaluated over time by monitoring microbial growth (e.g., colony-forming units), changes in the fluid's physical and chemical properties, and biomass increase. The test can be conducted with either a characterized inoculum (known microbial strains) or an uncharacterized one from a contaminated industrial source.

  • Minimum Inhibitory Concentration (MIC) Testing: This is a fundamental laboratory test to determine the lowest concentration of a biocide that inhibits the growth of a specific microorganism. The broth microdilution method is commonly employed. In this method, a standardized suspension of the test microorganism is added to a series of microplate wells containing serial dilutions of the biocide. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the biocide at which no visible growth is observed.

  • Minimum Bactericidal Concentration (MBC) Testing: To determine the concentration that kills the microorganism, an aliquot from the wells of the MIC test that show no visible growth is subcultured onto a fresh, biocide-free growth medium. The MBC is the lowest concentration of the biocide that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Mandatory Visualization

Mechanisms of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanisms of action for different biocide classes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Biocide Stock Solutions C Prepare Serial Dilutions of Biocides in Growth Medium A->C B Culture & Standardize Microorganism Inoculum D Inoculate Microplate Wells with Standardized Microorganism B->D C->D E Incubate at Optimal Growth Conditions D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Generalized workflow for MIC determination.

References

Safety Operating Guide

Proper Disposal of N,N'-Dimorpholinomethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of N,N'-Dimorpholinomethane, a compound that requires careful handling due to its hazardous properties.

This compound is classified as a hazardous substance, being harmful if swallowed and causing severe skin burns and eye damage[1][2][3]. Furthermore, it is suspected of causing genetic defects and may have carcinogenic potential[2]. Therefore, strict adherence to safety protocols during its disposal is critical to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective Gloves: Chemical-resistant gloves are mandatory.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

  • Eye and Face Protection: Safety goggles and a face shield are essential to prevent splashes.[1][2][3]

  • Respiratory Protection: If working in an area with insufficient ventilation or when dealing with dusts or aerosols, a NIOSH/MSHA approved respirator is necessary.[2]

Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[2][4] Attempting to neutralize or treat this chemical in-house without a thoroughly validated and approved protocol is not advised.

Step-by-Step Disposal Workflow:

  • Containment: Ensure the waste this compound is stored in a clearly labeled, tightly sealed, and appropriate container.[2][5]

  • Labeling: The container must be clearly marked with the chemical name ("this compound") and all relevant hazard symbols in accordance with local and national regulations.

  • Segregation: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. It should be stored in a locked location.[1][2]

  • Professional Collection: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

  • Documentation: Maintain a detailed record of the disposal process, including the quantity of waste, the date of disposal, and the contact information of the waste management company.

In the event of a spill, immediately evacuate the area and, if safe to do so, contain the spill. Absorb the material with an inert substance and place it in a suitable container for disposal.[2] Do not allow the chemical to enter drains or waterways.[3][6]

Quantitative Data for Disposal

Currently, publicly available safety data sheets do not specify quantitative limits (e.g., concentration thresholds for sewer disposal) or detailed experimental protocols for the in-lab neutralization of this compound. The consistent recommendation is professional disposal.

ParameterGuideline
Primary Disposal Method Transfer to a licensed and approved waste disposal plant.[2][4]
Spill Residue Absorb with inert material, containerize, and dispose of as hazardous waste.
Contaminated Packaging Handle in the same manner as the substance itself and dispose of through an approved waste facility.[3]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat, etc.) start->ppe contain Securely Contain and Label Waste ppe->contain storage Store in Designated Hazardous Waste Area contain->storage contact Contact Approved Hazardous Waste Disposal Company storage->contact provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact->provide_sds collection Arrange for Waste Collection provide_sds->collection document Document Disposal Details collection->document end_proc End of Procedure document->end_proc

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N,N'-Dimorpholinomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling, storage, and disposal of N,N'-Dimorpholinomethane (CAS No: 5625-90-1). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, which is classified as causing severe skin burns, eye damage, and potential skin sensitization, a comprehensive PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldGoggles must be chemical-resistant and provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin Chemical-Resistant GlovesRecommended materials include nitrile rubber, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently and immediately if contaminated.
Lab Coat/Chemical-Resistant ApronA full-length lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area or with a fume hood.Respiratory protection is not typically required when handling small quantities in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Preparation and Handling Workflow

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate and Prepare Work Area in Fume Hood gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Required PPE (Gloves, Goggles, Lab Coat, Face Shield) gather_materials->don_ppe weigh_dispense Carefully Weigh or Dispense Chemical don_ppe->weigh_dispense Proceed to Handling perform_exp Perform Experimental Procedure weigh_dispense->perform_exp close_container Securely Close Primary Container Immediately After Use perform_exp->close_container decontaminate Decontaminate Work Surface and Equipment close_container->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe store_chem Store Chemical in a Cool, Dry, Well-Ventilated Area doff_ppe->store_chem

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in the same designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.

Emergency Procedures: Spill Response

In the event of a spill, a quick and appropriate response is essential to mitigate the hazards.

Spill Response Logic

The following diagram outlines the decision-making process for responding to a spill of this compound.

spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Is it a small, manageable spill? assess->small_spill evacuate Evacuate Immediate Area Alert Supervisor and Safety Office small_spill->evacuate No contain Contain Spill with Absorbent Material small_spill->contain Yes seek_medical Seek Medical Attention if Exposed evacuate->seek_medical neutralize Neutralize if Safe and Appropriate contain->neutralize cleanup Collect Residue into Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->seek_medical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.